NK-122
Description
Properties
IUPAC Name |
1-(1H-indol-2-yl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10;/h3-7,14H,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZEDFGCKPJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3794-97-6 (Parent), 3417-71-8 (hydrochloride) | |
| Record name | NK 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NK 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50955713 | |
| Record name | 1-(1H-Indol-2-yl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3417-71-8, 3794-97-6 | |
| Record name | NK 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NK 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1H-Indol-2-yl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-ethanamine, α,α-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of CD122-Targeted Therapies in Modulating Innate Immunity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific term "NK-122" does not correspond to a recognized molecule in current literature, it is highly probable that this refers to therapeutic agents targeting the CD122 receptor on Natural Killer (NK) cells. CD122, also known as the Interleukin-2 and Interleukin-15 receptor beta subunit (IL-2/15Rβ), is a critical component for the function and survival of NK cells, which are key players in the innate immune system.[1] This technical guide will provide an in-depth analysis of the mechanism of action of therapies targeting CD122 to modulate NK cell activity in innate immunity.
NK cells are lymphocytes of the innate immune system that provide a first line of defense against virally infected and cancerous cells.[2][3][4] Their activity is regulated by a balance of signals from activating and inhibitory receptors.[5][6][7] CD122 is a crucial activating receptor subunit, and targeting it with therapeutic agents can significantly enhance or suppress NK cell function.
CD122: A Key Regulator of NK Cell Function
CD122 is a shared receptor subunit for both IL-2 and IL-15, two cytokines with profound effects on NK cells.[1] The signaling initiated through CD122 is essential for the development, proliferation, activation, and survival of NK cells.
Mechanism of Action: CD122 Agonists
CD122-preferential IL-2 pathway agonists, such as bempegaldesleukin (BEMPEG), are designed to preferentially bind to and signal through CD122-containing receptors. This targeted action leads to the expansion and activation of CD8+ T cells and NK cells.
The binding of a CD122 agonist initiates a downstream signaling cascade, primarily through the JAK-STAT pathway. This leads to the phosphorylation of STAT5, which then translocates to the nucleus and promotes the transcription of genes associated with cell proliferation, survival, and effector functions.[1]
Key Signaling Pathway: CD122 Agonist Activation of NK Cells
Caption: CD122 agonist signaling pathway in NK cells.
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes key quantitative findings from studies investigating CD122-targeted therapies.
| Therapeutic Agent | Model/Study Population | Key Findings | Reference |
| Bempegaldesleukin (BEMPEG) + NKTR-262 | Tumor-bearing mice (CT26; EMT6) | Robust expansion of activated CD8+ T cells compared to BEMPEG + Radiotherapy. | [8] |
| Anti-CD122 mAb | Non-obese diabetic (NOD) mice | Selectively ablates pathogenic NK cells and memory phenotype CD8+ T cells from pancreatic islets. Suppresses IFN-γ production in islet immune cells. | [1] |
| IL-2/αIL-2 complexes (IL-2c) | Orthotopic MB49 and MBT-2 bladder cancer models | Generated NK cell antitumor immunity through enhanced activation, reduced exhaustion, and promotion of a mature, effector NK cell phenotype. | [9] |
| haNK cells (engineered to express IL-2 and high-affinity CD16) | Preclinical studies | Increased tumor cell killing when combined with various therapeutic antibodies compared to the antibody alone. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the mechanism of action of CD122-targeted therapies.
Flow Cytometry for Immune Cell Phenotyping
Objective: To quantify the changes in NK cell populations and their activation status following treatment.
Protocol:
-
Isolate splenocytes or tumor-infiltrating lymphocytes from treated and control mice.
-
Stain cells with a cocktail of fluorescently-conjugated antibodies against surface markers such as NK1.1, CD3, CD49b (DX5), NKG2D, and CD122.
-
For intracellular staining, fix and permeabilize cells, followed by staining for proteins like Granzyme B, Perforin, and IFN-γ.
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Acquire data on a flow cytometer and analyze using appropriate software to determine cell percentages and marker expression levels.
In Vivo Cytotoxicity Assay
Objective: To assess the killing capacity of NK cells in a living organism.
Protocol:
-
Label target cells (e.g., tumor cells) with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Inject the labeled target cells intravenously into treated and control animals.
-
After a defined period (e.g., 4-24 hours), harvest spleens or other relevant organs.
-
Analyze the percentage of remaining target cells by flow cytometry to determine the extent of in vivo killing.
STAT5 Phosphorylation Assay
Objective: To measure the activation of the downstream signaling molecule STAT5 in response to CD122 engagement.[1]
Protocol:
-
Isolate NK cells from treated and control groups.
-
Stimulate the cells with IL-2 or IL-15 for a short duration (e.g., 15-30 minutes).
-
Immediately fix the cells to preserve the phosphorylation state of proteins.
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Permeabilize the cells and stain with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (pSTAT5).
-
Analyze the mean fluorescence intensity of pSTAT5 by flow cytometry.
Experimental Workflow for Assessing CD122-Targeted Therapy```dot
References
- 1. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK cells in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. immunitybio.com [immunitybio.com]
- 5. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: bta04650 [genome.jp]
- 8. Combining bempegaldesleukin (CD122-preferential IL-2 pathway agonist) and NKTR-262 (TLR7/8 agonist) improves systemic antitumor CD8+ T cell cytotoxicity over BEMPEG+RT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CD122 in Orchestrating Natural Killer Cell Anti-Tumor Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between the immune system and cancer cells presents a frontier of therapeutic innovation. At the heart of innate anti-tumor immunity are Natural Killer (NK) cells, potent lymphocytes capable of recognizing and eliminating malignant cells without prior sensitization. A pivotal molecule governing their function is the Interleukin-2/15 receptor beta subunit (CD122) . This technical guide provides an in-depth exploration of the role of CD122 in the anti-tumor response of NK cells, detailing the signaling pathways, experimental validation, and therapeutic implications. While the term "NK-122" is not a standardized scientific designation, it is plausible that it refers to the crucial role of the CD122 molecule in NK cell biology and its targeting in oncology. This guide will also briefly address other related molecules that may be associated with this nomenclature to provide a comprehensive overview.
Core Concepts: CD122 and its Significance in NK Cell Biology
CD122 is a transmembrane protein that is a shared component of the intermediate-affinity receptor for Interleukin-2 (IL-2) and the high-affinity receptor for Interleukin-15 (IL-15).[1][2] Both IL-2 and IL-15 are critical cytokines for the development, survival, proliferation, and activation of NK cells.[1][3][4] The expression of CD122 is a hallmark of NK cells and is also found on activated T cells.[2]
The signaling initiated through CD122 is fundamental to the effector functions of NK cells, including their ability to lyse tumor cells and produce pro-inflammatory cytokines like Interferon-gamma (IFN-γ).[1][3] Consequently, targeting the CD122 pathway has emerged as a promising strategy in cancer immunotherapy to bolster the anti-tumor activity of NK cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies related to CD122-targeted therapies and NK cell function.
Table 1: Preclinical Efficacy of CD122-Targeted Therapies
| Therapeutic Agent | Cancer Model | Key Findings | Reference |
| NKTR-214 (CD122-biased cytokine) | Murine Colon Carcinoma (CT26) | Single-agent treatment led to 66% tumor growth inhibition. Combination with anti-PD-1 resulted in 9/10 tumor-free animals. | [5] |
| NKTR-214 (CD122-biased cytokine) | Murine Mammary Carcinoma (EMT6) | Single-agent treatment resulted in 42% tumor growth inhibition. | [5] |
| IL-2/αIL-2 complexes (IL-2c) | Orthotopic Bladder Cancer (MB49, MBT-2) | Generated robust NK cell-mediated antitumor immunity. | [6] |
| aCD122 mAb | Murine Tumor Models | Significantly suppressed tumor growth and improved long-term survival. | [7] |
Table 2: Clinical Trial Data of Pembrolizumab in KEYNOTE-122
| Parameter | Pembrolizumab Arm | Chemotherapy Arm | Reference |
| Median Overall Survival (OS) | 17.2 months | 15.3 months | [8] |
| Hazard Ratio for OS (95% CI) | 0.90 (0.67-1.19) | - | [8] |
| Grade 3-5 Treatment-Related Adverse Events | 10.3% | 43.8% | [8] |
Signaling Pathways
The signaling cascades initiated by the engagement of CD122 are central to the anti-tumor functions of NK cells. Below are diagrams illustrating these key pathways.
In the context of the tumor microenvironment, other signaling molecules can influence NK cell activity. Neuregulin 1 (NRG1), a ligand for the HER3 receptor, can indirectly impact immune responses.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the role of CD122 and NK cells in anti-tumor responses.
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of CD122-targeted therapies in a living organism.
-
Methodology:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, EMT6 mammary carcinoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c).
-
Tumor growth is monitored regularly using calipers.
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Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
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Treatment groups receive the investigational agent (e.g., NKTR-214, aCD122 mAb) via a specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Control groups receive a vehicle control.
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Tumor volumes are measured throughout the study to assess tumor growth inhibition.
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At the end of the study, tumors and spleens may be harvested for further analysis (e.g., flow cytometry).[5][7]
-
Flow Cytometry for Immune Cell Profiling
-
Objective: To characterize and quantify immune cell populations within tumors and peripheral blood.
-
Methodology:
-
Single-cell suspensions are prepared from tumors, spleens, or peripheral blood.
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Cells are incubated with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD8, NK1.1, CD122, PD-1) and intracellular proteins (e.g., Granzyme A, Ki-67).
-
Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell subsets (e.g., CD8+ T cells, NK cells) and their activation status.[11]
-
In Vitro Cytotoxicity Assay
-
Objective: To measure the ability of effector immune cells (e.g., NK cells, CD8+ T cells) to kill target tumor cells.
-
Methodology:
-
Effector cells (e.g., NK cells isolated from treated mice) are co-cultured with target tumor cells at various effector-to-target ratios.
-
Target cells are often pre-labeled with a fluorescent dye or a radioactive isotope (e.g., 51Cr).
-
After a defined incubation period, the release of the label from lysed target cells into the supernatant is measured.
-
The percentage of specific lysis is calculated to determine the cytotoxic activity of the effector cells.[11]
-
Conclusion and Future Directions
The CD122 signaling pathway is a critical axis for the anti-tumor activity of Natural Killer cells. Therapeutic strategies aimed at modulating this pathway, such as CD122-biased cytokines, have shown significant promise in preclinical models by enhancing the proliferation and effector function of NK cells and tumor-infiltrating CD8+ T cells. While the term "this compound" is not standard, the underlying biology of CD122 in NK cells represents a cornerstone of modern cancer immunotherapy.
Future research will likely focus on optimizing CD122-targeted therapies, including the development of novel combination strategies with checkpoint inhibitors and other immunomodulatory agents. A deeper understanding of the complex interplay between different immune cell populations within the tumor microenvironment will be essential for designing more effective and personalized cancer treatments that harness the full potential of the innate and adaptive immune systems. Furthermore, the identification of predictive biomarkers will be crucial for selecting patients who are most likely to benefit from these innovative therapies.
References
- 1. rupress.org [rupress.org]
- 2. abeomics.com [abeomics.com]
- 3. Frontiers | Shaping of Natural Killer Cell Antitumor Activity by Ex Vivo Cultivation [frontiersin.org]
- 4. Shaping of Natural Killer Cell Antitumor Activity by Ex Vivo Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor activity of the CD122-biased immunostimulatory cytokine NKTR-214 when combined with anti-PD-1 in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of CD122 enhances antitumor immunity by altering the tumor immune environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pembrolizumab monotherapy versus chemotherapy in platinum-pretreated, recurrent or metastatic nasopharyngeal cancer (KEYNOTE-122): an open-label, randomized, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor Microenvironment-Derived NRG1 Promotes Antiandrogen Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combining bempegaldesleukin (CD122-preferential IL-2 pathway agonist) and NKTR-262 (TLR7/8 agonist) improves systemic antitumor CD8+ T cell cytotoxicity over BEMPEG+RT - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating "NK-122": An Analysis of a Multifaceted Term in Scientific Research
A comprehensive review of scientific literature reveals that the designation "NK-122" does not correspond to a single, well-defined signaling pathway. Instead, the term appears in various distinct scientific contexts, each with its own unique mechanism of action that does not involve a classical intracellular signaling cascade. This guide will provide an in-depth analysis of the different interpretations of "this compound" to clarify its role in scientific research for researchers, scientists, and drug development professionals.
Nattokinase (NK) and its Thrombolytic Activity
In several studies, "NK" refers to Nattokinase, a potent thrombolytic enzyme derived from "natto," a traditional Japanese fermented soybean food. The number "122" often appears as a citation marker in these publications and is not an intrinsic part of the molecule's name.
Mechanism of Action: Nattokinase functions as a serine protease with a primary role in fibrinolysis. Its mechanism is enzymatic and does not involve the activation of an intracellular signaling pathway. The key actions of Nattokinase include:
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Direct Fibrin Degradation: Nattokinase directly hydrolyzes fibrin, the main protein component of blood clots.
-
Activation of Pro-urokinase: It converts the inactive zymogen pro-urokinase into its active form, urokinase.
-
Increased Tissue Plasminogen Activator (t-PA) Levels: Nattokinase enhances the body's natural clot-dissolving capabilities by increasing the levels of t-PA, which also converts plasminogen to plasmin.
The following diagram illustrates the enzymatic cascade of Nattokinase's thrombolytic action.
Due to the enzymatic nature of Nattokinase, quantitative data on its activity is typically presented in terms of fibrinolytic units (FU) or enzyme kinetics (Km, Vmax), rather than the dose-response curves characteristic of signaling pathway modulation.
Streptomyces rishiriensis this compound: A Source of a Metallo-proteinase Inhibitor
The designation this compound also refers to a specific strain of actinomycetes, Streptomyces rishiriensis this compound. This microorganism is notable for producing a potent metallo-proteinase inhibitor known as FMPI (Fuso-bacterium metallo-proteinase inhibitor).
Mechanism of Action: The mechanism of FMPI is direct enzyme inhibition. It binds to the active site of metallo-proteinases, such as thermolysin, preventing them from cleaving their substrates. This is a classic example of competitive or non-competitive enzyme inhibition and does not involve the transduction of a signal across the cell membrane to elicit a downstream cellular response.
The experimental workflow for identifying and characterizing such an inhibitor is outlined below.
Natural Killer (NK) Cell Signaling
In the field of immunology, "NK" is a common abbreviation for Natural Killer cells, a type of cytotoxic lymphocyte critical to the innate immune system. While there is extensive research on NK cell signaling pathways, "this compound" does not appear to be a recognized molecule, receptor, or pathway component in this context. It is possible that "122" is a citation number in literature discussing NK cells.
NK cell activation is governed by a complex interplay of signals from activating and inhibitory receptors on the cell surface. Key activating receptors include NKG2D, the Natural Cytotoxicity Receptors (NCRs), and CD16. Upon engagement with their respective ligands on target cells, these receptors initiate downstream signaling cascades involving tyrosine kinases (e.g., Syk, ZAP-70), adaptor proteins (e.g., LAT, SLP-76), and effector pathways leading to cytotoxicity (e.g., release of perforin and granzymes) and cytokine production.
Conclusion
The term "this compound" is ambiguous and does not refer to a specific signaling pathway. The available scientific literature points to at least three distinct interpretations: Nattokinase (where "122" is likely a citation), the microorganism Streptomyces rishiriensis this compound which produces an enzyme inhibitor, and a potential misnomer in the context of Natural Killer cell biology. In none of these cases is there an "this compound signaling pathway" to be elucidated in the manner of a typical intracellular signal transduction cascade.
For researchers and drug development professionals, it is crucial to specify the exact molecule or biological context of interest to avoid ambiguity. Future inquiries should focus on the specific entity, such as "Nattokinase mechanism of action," "FMPI from Streptomyces rishiriensis," or "NKG2D signaling in NK cells," to obtain relevant and accurate information. Without further clarification, a detailed technical guide on a non-existent "this compound signaling pathway" cannot be provided.
Unable to Proceed: No Publicly Available Information on "NK-122"
Following a comprehensive search for "structural and functional analysis of NK-122," no specific molecule, compound, or protein with this designation could be identified in publicly available scientific literature or databases. The search for "this compound" did not yield any relevant results that would allow for the creation of the requested in-depth technical guide.
This suggests that "this compound" may be one of the following:
-
An internal, proprietary designation not yet disclosed in public research.
-
A very recent discovery that has not yet been published.
-
A misnomer or an incorrect identifier.
Without access to foundational information on the structure, function, and associated experimental data for "this compound," it is not possible to fulfill the user's request for a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
To proceed, a valid and publicly documented name or identifier for the molecule of interest is required. We recommend verifying the name and providing an alternative designation, such as a chemical name, CAS number, or a reference to a published study.
A Technical Guide to the Pivotal Role of CD122 in Natural Killer Cell-Mediated Anti-Cancer Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract: Natural Killer (NK) cells are critical components of the innate immune system, possessing the intrinsic ability to recognize and eliminate malignant cells. A key mediator of their anti-tumor function is the CD122 receptor, also known as the interleukin-2 receptor beta subunit (IL-2Rβ). CD122 is a central player in the signaling cascades initiated by IL-2 and IL-15, two cytokines crucial for NK cell development, survival, activation, and cytotoxic function. This technical guide provides an in-depth exploration of the interaction between NK cells and cancer cells, with a core focus on the role of the CD122 signaling pathway. We will delve into the molecular mechanisms of NK cell activation via CD122, detail established experimental protocols for assessing NK cell cytotoxicity, and present quantitative data from key studies in a structured format. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical anti-cancer immune axis.
The CD122 Receptor: A Cornerstone of NK Cell Biology
CD122 is a type I transmembrane protein that is a shared component of the intermediate-affinity IL-2 receptor and the high-affinity IL-15 receptor on the surface of NK cells.[1] Its expression is a hallmark of NK cell lineage commitment and is maintained throughout their maturation.[2][3] The binding of IL-2 or IL-15 to their respective receptor complexes, which include CD122 and the common gamma chain (γc, CD132), triggers a signaling cascade that is essential for NK cell-mediated anti-tumor responses.[1][4]
The CD122 Signaling Pathway in NK Cells
The engagement of the CD122-containing receptor complexes by IL-2 or IL-15 initiates the activation of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK1 and JAK3 are recruited to the receptor complex and become activated, leading to the phosphorylation of STAT3 and STAT5.[5] Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes critical for NK cell function, including those encoding for cytotoxic effector molecules like perforin and granzymes.[5][6]
Beyond the JAK-STAT pathway, CD122 signaling also activates the Phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway, which is crucial for NK cell metabolism, proliferation, and survival.[4]
References
- 1. Activated regulatory T cells suppress effector NK cell responses by an IL-2-mediated mechanism during an acute retroviral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Developmental and Functional Control of Natural Killer Cells by Cytokines [frontiersin.org]
- 5. The Role of NK Cells in Cancer Immunotherapy: Mechanisms, Evasion Strategies, and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death by a Thousand Cuts: Granzyme Pathways of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
genetic basis of NK-122 expression
An In-Depth Technical Guide on the Genetic Basis of CD122 (IL-2Rβ) Expression in Natural Killer Cells
Introduction
This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the expression of CD122, the common beta subunit of the interleukin-2 (IL-2) and interleukin-15 (IL-15) receptors, in Natural Killer (NK) cells. While the term "NK-122" is not standard nomenclature, the context strongly points to CD122 due to its critical and well-documented role in NK cell biology. CD122 is indispensable for the development, survival, maturation, and activation of NK cells, primarily through its role in mediating IL-15 signaling.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the transcriptional regulation of the IL2RB gene (encoding CD122), the key signaling pathways involved, and relevant experimental protocols.
Transcriptional Regulation of CD122 Expression
The expression of CD122 is tightly controlled by a network of transcription factors that act in a stage-specific manner throughout NK cell development, from hematopoietic stem cells (HSCs) to mature, functional NK cells.
Key Transcription Factors:
A coordinated effort of several key transcription factors is required for the initiation and maintenance of IL2RB gene expression.
-
RUNX3: This transcription factor plays a crucial role in the early stages of NK cell commitment by inducing the initial expression of CD122.[1]
-
T-bet (T-box transcription factor TBX21): T-bet contributes significantly to CD122 expression during the maturation of NK cells.[1]
-
Eomesodermin (Eomes): Similar to T-bet, Eomes is involved in CD122 expression during NK cell maturation. However, Eomes has a predominant role in maintaining CD122 expression to promote the final stages of maturation.[1]
-
E4BP4 (NFIL3): This transcription factor is essential for NK cell lineage commitment and acts upstream of other key factors, likely influencing the expression of cytokine receptors like CD122.[3]
-
GATA3: While more broadly involved in lymphoid development, GATA3 has been shown to activate T-bet expression, indirectly influencing CD122 levels.[1]
-
TOX: This transcription factor is required for NK cell maturation and likely contributes to the regulation of genes associated with mature NK cell phenotypes, including CD122.[3]
The interplay of these factors ensures that CD122 is expressed at the right time and level to receive critical IL-15 signals for development and survival.
Signaling Pathways Controlling CD122 Expression
The primary signaling pathway that regulates and is in turn regulated by CD122 expression is the IL-15 signaling cascade. IL-15 is essential for the generation of CD122+ NK progenitor cells and all subsequent maturation stages.[3]
IL-15 Signaling Pathway:
-
Receptor Binding: IL-15 binds to a heterotrimeric receptor complex consisting of the IL-15 receptor alpha chain (IL-15Rα), CD122 (IL-2/IL-15Rβ), and the common gamma chain (γc, CD132).[2]
-
JAK-STAT Activation: This binding activates Janus kinases (JAK1 and JAK3) associated with the receptor subunits. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5).[1][4]
-
PI3K-Akt-mTORC1 Pathway: IL-15 also activates the Phosphoinositide 3-kinase (PI3K)-Akt cascade. This leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1).[1]
-
Transcriptional Regulation:
-
Phosphorylated STAT5 translocates to the nucleus and directly promotes the transcription of genes crucial for NK cell survival and function.
-
The mTORC1 pathway, via transcription factors like E4BP4 and Eomes, activates the IL2RB gene, creating a positive feedback loop that enhances the cell's sensitivity to IL-15.[1]
-
Quantitative Data on CD122 Expression
While specific numerical data from a single, unified study is not available in the initial search, the literature consistently describes a dynamic and progressive increase in CD122 expression throughout NK cell development. This qualitative data is summarized below.
| Developmental Stage | Key Markers | CD122 (IL-2Rβ) Expression Level | Key Regulators |
| Common Lymphoid Progenitor (CLP) | Lin⁻ScaˡᵒʷCD117ˡᵒʷCD135⁺ | Negative | - |
| Pre-NK Progenitor (Pre-NKP) | CD127⁺CD244⁺ | Negative/Low | - |
| Refined NK Progenitor (rNKP) | CD127⁺CD244⁺CD122⁺ | Induction (Low to Medium) | RUNX3 |
| Immature NK Cell (iNK) | NKG2D⁺CD122⁺ | Medium to High | T-bet, Eomes |
| Mature NK Cell (mNK) | CD16⁺CD56ᵈⁱᵐCD122⁺ | High and Maintained | Eomes, T-bet |
This table synthesizes information from multiple sources describing the developmental stages of NK cells.[1][2][3]
Experimental Protocols
Investigating the genetic basis of CD122 expression involves a variety of molecular and cellular biology techniques.
Quantitative Real-Time PCR (qRT-PCR) for IL2RB mRNA Expression
This protocol measures the relative abundance of IL2RB mRNA in different NK cell populations.
Methodology:
-
Cell Isolation: Isolate NK cell subsets (e.g., rNKP, iNK, mNK) from bone marrow or peripheral blood using fluorescence-activated cell sorting (FACS) based on surface marker expression.
-
RNA Extraction: Extract total RNA from the isolated cell populations using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., HiScript Q RT SuperMix) which includes a step to remove genomic DNA contamination.[5]
-
qRT-PCR: Perform real-time PCR using a qPCR master mix (e.g., ChamQ SYBR qPCR Master Mix) and primers specific for the IL2RB gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[5]
-
Data Analysis: Calculate the relative expression of IL2RB using the 2-ΔΔCt method.[5]
Flow Cytometry for Cell Surface CD122 Protein Expression
This protocol quantifies the percentage of CD122-positive cells and the mean fluorescence intensity (MFI), indicating the amount of protein on the cell surface.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from blood, spleen, or bone marrow.
-
Staining: Incubate approximately 1x106 cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify NK cell populations (e.g., anti-CD3, anti-CD56) and an anti-CD122 antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Gating and Analysis:
-
Gate on live, single cells.
-
Identify the NK cell population (e.g., CD3⁻CD56⁺).
-
Within the NK cell gate, quantify the percentage of CD122⁺ cells and their MFI.[6]
-
Western Blotting for Total CD122 Protein
This technique detects the total amount of CD122 protein in a cell lysate.
Methodology:
-
Protein Extraction: Lyse isolated NK cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[7]
-
Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[7]
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against CD122 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate kit and quantify band intensity using software like ImageJ.[7] Use a loading control like GAPDH or β-actin for normalization.
The Role of microRNA-122 (miR-122)
While distinct from CD122, miR-122 has also been implicated in regulating NK cell function. It is a small non-coding RNA that can post-transcriptionally regulate gene expression.[7] In decidual NK (dNK) cells, low levels of miR-122-5p have been associated with unexplained recurrent pregnancy loss.[7]
Regulatory Axis:
-
Targeting T-bet: miR-122-5p can directly target the mRNA of T-bet, a key transcription factor for NK cell function.[7]
-
IFN-γ Production: By repressing T-bet, miR-122-5p can modulate the production of Interferon-gamma (IFN-γ) in NK cells.[7] Downregulation of miR-122-5p leads to increased T-bet and consequently higher IFN-γ secretion, which can impact the local immune environment.[7]
Conclusion
The expression of CD122 is a cornerstone of Natural Killer cell identity and function. Its genetic regulation is managed by a precise, stage-specific network of transcription factors, including RUNX3, T-bet, and Eomes. The IL-15 signaling pathway is inextricably linked to CD122, both driving its expression through a positive feedback loop involving the PI3K-mTORC1 axis and requiring its presence to transmit essential signals for NK cell development and survival via the JAK-STAT pathway. Understanding these intricate regulatory mechanisms is crucial for developing novel immunotherapies that aim to enhance NK cell activity in contexts such as cancer and viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional Regulation of Natural Killer Cell Development and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of NK Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Timing and Abundance of IL-2Rβ (CD122) Expression Control Thymic iNKT Cell Generation and NKT1 Subset Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Abnormal miR-122-5p expression in decidual NK cells and its impact on trophoblast behavior: insights into unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of CD122-Targeted Natural Killer (NK) Cell Therapies
Disclaimer: The term "NK-122" is not a standard or widely recognized designation in scientific literature. This guide focuses on the discovery and characterization of therapeutic strategies targeting the CD122 receptor on Natural Killer (NK) cells, a topic of significant interest in immuno-oncology that aligns with the likely intent of the query.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rationale, discovery, and characterization of therapeutic agents designed to modulate NK cell activity through the CD122 receptor.
Introduction: The Rationale for Targeting CD122 on NK Cells
Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating malignant and virally infected cells without prior sensitization.[1] Their potent anti-tumor activity has made them a compelling target for cancer immunotherapy. A key receptor governing NK cell function is CD122, also known as the interleukin-2 receptor beta subunit (IL-2Rβ). CD122 is a shared component of the intermediate-affinity receptor for IL-2 and the receptor for IL-15, both of which are critical cytokines for the proliferation, survival, and activation of NK cells and CD8+ T cells.[2][3]
Targeting CD122 offers a promising strategy to selectively enhance the function of anti-tumor effector cells like NK cells and CD8+ T cells, while potentially avoiding the expansion of regulatory T cells (Tregs) that express the high-affinity IL-2 receptor (containing CD25), which can dampen anti-tumor immune responses.[2][4][5] This has led to the development of CD122-biased agonists and other CD122-directed therapies.
Discovery and Characterization of CD122-Targeted Agents
The development of CD122-targeted therapies has primarily focused on two main approaches: CD122-biased IL-2 variants and IL-2/anti-IL-2 antibody complexes (IL-2c).
Bempegaldesleukin (NKTR-214): A CD122-Biased IL-2 Agonist
Bempegaldesleukin (formerly NKTR-214) is a first-in-class CD122-preferential IL-2 pathway agonist.[6] It consists of recombinant human IL-2 with multiple releasable polyethylene glycol (PEG) chains conjugated to it.[5] This PEGylation sterically hinders the binding of IL-2 to the CD25 subunit of the high-affinity IL-2 receptor, thereby favoring signaling through the CD122/common gamma chain receptor complex on NK cells and CD8+ T cells.[5][7] In vivo, the PEG chains are slowly released, leading to sustained and controlled activation of the IL-2 pathway.[5]
IL-2/Anti-IL-2 Complexes (IL-2c)
IL-2c involves the administration of IL-2 complexed with specific anti-IL-2 monoclonal antibodies. Depending on the anti-IL-2 antibody clone used, these complexes can be designed to preferentially stimulate cells expressing high levels of CD122, such as NK cells and CD8+ T cells, while minimizing the activation of Tregs.[2] Preclinical studies have demonstrated that IL-2c can enhance NK cell activation, maturation, and anti-tumor immunity in various cancer models.[8][9]
Quantitative Data from Preclinical and Clinical Studies
Preclinical Efficacy of CD122-Targeted Therapies
| Therapeutic Agent | Cancer Model | Key Findings | Reference |
| Bempegaldesleukin (NKTR-214) | B16F10 Murine Melanoma | 80% tumor growth inhibition at day 9.[4] | [4] |
| B16F10 Murine Melanoma | CD8/Treg ratio in the tumor of >400 for NKTR-214 vs. 18 for aldesleukin.[5] | [5] | |
| CT26 Murine Colon Carcinoma | Combination with anti-CTLA-4 resulted in durable immunity and resistance to tumor rechallenge.[4][5] | [4][5] | |
| IL-2/anti-IL-2 Complexes (IL-2c) | Orthotopic MB49 and MBT-2 Bladder Cancer | Generated NK cell antitumor immunity through enhanced activation and maturation.[8][9] | [8][9] |
| B16-F10 Lung Metastases | IL-2c treatment was effective even in T cell deficient mice, an effect abrogated by NK cell depletion.[8][9] | [8][9] | |
| B16-OVA Melanoma | Combination with anti-CTLA-4 rescued NK cell antitumor function by modulating intratumoral Tregs.[2] | [2] |
Clinical Trial Data for Bempegaldesleukin (PIVOT-02 Study)
The PIVOT-02 study was a Phase 1/2 trial evaluating bempegaldesleukin in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors.
Efficacy in Metastatic Melanoma (Phase 2 Cohort, N=38) [10]
| Endpoint | Result |
| Median Follow-up | 12.7 months |
| Confirmed Objective Response Rate (ORR) | 53% |
| Confirmed Complete Response (CR) Rate | 34% |
| Median Time to Response | 2.0 months |
| Ongoing Responses | 80% of responders |
| ORR in PD-L1 Negative Patients | 43% |
| ORR in PD-L1 Positive Patients | 62% |
Note: A subsequent Phase 3 trial (PIVOT IO-001) in previously untreated unresectable or metastatic melanoma did not meet its primary endpoints of progression-free survival and objective response rate compared to nivolumab alone.[11][12]
Safety Profile of Bempegaldesleukin plus Nivolumab (N=41) [10]
| Adverse Event Profile | |
| Most Common Treatment-Related Adverse Events (TRAEs, Grade 1-2) | Fatigue (65.9%), Pyrexia (61.0%), Rash (56.1%), Pruritus (48.8%), Nausea (41.5%), Influenza-like illness (39.0%) |
| Grade 3 or Higher TRAEs | 14.6% of patients |
| Discontinuation due to TRAEs | 9.8% of patients |
Experimental Protocols
In Vivo Murine Tumor Models
-
Cell Lines: B16F10 melanoma, CT26 colon carcinoma, MB49 and MBT-2 bladder cancer cell lines are commonly used.
-
Animal Strains: C57BL/6 or BALB/c mice are typically used for syngeneic tumor models.
-
Tumor Implantation: Tumor cells (e.g., 5 x 10^5 cells) are injected subcutaneously, orthotopically (e.g., into the bladder wall), or intravenously to establish metastatic models.
-
Treatment Regimen:
-
Bempegaldesleukin (NKTR-214): Administered intravenously (IV) or intraperitoneally (IP) at specified doses (e.g., 0.8 mg/kg) and schedules (e.g., every 9 days).[4]
-
IL-2 Complexes (IL-2c): Prepared by incubating recombinant IL-2 with an anti-IL-2 monoclonal antibody (e.g., clone S4B6 for CD122-biased activity) before intraperitoneal injection.
-
-
Monitoring: Tumor growth is measured regularly using calipers. Survival is monitored daily.
-
Immunophenotyping: At the end of the study, tumors, spleens, and lymph nodes are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD8, NK1.1, CD4, FoxP3, CD122, Ki-67, Granzyme B) for analysis by flow cytometry.
In Vitro NK Cell Activation Assays
-
Cell Isolation: Primary NK cells are isolated from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Stimulation: Isolated NK cells are cultured in the presence of varying concentrations of CD122-targeted agents (e.g., bempegaldesleukin, IL-2c) for a specified period (e.g., 24-72 hours).
-
Readouts:
-
Proliferation: Assessed by CFSE dilution or Ki-67 staining via flow cytometry.
-
Cytotoxicity: Measured using a chromium-51 release assay or a flow cytometry-based killing assay with target tumor cells (e.g., K562).
-
Cytokine Production: Supernatants are collected and analyzed for cytokines like IFN-γ and TNF-α using ELISA or a multiplex bead array.
-
Signaling Pathway Activation: Phosphorylation of downstream signaling molecules like STAT5 (pSTAT5) is measured by intracellular flow cytometry.[7]
-
Clinical Trial Protocol (PIVOT-02 Example)
-
Study Design: Phase 1/2, open-label, multicenter study.
-
Patient Population: Patients with unresectable or metastatic solid tumors, such as melanoma, renal cell carcinoma, and non-small cell lung cancer.
-
Treatment: Bempegaldesleukin administered intravenously every three weeks in combination with nivolumab administered intravenously every three weeks.[12]
-
Endpoints:
-
Primary: Safety, tolerability, and determination of the recommended Phase 2 dose. Efficacy was assessed by Objective Response Rate (ORR).
-
Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS).
-
Correlative: Analysis of immune cell populations in peripheral blood and tumor biopsies, gene expression profiling of tumor tissue.
-
-
Assessments: Tumor responses were evaluated by imaging (e.g., CT or MRI) according to RECIST criteria. Adverse events were graded according to CTCAE.
Mandatory Visualizations
Signaling Pathway
Caption: CD122-biased IL-2 agonist signaling pathway in NK cells.
Experimental Workflow
Caption: Preclinical workflow for a CD122-targeted NK cell therapy.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Interleukin-2 is required for NKp30-dependent NK cell cytotoxicity by preferentially regulating NKp30 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nektar Therapeutics Presents Biomarker and Clinical Data from PIVOT-02 Phase 2 Study of Bempegaldesleukin with Nivolumab at 2019 ASCO Annual Meeting [prnewswire.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Bristol Myers Squibb - Bristol Myers Squibb and Nektar Announce Update on Phase 3 PIVOT IO-001 Trial Evaluating Bempegaldesleukin (BEMPEG) in Combination with Opdivo (nivolumab) in Previously Untreated Unresectable or Metastatic Melanoma [news.bms.com]
The Ambiguous Case of NK-122: A Technical Guide to the Role of Natural Killer Cells in Autoimmune Diseases
Executive Summary: The term "NK-122" does not correspond to a standard, recognized molecule or cell type in the context of autoimmune disease research. It is possible that this is a misnomer or a highly specific internal designation. This technical guide will instead provide an in-depth exploration of the multifaceted role of Natural Killer (NK) cells in the pathogenesis and potential treatment of autoimmune diseases. The guide will also discuss therapeutic agents with similar nomenclature, such as ABT-122, and the significance of targeting the CD122 receptor. We will delve into the complex signaling pathways governing NK cell function, present relevant quantitative data from clinical studies, and provide detailed experimental protocols for NK cell research, adhering to the specified formatting requirements for data presentation and visualization.
The Dichotomous Role of NK Cells in Autoimmunity
Natural Killer (NK) cells are crucial components of the innate immune system, traditionally recognized for their ability to eliminate cancerous and virally infected cells.[1] However, their role in autoimmune diseases is more complex, exhibiting both pathogenic and protective functions depending on the specific disease, the tissue microenvironment, and the subset of NK cells involved.[2][3]
Pathogenic Role:
-
Direct Cytotoxicity: NK cells can directly attack and lyse cells in target organs, contributing to tissue damage. For instance, in multiple sclerosis, activated NK cells are capable of lysing oligodendrocytes, the cells that produce the myelin sheath.[4][5]
-
Pro-inflammatory Cytokine Production: NK cells are potent producers of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2][4] These cytokines can recruit and activate other immune cells, including autoreactive T and B cells, thereby amplifying the inflammatory response and contributing to the pathology of diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][6]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Through their CD16 (FcγRIIIa) receptor, NK cells can bind to autoantibodies coating self-tissues and induce cell death, a mechanism implicated in various autoimmune conditions.[2][3]
Protective Role:
-
Immune Regulation: Certain subsets of NK cells can exert regulatory functions. They can eliminate autoreactive T cells and immature dendritic cells (DCs), which are responsible for presenting self-antigens and initiating the autoimmune response.[2][6]
-
Anti-inflammatory Cytokine Secretion: NK cells can also produce immunoregulatory cytokines like interleukin-10 (IL-10), which can suppress the activity of autoreactive immune cells.[2][4]
-
Control of Viral Infections: Given that viral infections are often implicated as triggers for autoimmune diseases, the role of NK cells in controlling these infections can be considered a protective mechanism.[7]
NK Cells in Specific Autoimmune Diseases
The involvement of NK cells varies across different autoimmune diseases:
-
Rheumatoid Arthritis (RA): In RA, NK cells accumulate in the synovial fluid of inflamed joints.[2] A specific subset, termed NK22 cells, has been identified in the synovial fluid of RA patients and contributes to the pathogenesis by secreting IL-22 and TNF-α, which promote the proliferation of fibroblast-like synoviocytes.[2]
-
Systemic Lupus Erythematosus (SLE): SLE is characterized by the production of autoantibodies against nuclear antigens.[2] While the precise role of NK cells in SLE is still under investigation, studies have shown alterations in their numbers and function in SLE patients.[2][6]
-
Multiple Sclerosis (MS): In MS, there is evidence for both detrimental and protective roles for NK cells.[5][8] While they can damage myelin-producing cells, some studies suggest that a deficiency in NK cell cytotoxic activity may be associated with disease relapses.[4][5]
Therapeutic Strategies Involving NK Cells and Related Molecules
The dual role of NK cells makes them a challenging but promising therapeutic target in autoimmune diseases.[9] Strategies range from modulating NK cell activity to using NK cells as therapeutic agents.
Targeting CD122 (IL-2/IL-15 Receptor β)
The CD122 receptor, a shared component of the receptors for IL-2 and IL-15, is crucial for the function and survival of both T cells and NK cells.[10][11] Blockade of CD122 has been investigated as a therapeutic strategy in type 1 diabetes. In vivo administration of an anti-CD122 monoclonal antibody in nonobese diabetic (NOD) mice was found to restore immune tolerance by selectively depleting pathogenic NK cells and memory CD8+ T cells in the pancreatic islets, while having a milder effect on regulatory T cells (Tregs).[10][11] This approach also suppressed the production of IFN-γ.[10][11]
ABT-122: A Dual TNF and IL-17A Inhibitor
ABT-122 is a dual variable domain immunoglobulin that simultaneously targets TNF and IL-17A, two key cytokines in the pathophysiology of rheumatoid arthritis.[12][13] Phase I and II clinical trials have evaluated its safety and efficacy.
| Study Phase | Patient Population | Treatment Arms | Key Findings |
| Phase I | Patients with primarily inactive RA on stable methotrexate[12] | - Placebo- ABT-122 1 mg/kg every other week- ABT-122 0.5, 1.5, or 3 mg/kg weekly | - No clinically significant safety concerns.- Similar rates of adverse events between ABT-122 and placebo groups.- Significant decrease in inflammatory markers (CXCL9, CXCL10, CCL23, soluble E-selectin).[12] |
| Phase II | Patients with active RA with an inadequate response to methotrexate[13][14] | - ABT-122 60 mg every other week- ABT-122 120 mg every other week- ABT-122 120 mg every week- Adalimumab 40 mg every other week | - Treatment-emergent adverse events were similar across all groups.- No serious infections or systemic hypersensitivity reactions with ABT-122.- ACR20 response rates at week 12 were 64%, 75%, 80%, and 67% for the respective groups.[13] |
JKB-122: A TLR4 Antagonist
JKB-122 is a long-acting toll-like receptor 4 (TLR4) antagonist that has been investigated for autoimmune hepatitis and non-alcoholic fatty liver disease.[15][16] A Phase II trial in patients with refractory autoimmune hepatitis showed that after 24 weeks of treatment, 31% of subjects responded positively, with a statistically significant mean change in Alanine Aminotransferase (ALT) of -70.0 IU/L in the responder group.[16]
Experimental Protocols for NK Cell Research
Standardized protocols are essential for the study of NK cells. Below are summaries of common methodologies.
Isolation of Human NK Cells from Peripheral Blood
Principle: This protocol describes the isolation of NK cells from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using density gradient centrifugation (e.g., with Ficoll-Paque).[17]
-
Magnetic Labeling: Incubate the PBMC suspension with an antibody cocktail that targets non-NK cells (e.g., antibodies against CD3, CD14, CD19, CD36, CD123, and Glycophorin A).
-
Depletion of Non-NK Cells: Pass the labeled cells through a magnetic column. The magnetically labeled non-NK cells are retained in the column, while the unlabeled NK cells are collected in the flow-through.[18]
-
Cell Counting and Purity Assessment: Count the isolated NK cells and assess their purity using flow cytometry, staining for NK cell markers such as CD56 and the absence of CD3.
Ex Vivo Expansion of Human NK Cells
Principle: This method utilizes feeder cells genetically modified to express membrane-bound cytokines to stimulate robust NK cell proliferation.
Methodology:
-
Feeder Cell Preparation: Use a feeder cell line, such as K562 cells, genetically modified to express membrane-bound IL-21 (K562-mbIL21). Irradiate the feeder cells to prevent their proliferation.[19]
-
Co-culture: Co-culture the isolated NK cells with the irradiated feeder cells at a specific ratio (e.g., 1:10 NK to feeder cells) in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).[18]
-
Cytokine Supplementation: Supplement the culture medium with cytokines that promote NK cell expansion, such as IL-2 and IL-15.[19]
-
Culture Maintenance: Periodically add fresh medium and cytokines to the culture. Monitor NK cell expansion by cell counting. The expansion can result in a several thousand-fold increase in NK cell numbers over a few weeks.[17]
NK Cell Cytotoxicity Assay
Principle: This assay measures the ability of expanded NK cells to kill target tumor cells. The classical assay uses the release of chromium-51 (⁵¹Cr) from pre-labeled target cells. Non-radioactive methods are also common.
Methodology (Chromium Release Assay):
-
Target Cell Labeling: Label the target cells (e.g., K562 cell line) with ⁵¹Cr.[18]
-
Co-incubation: Co-incubate the labeled target cells with the effector NK cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for a set period (e.g., 4 hours) at 37°C to allow for cell lysis.
-
Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated with medium alone.
-
Maximum release is from target cells lysed with a detergent.
-
Signaling Pathways and Experimental Workflows
The function of NK cells is tightly regulated by a balance of signals from activating and inhibitory receptors.[20]
NK Cell Activating and Inhibitory Signaling
Caption: Simplified NK cell activating and inhibitory signaling pathways.
Experimental Workflow for NK Cell Isolation and Expansion
Caption: General experimental workflow for human NK cell isolation and expansion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NK Cells in Autoimmune Diseases: Protective or Pathogenic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NK Cells in Autoimmune Diseases: Protective or Pathogenic? [frontiersin.org]
- 4. The Role of Natural Killer Cells in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Natural Killer Cells in Multiple Sclerosis and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural killer cells in human autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. Natural killer cells in multiple sclerosis: foe or friends? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Killer Cells: Potential Biomarkers and Therapeutic Target in Autoimmune Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, and Pharmacodynamics of ABT-122, a Tumor Necrosis Factor- and Interleukin-17-Targeted Dual Variable Domain Immunoglobulin, in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABT-122, a Bispecific Dual Variable Domain Immunoglobulin Targeting Tumor Necrosis Factor and Interleukin-17A, in Patients With Rheumatoid Arthritis With an Inadequate Response to Methotrexate: A Randomized, Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABT‐122, a Bispecific Dual Variable Domain Immunoglobulin Targeting Tumor Necrosis Factor and Interleukin‐17A, in Patients With Rheumatoid Arthritis With an Inadequate Response to Methotrexate: A Randomized, Double‐Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JKB-122 - Wikipedia [en.wikipedia.org]
- 16. TaiwanJ Pharmaceuticals reports positive data from trial of JKB-122 [clinicaltrialsarena.com]
- 17. youtube.com [youtube.com]
- 18. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
cellular localization of the NK-122 protein
An in-depth analysis of scientific literature and protein databases reveals no protein currently designated as "NK-122." This suggests that "this compound" may be a non-standard nomenclature, an internal project code not yet publicly disclosed, or a potential typographical error.
To provide a comprehensive technical guide on the cellular localization of a protein, a valid and recognized protein name is essential. We invite researchers, scientists, and drug development professionals to provide the correct protein identifier.
Once a valid protein name is provided, this guide will be populated with:
-
Quantitative Data on Cellular Localization: A summary of findings from various experimental approaches, presented in clearly structured tables for comparative analysis. This will include data from techniques such as:
-
High-resolution confocal microscopy
-
Subcellular fractionation followed by Western blotting or mass spectrometry
-
Proximity-dependent biotinylation (e.g., BioID)
-
Fluorescence-activated cell sorting (FACS) of organelle-specific markers
-
-
Detailed Experimental Protocols: Step-by-step methodologies for key experiments used to determine the protein's localization, including:
-
Immunofluorescence staining protocols
-
Cell lysis and subcellular fractionation procedures
-
Co-immunoprecipitation assays to identify localization-dependent protein interactions
-
-
Visualizations of Pathways and Workflows:
-
Signaling pathway diagrams illustrating the protein's role in cellular processes, based on its localization.
-
Experimental workflow diagrams outlining the steps of key localization assays.
-
Logical relationship diagrams to conceptualize the factors influencing the protein's subcellular distribution.
-
These visualizations will be rendered using Graphviz (DOT language) with strict adherence to the specified formatting requirements, ensuring clarity and high-contrast readability.
We encourage the user to provide a valid protein name to enable the generation of this in-depth technical guide.
Methodological & Application
Application Notes: Generation and Characterization of NK-122 Knockout Mice using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, step-by-step protocol for the generation of a murine model with a targeted knockout of the hypothetical gene NK-122. The methodology leverages the CRISPR-Cas9 system for efficient gene editing. It covers the entire workflow from initial guide RNA design to the breeding and phenotyping of the resulting knockout animals.
Part 1: Design and In Vitro Validation of sgRNA
The success of a CRISPR-Cas9 experiment is critically dependent on the design of the single guide RNA (sgRNA).[1][2][3] An effective sgRNA directs the Cas9 nuclease to the specific genomic locus with high efficiency and minimal off-target effects.[2][4] For a knockout model, sgRNAs are typically designed to target an early exon to induce a frameshift mutation (insertion/deletion or indel), leading to a premature stop codon and nonsense-mediated decay of the transcript.[5][6]
1.1 Protocol: sgRNA Design
-
Obtain Target Sequence: Retrieve the genomic sequence of the this compound gene, focusing on the first or second exon.
-
Use Design Tools: Utilize publicly available sgRNA design tools (e.g., Broad Institute GPP sgRNA Designer, CHOPCHOP, CRISPOR).[3] These tools identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[1][6]
-
Prioritize and Select: Choose 2-3 sgRNAs based on high on-target efficiency scores and low off-target predictions.[2][7] Key parameters to consider are the GC content (ideally 40-80%) and the absence of secondary structures.[2]
1.2 Data Presentation: sgRNA Candidate Selection
| sgRNA ID | Target Exon | Sequence (5' to 3') | On-Target Score | Off-Target Score |
| NK-122_sg1 | 1 | GATCGTACGTAGCTAGCATCG | 95 | 88 |
| NK-122_sg2 | 1 | CTAGCTAGCTAGCTAGCATGC | 92 | 85 |
| NK-122_sg3 | 2 | AGCTAGCTAGCTAGCTAGCTA | 88 | 80 |
1.3 Protocol: In Vitro Validation of sgRNA Efficacy
-
Synthesize sgRNAs: Synthesize the selected sgRNAs.
-
Prepare Ribonucleoprotein (RNP) Complex: Incubate the synthetic sgRNA with purified SpCas9 nuclease to form an RNP complex.
-
Cell Line Transfection: Transfect a murine cell line (e.g., Neuro-2a) with the RNP complexes.
-
Genomic DNA Extraction: After 48-72 hours, extract genomic DNA from the cells.
-
Efficacy Assessment: Amplify the target region by PCR and use a mismatch cleavage assay (e.g., T7 Endonuclease I) or Sanger sequencing with subsequent analysis (e.g., ICE or TIDE) to quantify the percentage of indels.[1] Select the sgRNA with the highest cleavage efficiency for microinjection.
Part 2: Generation of this compound Knockout Founder Mice
The generation of knockout mice is achieved by delivering the CRISPR-Cas9 components directly into one-cell mouse embryos (zygotes).[4][8][9] This is most commonly done via microinjection into the cytoplasm or pronucleus.[8]
2.1 Protocol: Preparation of Injection Mix and Microinjection
-
RNP Complex Formation: Prepare the injection mix by combining the most effective sgRNA and Cas9 protein in an embryo-grade injection buffer (e.g., 1 mM Tris-HCl, 0.1 mM EDTA, pH 7.5).[10] Typical final concentrations are 20-50 ng/µL for Cas9 and 10-25 ng/µL for sgRNA.[10]
-
Zygote Production: Superovulate female mice (e.g., C57BL/6N strain) and mate them with stud males. Harvest fertilized zygotes from the oviducts.[8]
-
Microinjection: Using a micromanipulator and an inverted microscope, inject the RNP solution into the cytoplasm of the harvested zygotes.[8] This method is often preferred for its high efficiency and lower toxicity compared to pronuclear injection.[8]
-
Embryo Transfer: Culture the injected zygotes overnight to the two-cell stage. Transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.[8][11]
2.2 Data Presentation: Microinjection and Founder Generation Summary
| Parameter | Value |
| Strain | C57BL/6N |
| Zygotes Injected | 200 |
| Embryos Transferred | 185 |
| Surrogate Mothers | 8 |
| Pups Born (F0 Founders) | 45 |
| Birth Rate (%) | 24.3% |
2.3 Diagram: Experimental Workflow
Caption: Workflow for generating this compound knockout mice via CRISPR-Cas9.
Part 3: Identification of Founders and Colony Establishment
Founder (F0) animals must be genotyped to identify individuals carrying the desired mutation. Because CRISPR-Cas9 editing can occur at different stages in the one-cell embryo, F0 mice are often mosaic.[12] Therefore, it is essential to breed founders to the F1 generation to confirm germline transmission of the knockout allele.[11][12]
3.1 Protocol: Genotyping of Founder (F0) Mice
-
Sample Collection: At 2-3 weeks of age, collect a small ear or tail biopsy from each pup.
-
Genomic DNA Extraction: Isolate genomic DNA using a standard digestion protocol (e.g., Proteinase K) followed by purification.[13][14]
-
PCR Amplification: Design PCR primers flanking the sgRNA target site to amplify a ~300-500 bp fragment.[15]
-
Mutation Analysis: Sequence the PCR products (Sanger sequencing). Analyze the sequencing chromatograms for the presence of indels (insertions/deletions) by comparing them to the wild-type sequence. Tools like DECODR can help deconvolve mixed traces from heterozygous or mosaic animals.[15]
3.2 Data Presentation: F0 Founder Genotyping Results
| Pup ID | Sex | Genotype Result | Mutation Description |
| F0-01 | M | Wild-Type | No indel detected |
| F0-02 | F | Heterozygous | 7 bp deletion (frameshift) |
| F0-03 | M | Mosaic | 2 bp deletion / 1 bp insertion |
| F0-04 | M | Wild-Type | No indel detected |
| F0-05 | F | Heterozygous | 1 bp insertion (frameshift) |
| ... | ... | ... | ... |
3.3 Protocol: Breeding for Germline Transmission and Colony Establishment
-
Founder Breeding: Select F0 founders with confirmed frameshift mutations and breed them with wild-type mice of the same background strain.
-
F1 Genotyping: Genotype all F1 offspring as described in Protocol 3.1. The presence of the mutation in F1 pups confirms germline transmission from the F0 parent.
-
Establishment of Homozygous Line: Intercross heterozygous F1 mice (this compound+/-) to generate homozygous knockout (this compound-/-), heterozygous (this compound+/-), and wild-type (this compound+/+) littermates in the F2 generation, following Mendelian inheritance ratios.
Part 4: Off-Target Analysis and Phenotyping
A critical consideration in any CRISPR-based model is the potential for off-target mutations at genomic sites with sequence similarity to the sgRNA.[16][17] Once a stable knockout line is established, a comprehensive phenotyping pipeline should be employed to characterize the function of the this compound gene.[18][19]
4.1 Protocol: Off-Target Analysis
-
In Silico Prediction: Use computational tools to predict the top 5-10 potential off-target sites in the mouse genome.[7][20]
-
Targeted Sequencing: For the founder mouse selected to establish the colony, extract genomic DNA.
-
PCR and Sequencing: Amplify and sequence these predicted off-target loci to check for any unintended mutations.[17]
-
Whole Genome Sequencing (Optional): For the highest level of scrutiny, perform whole-genome sequencing on the selected founder to provide an unbiased assessment of off-target effects and other potential genomic alterations.[16][21]
4.2 Protocol: Preliminary Phenotyping Pipeline A standardized phenotyping protocol is crucial for reproducible results.[18][22] The following is a baseline screen.
-
Baseline Health and Husbandry: Monitor body weight, general health, behavior, and breeding performance of this compound-/- mice compared to wild-type littermates.[22][23][24]
-
Hematology and Clinical Chemistry: Collect blood samples for a complete blood count (CBC) and analysis of key serum biomarkers (e.g., glucose, lipids, liver enzymes).
-
Histopathology: At a defined endpoint (e.g., 12 weeks), euthanize a cohort of mice and perform necropsy. Collect major organs (brain, heart, liver, kidney, spleen) for histological examination.
-
Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function, anxiety levels, and cognitive performance (e.g., open field test, elevated plus-maze).[22]
4.3 Data Presentation: Hypothetical Phenotypic Data
| Parameter | Genotype | Mean ± SEM (n=10/group) | P-value |
| Body Weight (g) at 12 wks | Wild-Type | 25.4 ± 0.8 | 0.04 |
| This compound -/- | 28.1 ± 0.9 | ||
| Blood Glucose (mg/dL) | Wild-Type | 155 ± 12 | 0.65 |
| This compound -/- | 162 ± 15 | ||
| Liver Weight (% of Body) | Wild-Type | 4.5 ± 0.2 | <0.01 |
| This compound -/- | 5.8 ± 0.3 |
4.4 Diagram: Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade involving the this compound kinase.
References
- 1. sgRNA Design and Validation Service - Creative Biogene [creative-biogene.com]
- 2. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 3. synthego.com [synthego.com]
- 4. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 5. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 6. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 11. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 12. Breeding Strategies for Genetically Modified Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 17. synthego.com [synthego.com]
- 18. Knockout Mouse Phenotyping Program (KOMP2) | NIH Common Fund [commonfund.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Robust and Sensitive Analysis of Mouse Knockout Phenotypes | PLOS One [journals.plos.org]
- 24. Robust and Sensitive Analysis of Mouse Knockout Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of NK-122 (CD122) Positive Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of NK-122 (CD122) positive cells, which are critical components of the innate immune system. Natural Killer (NK) cells, characterized by the expression of CD122, the interleukin-2 and interleukin-15 receptor beta subunit, are pivotal in immune surveillance against tumors and viral infections.[1][2][3] The following protocols detail two primary methodologies for the enrichment of this cell population: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS).
Introduction to this compound (CD122) as a Target for Cell Isolation
The CD122 molecule is a key surface marker expressed on NK cells, particularly from the precursor stage onwards, and plays a crucial role in their development and function.[1][2][3] While no single marker is exclusive to NK cells, a common strategy for their isolation is the positive selection of CD56-expressing cells or the depletion of non-NK cells (such as T cells, B cells, and monocytes).[4][5][6][7] The resulting enriched NK cell population will be predominantly CD122 positive. These protocols, therefore, focus on established methods for NK cell isolation as a surrogate for obtaining a highly enriched population of this compound positive cells.
Data Presentation: Comparison of Isolation Methods
| Parameter | Magnetic-Activated Cell Sorting (MACS) | Fluorescence-Activated Cell Sorting (FACS) |
| Principle | Immunomagnetic separation using antibody-coated magnetic beads.[8][9] | Cell separation based on the fluorescent properties of individual cells.[10] |
| Purity | Typically 80-90% for negative selection kits[7], can be >90% with positive selection.[5] | High purity, often >95-99%, depending on the gating strategy.[10] |
| Throughput | High, suitable for large numbers of cells (up to 2 x 10⁹ total cells per column).[4] | Lower throughput compared to MACS, ideal for smaller, highly defined populations.[10] |
| Cell Viability | Generally high, as the process is relatively gentle.[11] | Can be lower due to shear stress and pressure changes, but can be optimized.[10] |
| Cost | Relatively lower initial equipment cost.[8] | Higher initial instrument cost.[8] |
| Flexibility | Less flexible in terms of multi-parameter sorting.[9] | Highly flexible, allowing for simultaneous sorting based on multiple surface and intracellular markers.[10][12] |
Experimental Protocols
Protocol 1: Isolation of this compound (CD122) Positive Cells using Magnetic-Activated Cell Sorting (MACS) - Negative Selection
This protocol describes the isolation of untouched human NK cells by depleting non-NK cells from peripheral blood mononuclear cells (PBMCs). The resulting population is highly enriched for NK cells, which are CD122 positive.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
MACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
NK Cell Isolation Kit, human (negative selection)
-
LS Columns
-
MACS Separator
Procedure:
-
Preparation of PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting and Resuspension: Count the PBMCs and resuspend the cell pellet in MACS buffer at a concentration of 1 x 10⁸ cells/mL.
-
Magnetic Labeling of Non-NK Cells:
-
Add the Biotin-Antibody Cocktail from the isolation kit to the cell suspension (typically 10 µL per 10⁷ cells).
-
Add MACS buffer (typically 30 µL per 10⁷ cells) and then the Anti-Biotin MicroBeads (typically 20 µL per 10⁷ cells).[4][13]
-
Mix well and incubate for an additional 10-15 minutes at 2-8°C.[4][13]
-
-
Magnetic Separation:
-
Place an LS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing with 3 mL of MACS buffer.[4]
-
Apply the cell suspension onto the column.
-
Collect the unlabeled cells that pass through the column. This fraction contains the enriched, untouched NK cells.
-
Wash the column with MACS buffer (typically 3 x 3 mL) and collect this flow-through with the enriched NK cells.
-
-
Cell Counting and Purity Assessment:
-
Centrifuge the collected cells, resuspend in an appropriate buffer or medium, and perform a cell count.
-
Assess the purity of the isolated NK cells (CD3⁻CD56⁺) by flow cytometry.
-
Protocol 2: Isolation of this compound (CD122) Positive Cells using Fluorescence-Activated Cell Sorting (FACS)
This protocol allows for the high-purity sorting of NK cells based on the expression of specific cell surface markers.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
FACS Buffer (PBS with 1-2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3 (e.g., FITC or PE)
-
Anti-CD56 (e.g., APC or PE-Cy7)
-
Anti-CD122 (e.g., PE or BV421) - optional for confirmation
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
FACS tubes
Procedure:
-
Preparation of PBMCs: Isolate PBMCs as described in the MACS protocol.
-
Cell Staining:
-
Resuspend up to 1 x 10⁷ PBMCs in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 20-30 minutes at 2-8°C, protected from light.[14]
-
Wash the cells twice with 1-2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cells in an appropriate volume of FACS buffer for sorting (e.g., 0.5-1 mL).
-
Just before sorting, add a viability dye to distinguish live from dead cells.
-
-
Cell Sorting:
-
Set up the cell sorter with the appropriate laser and filter configurations for the chosen fluorochromes.
-
Establish a gating strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
Gate on the lymphocyte population based on forward and side scatter (FSC vs. SSC).
-
From the lymphocyte gate, identify and exclude CD3⁺ T cells.
-
From the CD3⁻ population, gate on CD56⁺ cells. This is your target NK cell population, which will be CD122 positive.
-
-
Sort the target population into a collection tube containing culture medium or FACS buffer.
-
-
Post-Sort Analysis:
-
Re-analyze a small aliquot of the sorted cells to confirm purity.
-
Visualizations
Caption: Workflow for MACS-based negative selection of NK cells.
Caption: Workflow for FACS-based isolation of NK cells.
References
- 1. biocompare.com [biocompare.com]
- 2. Natural Killer Cells Overview | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Protocol for isolating high-purity natural killer cells from peripheral blood of septic patients using magnetic cell separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human NK Cell Isolation Kit (MAGH109-NOV): Novus Biologicals [novusbio.com]
- 8. akadeum.com [akadeum.com]
- 9. stemcell.com [stemcell.com]
- 10. bio-rad.com [bio-rad.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Fluorescence-activated Cell Sorting for Purification of Plasmacytoid Dendritic Cells from the Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for NK-122 Targeted Immunotherapy Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of immunotherapies targeting the CD122 receptor on Natural Killer (NK) cells, herein referred to as NK-122 targeted immunotherapy. This document outlines the core principles, experimental methodologies, and data interpretation relevant to advancing this therapeutic modality from preclinical research to clinical application.
Introduction to this compound Targeted Immunotherapy
Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating malignant and virally infected cells without prior sensitization.[1][2] The activity of NK cells is regulated by a balance of signals from activating and inhibitory receptors.[3] One key activating receptor is CD122, the beta subunit of the interleukin-2 (IL-2) and interleukin-15 (IL-15) receptors. Targeting CD122 with specific agonists can enhance NK cell activation, proliferation, and cytotoxic function, forming the basis of this compound targeted immunotherapy.[4][5] This approach aims to potentiate the natural anti-tumor activity of NK cells and has shown promise in preclinical models of various cancers, including bladder cancer, melanoma, and acute myeloid leukemia (AML).[4][6]
Mechanism of Action
This compound targeted therapies, such as CD122-biased IL-2/anti-IL-2 antibody complexes (IL-2c) or molecules like NKTR-214, preferentially signal through the heterodimeric IL-2 receptor (CD122/CD132).[4][7] This biased signaling leads to the expansion and activation of CD8+ T cells and NK cells with a lower potential for stimulating regulatory T cells (Tregs), which express the high-affinity IL-2 receptor containing CD25.[7] The downstream effects include increased expression of cytotoxic granules like granzyme B and perforin, enhanced production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), and promotion of a mature, effector NK cell phenotype.[5][6][8]
Signaling Pathway of this compound Targeted Immunotherapy
Caption: Signaling cascade initiated by a CD122-biased agonist on an NK cell.
Preclinical Data Summary
The following tables summarize quantitative data from preclinical studies evaluating CD122-targeted immunotherapies.
Table 1: In Vitro Cytotoxicity of NK Cells
| Target Cell Line | Effector:Target Ratio | Treatment | % Cytotoxicity | Reference |
| K562 | 4:1 | Control | 8.9% | [9] |
| K562 | 4:1 | Activated NK Cells | 18.7% | [9] |
| Generic Tumor Cells | 3:1 | Control | 9% | [3] |
| Generic Tumor Cells | 3:1 | Antibody-Treated | 65% | [3] |
| Generic Tumor Cells | 9:1 | Antibody-Treated | 86% | [3] |
Table 2: In Vivo Efficacy of CD122-Targeted Therapy in Mouse Models
| Tumor Model | Treatment | Outcome | Finding | Reference |
| CT26 Colon Carcinoma | NKTR-214 + anti-PD-1 | Tumor-Free Animals | 90% | [7] |
| CT26 Colon Carcinoma | NKTR-214 + anti-CTLA-4 | Tumor-Free Animals | 67% | [7] |
| B16-F10 Lung Metastases | IL-2c | Tumor Growth | Effective Control | [4] |
| Aggressive AML | IL-2c | Relapse | Avoided Relapse | [6] |
Table 3: Phenotypic Changes in NK Cells Following Treatment
| Treatment | Marker | Change | Implication | Reference |
| IL-2c | Granzyme B | Increased | Enhanced Cytotoxicity | [5][6] |
| IL-2c | CXCR3, CXCR6 | Upregulated | Improved Homing | [5] |
| NKTR-214 | CD8+ T/Treg Ratio | >400-fold Increase | Favorable Tumor Microenvironment | [7] |
Experimental Protocols
Detailed methodologies for key experiments in the development of this compound targeted immunotherapies are provided below.
Protocol 1: Isolation of Human NK Cells from PBMCs
Objective: To purify Natural Killer cells from peripheral blood mononuclear cells for use in subsequent functional assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human NK Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 Medium
-
Centrifuge
-
FACS Tubes
Procedure:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this step twice.
-
Resuspend the PBMC pellet in PBS with 2% FBS.
-
Add the NK Cell Enrichment Cocktail at the recommended concentration and incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched NK cells from the plasma-Ficoll interface.
-
Wash the cells twice with PBS.
-
Assess purity by flow cytometry using CD3- and CD56+ markers.[3]
Protocol 2: NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
Objective: To quantify the cytotoxic activity of NK cells against a target tumor cell line.
Materials:
-
Isolated NK cells (Effector cells)
-
K562 or other suitable tumor cell line (Target cells)
-
CellTracker Green CMFDA Dye
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Complete RPMI-1640 medium
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Label target cells with CellTracker Green according to the manufacturer's protocol. This allows for clear discrimination from unlabeled effector cells.
-
Wash and resuspend both effector and target cells in complete medium.
-
Co-culture effector and target cells in a 96-well plate at various Effector:Target (E:T) ratios (e.g., 1:1, 4:1).[9] Include control wells with target cells only.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
After incubation, add 7-AAD or PI to each well to stain for dead cells.
-
Acquire samples on a flow cytometer.
-
Gate on the CellTracker Green positive population (target cells).
-
Within the target cell gate, quantify the percentage of 7-AAD or PI positive cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Dead Target Cells in Co-culture - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)
Experimental Workflow for NK Cell Cytotoxicity Assay
Caption: Workflow for a flow cytometry-based NK cell cytotoxicity assay.
Protocol 3: In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound targeted immunotherapy in a preclinical animal model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound therapeutic agent (e.g., IL-2c)
-
Control vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Subcutaneously implant a defined number of tumor cells (e.g., 1x10^6) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the this compound therapeutic agent or vehicle control according to the desired dosing schedule (e.g., intraperitoneally or intravenously).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mice for signs of toxicity and overall survival.
-
At the end of the study, or at specified time points, tumors and spleens can be harvested for downstream analysis (e.g., flow cytometry to assess immune cell infiltration).
Logical Relationship for Therapeutic Development
References
- 1. Natural killer cell-based cancer immunotherapy: from basics to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of NK Cells in Cancer Immunotherapy: Mechanisms, Evasion Strategies, and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Natural Killer (NK) Cell Assays in Immunotoxicity Testing | Springer Nature Experiments [experiments.springernature.com]
- 9. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Developing Monoclonal Antibodies Against the NK-122 Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, recognized for their ability to eliminate cancerous and virally infected cells without prior sensitization. The activity of NK cells is regulated by a complex interplay of signals from activating and inhibitory receptors on their surface. The hypothetical target, NK-122, is presumed to be an activating receptor on NK cells, playing a pivotal role in their cytotoxic function. The development of monoclonal antibodies (mAbs) targeting this compound holds significant therapeutic potential, offering avenues for enhancing anti-tumor immunity or modulating inflammatory responses.
These application notes provide a comprehensive guide for the generation, characterization, and validation of monoclonal antibodies against the this compound receptor. The protocols outlined below detail standard methodologies, from antigen preparation to functional validation of the final antibody candidates.
Signaling Pathways of NK Cell Activation
NK cell activation is initiated by the engagement of activating receptors with their specific ligands on target cells. This interaction triggers a downstream signaling cascade, culminating in the release of cytotoxic granules and pro-inflammatory cytokines. While the specific pathway for this compound is under investigation, a representative activating receptor signaling pathway, such as that of NKG2D, provides a valuable model. Upon ligand binding, associated adaptor proteins like DAP10 or DAP12 become phosphorylated, initiating a cascade involving kinases such as Syk and ZAP70, which ultimately leads to NK cell effector functions.[1][2]
Caption: A simplified signaling pathway for an activating NK cell receptor like this compound.
Experimental Protocols
Protocol 1: Antigen Preparation for Immunization
The generation of high-quality monoclonal antibodies is critically dependent on the purity and immunogenicity of the antigen. For a transmembrane receptor like this compound, several forms of the antigen can be utilized.
1. Recombinant Extracellular Domain (ECD) of this compound:
-
Expression System: The ECD of this compound can be expressed in mammalian (e.g., HEK293, CHO) or bacterial (e.g., E. coli) systems. Mammalian systems are often preferred for proper folding and post-translational modifications.
-
Cloning: The cDNA sequence encoding the ECD of this compound is cloned into an appropriate expression vector, often with a purification tag (e.g., His-tag, Fc-tag).
-
Transfection/Transformation: The expression vector is introduced into the host cells.
-
Purification: The expressed recombinant protein is purified from the cell culture supernatant or cell lysate using affinity chromatography.[3]
-
Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and Western blotting.
2. Synthetic Peptides:
-
Epitope Prediction: Computational tools can be used to predict immunogenic epitopes within the this compound ECD sequence.[4]
-
Synthesis: Peptides (typically 10-20 amino acids in length) corresponding to the predicted epitopes are chemically synthesized.
-
Conjugation: To enhance immunogenicity, the synthetic peptides are conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
3. Cells Overexpressing this compound:
-
Stable Cell Line Generation: A mammalian cell line (e.g., Ba/F3, 3T3) is engineered to stably express the full-length this compound receptor on its surface.
-
Verification of Expression: Surface expression of this compound is confirmed by flow cytometry using a tag-specific antibody or by Western blotting of cell lysates.
Protocol 2: Monoclonal Antibody Development via Hybridoma Technology
Hybridoma technology remains a robust and widely used method for generating monoclonal antibodies.[5] The process involves immortalizing antibody-producing B cells by fusing them with myeloma cells.
Caption: The workflow for generating monoclonal antibodies using hybridoma technology.
1. Immunization:
-
Animal Model: BALB/c mice are commonly used for immunization.
-
Immunization Schedule: Mice are immunized intraperitoneally or subcutaneously with 50-100 µg of the this compound antigen emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts). Booster injections are typically given every 2-3 weeks.[3]
-
Titer Monitoring: Serum from immunized mice is periodically tested by ELISA to determine the antibody titer against the this compound antigen.
2. Cell Fusion and Hybridoma Selection:
-
Splenocyte Isolation: Spleens are harvested from mice exhibiting a high antibody titer, and splenocytes are isolated.
-
Fusion: The isolated splenocytes are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
HAT Selection: The fused cells are cultured in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells, which are HGPRT-deficient, cannot survive in this medium, and unfused splenocytes have a limited lifespan. Only hybridoma cells will proliferate.[6]
3. Screening and Cloning:
-
Primary Screening: Supernatants from the hybridoma cultures are screened for the presence of this compound-specific antibodies using an enzyme-linked immunosorbent assay (ELISA).
-
Subcloning: Positive hybridoma clones are subcloned by limiting dilution to ensure that each clone is derived from a single cell and is therefore monoclonal.
-
Isotyping: The isotype of the monoclonal antibodies is determined using a commercial isotyping kit.
4. Antibody Production and Purification:
-
In Vitro Production: Large quantities of monoclonal antibodies can be produced by culturing the hybridoma cells in vitro in serum-free medium.
-
In Vivo Production (Ascites): Alternatively, hybridoma cells can be injected into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in the monoclonal antibody.
-
Purification: The monoclonal antibodies are purified from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Protocol 3: Characterization of Anti-NK-122 Monoclonal Antibodies
A thorough characterization of the generated monoclonal antibodies is essential to select the best candidates for downstream applications.
1. Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR):
-
Principle: SPR measures the real-time interaction between the antibody and the antigen.
-
Method: The purified this compound antigen is immobilized on a sensor chip. The monoclonal antibody is then flowed over the chip at various concentrations, and the association and dissociation rates are measured.
-
Data Analysis: The binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) are calculated.
2. Specificity (Western Blotting and Flow Cytometry):
-
Western Blotting:
-
Cell lysates from cells with and without this compound expression are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with the anti-NK-122 mAb to confirm its specific binding to the this compound protein at the correct molecular weight.
-
-
Flow Cytometry:
-
Cells expressing this compound and control cells are incubated with the anti-NK-122 mAb.
-
A fluorescently labeled secondary antibody is used for detection.
-
The specific binding of the mAb to the cell surface this compound is analyzed by flow cytometry.
-
3. Epitope Binning (Competitive ELISA):
-
Principle: This assay determines if different monoclonal antibodies bind to the same or overlapping epitopes on the antigen.
-
Method: One unlabeled anti-NK-122 mAb is used to capture the this compound antigen immobilized on a plate. A second, biotinylated anti-NK-122 mAb is then added. If the two antibodies bind to the same or overlapping epitopes, the binding of the second antibody will be blocked.
4. Functional Assays:
-
NK Cell Activation Assay:
-
Primary NK cells or an NK cell line (e.g., NK-92) are incubated with the anti-NK-122 mAb.
-
The activation of NK cells is assessed by measuring the upregulation of activation markers (e.g., CD69, CD107a) by flow cytometry or by quantifying cytokine release (e.g., IFN-γ) by ELISA.
-
-
Cytotoxicity Assay:
-
NK cells are co-cultured with target cells that express the ligand for this compound.
-
The ability of the anti-NK-122 mAb to either enhance (agonistic) or block (antagonistic) NK cell-mediated lysis of the target cells is measured using a standard chromium release assay or a non-radioactive alternative.
-
Data Presentation
The quantitative data generated during the characterization of the anti-NK-122 monoclonal antibodies should be summarized in a clear and concise manner to facilitate comparison between different clones.
Table 1: Summary of Anti-NK-122 Monoclonal Antibody Characteristics
| Clone ID | Isotype | Affinity (KD) (M) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Specificity (Flow Cytometry MFI) | Functional Activity (EC50/IC50) |
| Ab-001 | IgG1 | 1.2 x 10⁻⁹ | 3.5 x 10⁵ | 4.2 x 10⁻⁴ | 15,200 | EC₅₀ = 0.5 µg/mL |
| Ab-002 | IgG2a | 5.8 x 10⁻¹⁰ | 6.1 x 10⁵ | 3.5 x 10⁻⁴ | 18,500 | EC₅₀ = 0.2 µg/mL |
| Ab-003 | IgG2b | 2.4 x 10⁻⁹ | 2.8 x 10⁵ | 6.7 x 10⁻⁴ | 12,300 | IC₅₀ = 1.2 µg/mL |
| Ab-004 | IgG1 | 8.1 x 10⁻¹⁰ | 4.9 x 10⁵ | 4.0 x 10⁻⁴ | 16,800 | EC₅₀ = 0.3 µg/mL |
MFI: Mean Fluorescence Intensity
Conclusion
The development of monoclonal antibodies against the this compound target requires a systematic approach, from careful antigen design to comprehensive functional characterization. The protocols and guidelines presented in these application notes provide a robust framework for researchers and drug developers to generate and select high-quality monoclonal antibodies with the desired therapeutic properties. The successful development of anti-NK-122 mAbs has the potential to lead to novel immunotherapies for cancer and other diseases.
References
- 1. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Monoclonal Antibodies against Highly Conserved Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: microRNA-122 as a Biomarker for Disease Prognosis
A Note on Terminology: The following document details the application of microRNA-122 (miR-122) as a biomarker for disease prognosis. While the initial query referenced "NK-122," the preponderance of scientific literature identifies miR-122 as a key prognostic molecule in numerous diseases. It is presumed that the query intended to investigate this microRNA.
Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNA-122 (miR-122) is the most abundant microRNA in the liver, accounting for approximately 70% of the total miRNA population in hepatocytes.[1][2] It plays a crucial role in liver-specific functions, including lipid metabolism, cholesterol biosynthesis, and hepatitis C virus (HCV) replication.[1][2] Emerging evidence has established that the dysregulation of miR-122 expression is a key factor in the pathogenesis of various diseases, most notably hepatocellular carcinoma (HCC), but also other cancers and metabolic disorders.[1][3] Its role as a tumor suppressor in some cancers and an oncogene in others makes it a versatile and important biomarker for diagnosis, prognosis, and a potential target for therapeutic intervention.[4][5]
Application Notes
Clinical Relevance of miR-122 in Disease Prognosis
The expression level of miR-122 has been shown to correlate with clinical outcomes in several diseases. Its prognostic value is particularly well-documented in hepatocellular carcinoma (HCC).
-
Hepatocellular Carcinoma (HCC): In HCC, miR-122 generally acts as a tumor suppressor.[6][7] Decreased expression of miR-122 in HCC tissues and serum is frequently observed and is associated with poor prognostic features, including larger tumor size, poor differentiation, metastasis, and shorter recurrence-free survival.[6][7][8][9] However, its role can be complex; some studies indicate that in patients with advanced cirrhosis or normal alpha-fetoprotein (AFP) levels, low serum miR-122 may be associated with a better prognosis.[10][11] The combination of miR-122 and AFP can improve diagnostic accuracy for HCC.[12]
-
Other Cancers: The role of miR-122 is context-dependent in other malignancies.
-
Renal Cell Carcinoma (RCC): Elevated miR-122 expression is correlated with a poor prognosis, suggesting an oncogenic role.[4]
-
Cervical Cancer: Higher miR-122 expression is associated with a better prognosis, indicating a tumor-suppressive function.[3]
-
Breast Cancer: In triple-negative breast cancer (TNBC), lower levels of miR-122 are associated with poorer survival outcomes.[13]
-
-
Metabolic Diseases: Circulating miR-122 is being investigated as a biomarker for obesity, insulin resistance, and type 2 diabetes mellitus, where its levels are often elevated.[2]
Data Presentation: miR-122 Expression and Prognostic Significance
The following tables summarize quantitative data from key studies on the prognostic value of miR-122.
Table 1: Prognostic Value of miR-122 in Hepatocellular Carcinoma (HCC)
| Patient Cohort | Sample Type | miR-122 Expression | Associated Prognosis | Key Findings & Statistics | Reference |
| 64 Primary HCC Tumors | Tumor Tissue | Low | Poor | Overall survival: 30.3 months (low miR-122) vs. 83.7 months (high miR-122); P < 0.001. | [8] |
| 289 Curatively Resected HCC | Tumor Tissue | Low | Poor | Shorter recurrence-free survival (RFS) (p = 0.033) and intrahepatic recurrence-free survival (IHRFS) (p = 0.014). | [9] |
| HCC vs. Healthy/Benign | Serum | Increased in HCC vs. Healthy, Decreased vs. Benign | Diagnostic Marker | AUC for HCC vs. Healthy (miR-122 + AFP): 0.980. | [12] |
| HCC Patients | Serum | Low | Better (in specific subgroups) | Associated with better overall survival in patients with advanced cirrhosis (Child-Pugh B/C) (P = 0.0129) and advanced tumor stage (BCLC B-D) (P = 0.0157). | [10] |
Table 2: Prognostic Value of miR-122 in Other Cancers
| Cancer Type | Sample Type | miR-122 Expression | Associated Prognosis | Key Findings & Statistics | Reference |
| Renal Cell Carcinoma (RCC) | Tumor Cells | High | Poor | Correlates with poor prognosis by promoting cell migration and invasion. | [4] |
| Cervical Cancer | Tumor Tissue | High | Better | Suppresses cell proliferation and migration. Validated as a predictive biomarker. | [3] |
| Glioma | Plasma | Low | Poor | Significantly downregulated in plasma of glioma patients compared to healthy individuals. | [3] |
| Triple-Negative Breast Cancer | Tumor Tissue | Low | Poor | Associated with poorer patient survival outcomes based on TCGA data. | [13] |
Signaling Pathways Regulated by miR-122
miR-122 exerts its effects by post-transcriptionally regulating a multitude of target genes, thereby influencing key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
-
Wnt/β-catenin Pathway: miR-122 can suppress this pathway by directly targeting the 3'-UTR of Wnt1, leading to reduced cell proliferation.[1]
-
Anti-Apoptotic Signaling: It can induce apoptosis by repressing the expression of anti-apoptotic proteins like Bcl-w (BCL2L2), leading to the activation of caspase-3.[1]
-
IGF-1R Signaling: miR-122 downregulates the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is involved in tumor growth and resistance to therapies like sorafenib in HCC.[1]
-
Metastasis and EMT: It can regulate the epithelial-mesenchymal transition (EMT), a key process in metastasis, by targeting genes like ADAM10, ADAM17, and others involved in cell migration and invasion.[6][7]
Caption: miR-122 signaling pathways in cancer prognosis.
Experimental Protocols
The most common method for quantifying miR-122 expression from biological samples is Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) .
Protocol: Quantification of miR-122 from Serum/Plasma by RT-qPCR
This protocol provides a general framework. Specific reagents and instrument settings should be optimized according to manufacturer instructions.
1. Materials and Reagents:
-
Serum or plasma samples collected in EDTA or citrate tubes.
-
microRNA Isolation Kit (e.g., from Qiagen, Thermo Fisher Scientific).
-
Spike-in control (e.g., cel-miR-39) for normalization.[11]
-
miRNA-specific reverse transcription kit.
-
miR-122 specific stem-loop RT primer.
-
qPCR master mix (SYBR Green or TaqMan-based).
-
miR-122 specific forward and reverse primers (for SYBR Green) or a specific TaqMan probe.
-
Nuclease-free water.
-
qPCR instrument.
2. Experimental Workflow:
Caption: Workflow for miR-122 quantification by RT-qPCR.
3. Detailed Methodology:
-
Step 1: miRNA Isolation
-
Thaw frozen serum/plasma samples on ice.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to remove any cellular debris.
-
Transfer 200 µL of clear supernatant to a new microcentrifuge tube.
-
Add the synthetic spike-in control (e.g., cel-miR-39) to each sample according to the kit manufacturer's protocol. This is crucial for normalizing technical variability during RNA extraction and amplification.[11]
-
Proceed with miRNA isolation using a commercial kit, following the manufacturer's instructions.
-
Elute the purified miRNA in 30-50 µL of nuclease-free water.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Step 2: Reverse Transcription (RT)
-
Prepare the RT master mix on ice. For a typical 15 µL reaction, combine:
-
5 µL of purified miRNA (~10-100 ng).
-
3 µL of 5X RT buffer.
-
1.5 µL of dNTP mix.
-
1 µL of miRNA-specific stem-loop RT primer for miR-122.
-
0.5 µL of Reverse Transcriptase.
-
Nuclease-free water to 15 µL.
-
-
Gently mix and centrifuge briefly.
-
Incubate the reaction in a thermal cycler. A typical program is: 16°C for 30 minutes, 42°C for 30 minutes, followed by enzyme inactivation at 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
-
-
Step 3: Quantitative PCR (qPCR)
-
Prepare the qPCR master mix on ice. For a 20 µL reaction using a TaqMan assay, combine:
-
10 µL of 2X TaqMan Universal PCR Master Mix.
-
1 µL of 20X TaqMan Assay probe/primer mix for hsa-miR-122.
-
1.33 µL of the cDNA product from the RT step.
-
7.67 µL of nuclease-free water.
-
-
Run parallel reactions for the spike-in control (cel-miR-39) and an endogenous control if using tissue (e.g., U6 snRNA).
-
Pipette the mix into a 96-well qPCR plate. Include no-template controls (NTCs) for each primer set.
-
Run the plate in a qPCR instrument using a standard cycling program, for example: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
-
Step 4: Data Analysis
-
Determine the threshold cycle (Ct) value for miR-122 and the control (cel-miR-39) for each sample.
-
Normalize the data using the comparative Ct (ΔΔCt) method.
-
ΔCt (sample) = Ct (miR-122) - Ct (cel-miR-39)
-
ΔΔCt = ΔCt (sample) - ΔCt (calibrator/control group average)
-
-
Calculate the relative expression (fold change) as 2-ΔΔCt.
-
The resulting relative quantification (RQ) value can be used for statistical analysis to correlate miR-122 expression with clinical outcomes like survival or tumor recurrence.[9]
-
Conclusion
miR-122 is a powerful and clinically relevant biomarker with significant prognostic potential across a range of diseases, especially in oncology. Its expression levels, quantifiable through robust methods like RT-qPCR, can provide valuable information for patient stratification, predicting disease course, and guiding therapeutic decisions. The detailed protocols and pathways described herein offer a foundational guide for researchers and clinicians aiming to integrate miR-122 analysis into their work.
References
- 1. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miRNA-122: Can it unravel an alternative pathway in early diagnosis and prognosis of type 2 diabetes mellitus? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-122 in human cancers: from mechanistic to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of miRNA-122 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor function of microRNA-122 against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor function of microRNA-122 against hepatocellular carcinoma | springermedicine.com [springermedicine.com]
- 8. Loss of miR-122 expression in liver cancer correlates with suppression of the hepatic phenotype and gain of metastatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic significance of miR-122 expression after curative resection in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic value of serum microRNA-122 in hepatocellular carcinoma is dependent on coexisting clinical and laboratory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic value of serum microRNA-122 in hepatocellular carcinoma is dependent on coexisting clinical and laboratory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical value of miRNA-122 in the diagnosis and prognosis of various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Techniques for Imaging NK-122 in Living Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating cancerous and virally infected cells without prior sensitization. The NK-122 cell line, a human NK cell line, serves as a valuable model for studying NK cell biology and for the development of novel immunotherapies. Live-cell imaging provides a powerful tool to visualize and quantify the dynamic processes of this compound cell behavior, including migration, target cell recognition, immunological synapse formation, and cytotoxicity in real-time.[1][2] This document provides detailed application notes and protocols for imaging this compound cells in a living state.
Application Notes: Choosing Your Imaging Strategy
The selection of an appropriate imaging technique for this compound cells depends on the specific biological question being addressed. Key considerations include the duration of the experiment, the desired molecular specificity, and the potential for phototoxicity.
1. Fluorescent Labeling of this compound Cells:
-
Organic Dyes: For short- to medium-term tracking (hours to days), fluorescent dyes are a common choice. These dyes are typically non-toxic at working concentrations and offer a wide range of fluorescent colors for multiplexing.[3]
-
CellTracker™ Dyes: These probes are well-retained in living cells through several generations and are available in various colors, making them suitable for tracking cell movement and localization.[2][4]
-
Membrane Dyes (DiI, DiR): These lipophilic dyes intercalate into the cell membrane, providing stable and long-term labeling. Near-infrared (NIR) dyes like DiR are particularly useful for in vivo imaging due to reduced tissue autofluorescence.[5][6]
-
Cytoplasmic Dyes (Calcein AM): Calcein AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells. It is widely used for cell viability and cytotoxicity assays.[7][8]
-
-
Genetically Encoded Reporters (e.g., GFP, RFP): For long-term studies and to avoid potential dye-induced artifacts, this compound cells can be genetically engineered to express fluorescent proteins.[2] This method allows for the tracking of specific proteins or entire cells over extended periods.
2. Imaging this compound Cell Function:
-
Cytotoxicity Assays: Live-cell imaging allows for the real-time visualization and quantification of this compound-mediated killing of target cells. A common approach involves co-culturing fluorescently labeled this compound cells with target cells labeled with a different fluorophore. Target cell death can be monitored by the uptake of a viability dye (e.g., SYTOX™ Green) or the loss of a cytoplasmic dye (e.g., Calcein AM).[4][9]
-
Immunological Synapse Formation: High-resolution confocal microscopy can be used to visualize the formation of the immunological synapse between an this compound cell and its target. This involves labeling specific proteins involved in the synapse, such as adhesion molecules or cytotoxic granules.[9][10]
-
Migration and Chemotaxis: The movement of this compound cells in response to chemoattractants can be tracked over time using time-lapse microscopy. This provides quantitative data on cell speed, directionality, and trajectory.[2]
Quantitative Data for Fluorescent Probes
The following tables summarize key quantitative parameters for commonly used fluorescent probes in live NK cell imaging. Note that optimal concentrations and incubation times may need to be empirically determined for the this compound cell line.
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Recommended Concentration | Incubation Time | Photostability | Signal-to-Noise Ratio |
| CellTracker™ Deep Red | 630 | 650 | 1 µM | 30 min | High | High |
| Calcein AM | 494 | 517 | 1-5 µM | 15-30 min | Moderate | High |
| DiR | 750 | 780 | Varies (in vivo) | N/A | High | High |
| ESNF13 (NIR) | 760 | 790 | 0.1-1 µM | 30 min | High | High |
Table 1: Properties of Fluorescent Dyes for this compound Imaging. Data compiled from various sources.[3][5][8][11]
| Parameter | CellTracker™ Dyes | Genetically Encoded Reporters (GFP/RFP) |
| Labeling Method | Passive loading | Transduction/Transfection |
| Toxicity | Low at working concentrations | Generally low, but can depend on expression levels |
| Long-term Tracking | Up to several generations | Stable for the life of the cell and its progeny |
| Multiplexing | Wide range of colors available | Limited by available fluorescent proteins and filter sets |
| Signal Intensity | Bright and stable | Can be variable depending on expression levels |
Table 2: Comparison of Labeling Strategies for this compound Cells. [2][3]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound Cells with CellTracker™ Deep Red
This protocol describes the labeling of this compound cells for live-cell imaging and tracking studies.
Materials:
-
This compound cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)
-
CellTracker™ Deep Red dye (Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
37°C incubator with 5% CO₂
Procedure:
-
Prepare CellTracker™ Stock Solution: Dissolve the contents of the CellTracker™ Deep Red vial in anhydrous DMSO to make a 10 mM stock solution.
-
Prepare Staining Solution: On the day of the experiment, dilute the 10 mM stock solution in serum-free culture medium to a final working concentration of 1 µM.
-
Cell Preparation: Harvest this compound cells and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in the pre-warmed staining solution at a density of 1 x 10⁶ cells/mL.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: After incubation, add an equal volume of complete culture medium to stop the staining reaction. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the labeled this compound cells in fresh, pre-warmed complete culture medium.
-
Imaging: The labeled cells are now ready for live-cell imaging experiments.
Protocol 2: Live-Cell Imaging of this compound Cytotoxicity
This protocol outlines a method for visualizing and quantifying the killing of target tumor cells by this compound cells.
Materials:
-
CellTracker™ Deep Red-labeled this compound cells (from Protocol 1)
-
Target tumor cells (e.g., K562)
-
Calcein AM (Thermo Fisher Scientific)
-
SYTOX™ Green Nucleic Acid Stain (Thermo Fisher Scientific)
-
Complete culture medium
-
96-well imaging plate (black-walled, clear bottom)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO₂)
Procedure:
-
Target Cell Labeling: Label the target cells with Calcein AM according to the manufacturer's protocol. Briefly, incubate the target cells with 1-5 µM Calcein AM for 15-30 minutes at 37°C.[8]
-
Cell Seeding: Seed the Calcein AM-labeled target cells into a 96-well imaging plate at a desired density (e.g., 1 x 10⁴ cells/well). Allow the cells to adhere if necessary.
-
Co-culture: Add the CellTracker™ Deep Red-labeled this compound cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Add Viability Dye: Add SYTOX™ Green to the co-culture medium at a final concentration recommended by the manufacturer. SYTOX™ Green will enter cells with compromised membranes, indicating cell death.
-
Live-Cell Imaging: Immediately place the plate in the live-cell imaging system. Acquire images in the appropriate fluorescence channels (e.g., green for Calcein AM and SYTOX™ Green, far-red for CellTracker™ Deep Red) and a brightfield or phase-contrast channel at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 4-24 hours).
-
Data Analysis: Analyze the time-lapse images to quantify the number of live target cells (green fluorescent) and dead target cells (green nuclei from SYTOX™ Green) over time. The interaction and killing events mediated by the red fluorescent this compound cells can be directly observed and quantified.
Visualizations
Caption: Workflow for visualizing this compound cytotoxicity.
Caption: Key pathways in NK cell-mediated killing.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 細胞トラッキング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell imaging of highly activated natural killer cells against human hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Live-cell imaging for analysis of the NK cell immunological synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application of CRISPR-Cas9 for the Study of CD122-Positive Natural Killer Cells
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, playing a critical role in the surveillance and elimination of malignant and virally infected cells. A key surface receptor, CD122, the β-subunit of the IL-2 and IL-15 receptors, is essential for NK cell development, proliferation, and activation.[1][2][3] The advent of CRISPR-Cas9 genome editing has provided a powerful tool to precisely manipulate the genetic landscape of CD122-positive (CD122+) NK cells, enabling a deeper understanding of their biology and the development of enhanced NK cell-based immunotherapies.[4][5]
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to study and engineer CD122+ NK cells. The focus is on providing researchers with the necessary information to design and execute experiments aimed at elucidating gene function and developing next-generation cellular therapies.
Key Applications of CRISPR-Cas9 in CD122+ NK Cell Research
The versatility of CRISPR-Cas9 allows for a wide range of applications in the study of CD122+ NK cells, including:
-
Functional Genomics: By knocking out specific genes, researchers can investigate their roles in NK cell development, cytotoxicity, cytokine production, and survival. Genome-wide CRISPR screens can identify novel regulators of NK cell function.[6]
-
Enhanced Anti-Tumor Activity: CRISPR-Cas9 can be used to delete inhibitory checkpoint receptors (e.g., PD-1, NKG2A, CD96) or intracellular negative regulators (e.g., CISH, CBLB), thereby augmenting the natural anti-cancer capabilities of NK cells.[7][8][9]
-
Improved Persistence and Trafficking: Genetic modification can be employed to enhance the in vivo persistence and homing of adoptively transferred NK cells to tumor sites.[4]
-
Chimeric Antigen Receptor (CAR) Engineering: CRISPR-Cas9 facilitates the targeted integration of CAR constructs into the NK cell genome, leading to the generation of CAR-NK cells with enhanced tumor-specific targeting.[4]
Experimental Workflow for CRISPR-Cas9 Editing of CD122+ NK Cells
The general workflow for CRISPR-Cas9-mediated gene editing in CD122+ NK cells involves several key steps, from cell isolation to functional analysis of the edited cells.
Protocols
Protocol 1: Isolation and Expansion of Primary Human CD122+ NK Cells
This protocol describes the isolation of primary human NK cells from peripheral blood mononuclear cells (PBMCs) and their subsequent expansion.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human NK Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Human IL-2
-
Human IL-15
-
ImmunoCult™ NK Cell Expansion Kit (or similar)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for NK cells using a negative selection method such as the RosetteSep™ Human NK Cell Enrichment Cocktail.
-
Culture the enriched NK cells in complete RPMI 1640 medium supplemented with 10% FBS, 100 U/mL human IL-2, and 50 ng/mL human IL-15.
-
For large-scale expansion, utilize a dedicated NK cell expansion kit following the manufacturer's instructions, which typically involves co-culture with feeder cells or specialized coating materials.[10][11]
-
Monitor cell expansion and viability. NK cells are typically cultured for 3-7 days to achieve sufficient numbers and activation status for electroporation.
Protocol 2: CRISPR-Cas9 Ribonucleoprotein (RNP) Preparation and Delivery
This protocol details the preparation of Cas9 RNPs and their delivery into activated NK cells via electroporation.
Materials:
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
Recombinant Cas9 nuclease
-
Nuclease-free water
-
Electroporation system (e.g., Lonza 4D-Nucleofector™ or Neon® Transfection System)
-
Appropriate electroporation buffer/solution (e.g., P3 Primary Cell Nucleofector™ Solution)
Procedure:
-
sgRNA Design: Design and synthesize sgRNA targeting the gene of interest using a validated online tool.
-
RNP Formation:
-
Resuspend the lyophilized sgRNA and Cas9 nuclease in nuclease-free water to the desired stock concentrations.
-
Combine the sgRNA and Cas9 protein at a molar ratio of approximately 1.5:1 (sgRNA:Cas9).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation:
-
Harvest the activated NK cells and resuspend them in the appropriate electroporation buffer at the recommended cell density.
-
Add the pre-formed Cas9 RNP to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for human primary NK cells (e.g., pulse code EN-138 for the Lonza 4D-Nucleofector™).[4]
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete medium supplemented with IL-2 and IL-15.
-
Culture the cells for 3-5 days to allow for recovery and gene editing to occur.
-
Protocol 3: Assessment of Gene Editing Efficiency and Functional Consequences
This protocol outlines methods to validate gene knockout and assess the functional impact on NK cells.
Materials:
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
-
Flow cytometer
-
Fluorophore-conjugated antibodies against the target protein and NK cell markers (e.g., CD56, CD3)
-
Target tumor cell line
-
Calcein-AM or other cytotoxicity assay reagents
-
Antibodies for degranulation markers (e.g., CD107a)
-
ELISA or CBA kits for cytokine detection (e.g., IFN-γ, TNF-α)
Procedure:
-
Genomic Validation of Editing:
-
After 3-5 days of culture, harvest a portion of the edited NK cells and extract genomic DNA.
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
Analyze the PCR product by Sanger sequencing and use a tool like TIDE or ICE to quantify the frequency of insertions and deletions (indels). For more precise quantification, use NGS.
-
-
Protein Knockout Validation:
-
Stain the edited and control NK cells with a fluorophore-conjugated antibody against the target protein.
-
Analyze the cells by flow cytometry to determine the percentage of cells with loss of protein expression.
-
-
Functional Assays:
-
Cytotoxicity Assay: Co-culture the edited and control NK cells with a target tumor cell line at various effector-to-target ratios. Measure target cell lysis using a standard assay (e.g., Calcein-AM release, LDH assay).
-
Degranulation Assay: Co-culture NK cells with target cells in the presence of an anti-CD107a antibody. Measure the surface expression of CD107a on NK cells by flow cytometry as a marker of degranulation.
-
Cytokine Production: Stimulate the edited and control NK cells (e.g., with target cells or PMA/Ionomycin) and measure the secretion of key cytokines like IFN-γ and TNF-α in the supernatant by ELISA or a cytometric bead array (CBA).
-
Data Presentation
Table 1: Representative Gene Editing Efficiencies in Primary Human NK Cells
| Target Gene | Delivery Method | Editing Efficiency (Indel %) | Protein Knockout (%) | Reference |
| TGFBR2 | Cas9 RNP via Electroporation | ~30% | ~60% reduction in mRNA | [4] |
| ADAM17 | Cas9 mRNA + gRNA via Electroporation | >80% | >90% | [7] |
| PDCD1 (PD-1) | Cas9 mRNA + gRNA via Electroporation | >80% | >90% | [7] |
| NKG2A | Cas9 RNP via Electroporation | ~90% | >95% | [9] |
| CBLB | Cas9 RNP via Electroporation | >70% | Significant reduction | [8] |
Table 2: Functional Outcomes of CRISPR-Cas9-Mediated Gene Knockout in NK Cells
| Target Gene Knockout | Functional Enhancement | Assay |
| TGFBR2 | Increased resistance to TGF-β-mediated suppression | Cytotoxicity assay in the presence of TGF-β |
| ADAM17 | Enhanced cytotoxicity and cytokine production | Cytotoxicity and IFN-γ ELISA |
| PDCD1 (PD-1) | Increased activity against PD-L1+ tumor cells | Cytotoxicity assay with PD-L1+ targets |
| NKG2A | Improved killing of HLA-E-expressing tumor cells | Cytotoxicity assay with HLA-E+ targets |
| CBLB | Potentially enhanced activation and cytotoxicity | In vitro killing assays |
Signaling Pathway and Visualization
CD122 Signaling in NK Cells
The binding of IL-15 to the IL-15 receptor complex, which includes CD122, triggers downstream signaling cascades crucial for NK cell function. This primarily involves the JAK-STAT and PI3K-AKT-mTOR pathways, leading to the expression of transcription factors like Eomes and T-bet, which in turn regulate CD122 expression and NK cell maturation.[1][2][12]
CRISPR-Cas9 technology has revolutionized the study of CD122+ NK cells, providing a robust platform for functional genomics and the development of next-generation immunotherapies. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the power of CRISPR-Cas9 to unravel the complexities of NK cell biology and engineer more effective cellular therapies for cancer and other diseases. While challenges in delivery and off-target effects remain, ongoing advancements in CRISPR technology promise to further enhance its precision and applicability in the field of NK cell research.[4]
References
- 1. Frontiers | Developmental and Functional Control of Natural Killer Cells by Cytokines [frontiersin.org]
- 2. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Genetic reprogramming for NK cell cancer immunotherapy with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9-Based Gene Engineering of Human Natural Killer Cells: Protocols for Knockout and Readouts to Evaluate Their Efficacy | Springer Nature Experiments [experiments.springernature.com]
- 6. news-medical.net [news-medical.net]
- 7. A Genetically Engineered Primary Human Natural Killer Cell Platform for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. Ex Vivo Expansion and CRISPR-Cas9 Genome Editing of Primary Human Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low NK-122 (CD122) Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low NK-122 (CD122) expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CD122) and why is its expression important?
A1: this compound, also known as CD122 or the interleukin-2/15 receptor beta subunit (IL-2Rβ/IL-15Rβ), is a critical protein for the development, survival, and activation of Natural Killer (NK) cells.[1][2] It is a component of the high-affinity receptors for both IL-2 and IL-15, cytokines essential for NK cell maturation and function.[1][3] Low or absent expression of CD122 can lead to impaired NK cell activity, affecting their ability to respond to transformed or infected cells.
Q2: I am not detecting any this compound (CD122) expression in my cell line. What are the primary reasons for this?
A2: A complete lack of expression can stem from several issues. First, confirm that the cell line you are using is expected to express CD122. Not all cell lines, even those of hematopoietic origin, will express this protein. If the cell line is appropriate, the issue could be related to the integrity of your expression vector (if using a recombinant system), such as a frameshift mutation or a premature stop codon.[4] Additionally, problems with the promoter driving expression or the inducer used can lead to a total loss of expression.[4] For endogenous expression, ensure your detection method is sensitive enough.
Q3: My this compound (CD122) expression levels are consistently low. What are the most common factors to investigate?
A3: Low expression is a frequent challenge and can be influenced by multiple factors. Key areas to investigate include suboptimal cell culture conditions (e.g., temperature, media composition), inefficient transfection or transduction, inappropriate timing or concentration of inducers in inducible systems, and protein instability or degradation.[5][6][7][8] It's also possible that the chosen cell line has inherently low endogenous expression of CD122.
Q4: Could the issue be with my detection method rather than the actual expression level?
A4: Absolutely. Problems with your protein detection method, such as Western blotting, can be mistaken for low expression.[9][10] This can include poor protein transfer from the gel to the membrane, suboptimal antibody concentrations (primary or secondary), inadequate blocking, or insufficient washing steps leading to high background noise that obscures a weak signal.[9][10][11] Similarly, for gene expression analysis via qRT-PCR, issues like poor RNA quality, inefficient cDNA synthesis, or suboptimal primer design can result in data suggesting low expression.[12]
Troubleshooting Guides
Guide 1: Low or No this compound (CD122) Signal in Western Blot
If you are observing a weak or absent band for this compound (CD122) on your Western blot, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Increase the amount of total protein loaded onto the gel.[9] Perform a protein quantification assay (e.g., BCA or Bradford) to ensure accurate loading.[13] |
| Poor Transfer Efficiency | Verify successful protein transfer by staining the membrane with Ponceau S after transfer.[9] Optimize transfer time and voltage; for larger proteins, a longer transfer time or a wet transfer system may be beneficial.[11][14] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal dilution.[10][11] Too high a concentration can lead to non-specific binding and high background, while too low a concentration will result in a weak or no signal.[9] |
| Inadequate Blocking | Use an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure the blocking step is performed for a sufficient duration (typically 1 hour at room temperature or overnight at 4°C).[10] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to reduce background noise.[10][11] |
| Protein Degradation | Prepare cell lysates with fresh protease inhibitors and always keep samples on ice or at 4°C during preparation.[15][16] |
Guide 2: Optimizing Cell Culture and Expression Conditions
To enhance the expression of this compound (CD122), optimizing your experimental setup is crucial:
| Parameter | Optimization Strategy |
| Cell Line Selection | Ensure you are using a cell line known to express CD122 (e.g., NK-92, primary NK cells). Expression levels can vary significantly between different cell lines.[17][18] |
| Culture Conditions | Maintain optimal cell density and viability (>95%).[19] For temperature-sensitive proteins, consider reducing the culture temperature (e.g., to 30°C) post-transfection or induction, which can sometimes improve protein folding and stability.[6][8] |
| Vector Design (for recombinant expression) | Optimize the codon usage of your this compound (CD122) construct to match the host cell line.[20][21] Ensure the presence of a strong promoter and a proper Kozak sequence for efficient translation initiation.[22] |
| Transfection/Induction | Optimize the DNA-to-transfection reagent ratio and ensure high-quality plasmid DNA. For inducible systems, perform a time-course and dose-response experiment to determine the optimal inducer concentration and induction time.[5][7] |
Guide 3: Troubleshooting Low this compound (CD122) mRNA Levels in qRT-PCR
If your qRT-PCR results indicate low levels of this compound (CD122) mRNA, follow these steps:
| Potential Cause | Recommended Solution |
| Poor RNA Quality/Integrity | Ensure RNA is extracted using a reliable method and assess its integrity (e.g., via gel electrophoresis or Bioanalyzer). Use DNase treatment to remove any contaminating genomic DNA.[12] |
| Inefficient cDNA Synthesis | Optimize the amount of input RNA and ensure the reverse transcriptase and other reagents are active. Consider trying different priming strategies (e.g., random hexamers vs. oligo(dT)s).[23] |
| Suboptimal Primer Design | Verify primer specificity using tools like BLAST. Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Perform a melt curve analysis to check for a single amplification product.[23][24] |
| PCR Inhibition | Dilute your cDNA template to see if this improves amplification, as inhibitors from the RNA extraction may be present.[23] |
Experimental Protocols
Protocol 1: Western Blotting for this compound (CD122) Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer with Ponceau S staining.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a validated primary antibody against CD122 at the recommended dilution overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Protocol 2: qRT-PCR for this compound (CD122) Gene Expression Analysis
-
RNA Extraction:
-
Extract total RNA from cell pellets using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Treat with DNase I to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and CD122-specific primers.
-
Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method, normalizing the expression of CD122 to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Verify a single product was amplified by examining the melt curve.[24]
-
Visualizations
Caption: Troubleshooting workflow for low this compound expression.
Caption: Simplified signaling pathway for CD122 expression.
References
- 1. Molecular Regulation of NK Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Maximize Protein Expression: Overcoming Challenges and Boosting Yields – LenioBio [leniobio.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 8. Maximise Protein Expression In Mammalian Cells [peakproteins.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. dispendix.com [dispendix.com]
- 13. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mammalian Expression for High-Yield Protein Production Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Strategies for Enhancing Recombinant Protein Expression: Core Techniques for Efficient and Reliable Results [procellsystem.com]
- 21. goldbio.com [goldbio.com]
- 22. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. pcrbio.com [pcrbio.com]
- 24. blog.biosearchtech.com [blog.biosearchtech.com]
- 25. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the Efficiency of NK-92 Gene Editing
Welcome to the technical support center for NK-92 gene editing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between transient and stable transfection in NK-92 cells?
A1: Transient transfection involves the introduction of nucleic acids that are not integrated into the host cell's genome. Expression is temporary, typically lasting 24-96 hours, as the genetic material is diluted during cell division or degrades.[1][2] Stable transfection, on the other hand, involves the integration of the foreign DNA into the host genome, leading to long-term, stable expression of the gene of interest. This process requires a selection step to isolate the successfully modified cells.[1][2]
Q2: What are the most common methods for delivering gene editing components into NK-92 cells?
A2: The most common and effective methods for delivering CRISPR-Cas9 components into NK-92 cells are electroporation (specifically nucleofection) and viral transduction (e.g., using lentiviral vectors).[3][4][5] Chemical transfection methods like lipofection are generally less effective for NK cells.[5][6] The choice of method depends on the specific application, whether transient or stable expression is required, and the sensitivity of the cells.[1][6]
Q3: How can I minimize off-target effects during CRISPR-Cas9 gene editing in NK-92 cells?
A3: Minimizing off-target effects is crucial for the specificity of your gene editing experiments.[3][7] Key strategies include:
-
Careful sgRNA Design: Utilize in silico tools to predict and select sgRNAs with minimal potential off-target sites.[7][8]
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 enzymes with improved specificity to reduce cleavage at unintended genomic locations.[9]
-
RNP Delivery: Delivering the Cas9 protein and guide RNA as a ribonucleoprotein (RNP) complex limits the time the editing machinery is active in the cell, thereby reducing the chances of off-target cleavage.[3][4][5]
-
Titration of Components: Use the lowest effective concentration of CRISPR components to achieve the desired on-target editing while minimizing off-target events.[8]
-
Unbiased Off-Target Analysis: Employ methods like GUIDE-seq, Digenome-seq, or SITE-seq to empirically identify off-target sites in your edited cells.[9]
Troubleshooting Guides
Low Transfection/Transduction Efficiency
Problem: After delivering the gene-editing components, I am observing a very low percentage of edited cells.
| Possible Cause | Suggested Solution | References |
| Suboptimal Cell Health and Confluency | Ensure NK-92 cells are healthy, in the logarithmic growth phase, and have a viability of >90% before transfection. Optimal confluency is typically 60-80%.[6][10] Avoid using cells that have been passaged too many times.[10] | [6][10][11] |
| Incorrect Delivery Method or Reagent | NK-92 cells are known to be hard to transfect. Electroporation (nucleofection) is often more effective than chemical methods.[3][4][5] If using viral vectors, ensure the viral tropism is appropriate for NK cells. | [3][4][5] |
| Suboptimal Electroporation Parameters | Optimize electroporation parameters such as voltage, pulse duration, and the number of pulses for your specific instrument and cell batch.[12][13][14] Refer to established protocols for NK-92 cells as a starting point.[4] | [4][12][13][14] |
| Low Viral Titer or Inactivity (for transduction) | Determine the viral titer before transduction. Use a higher multiplicity of infection (MOI) if necessary.[15][16] Avoid repeated freeze-thaw cycles of the viral stock.[16] | [15][16] |
| Presence of Inhibitors | Serum components can inhibit the formation of DNA-transfection reagent complexes.[2] Form complexes in a serum-free medium before adding them to the cells.[2][10] Ensure no antibiotics are present during transfection, as they can be cytotoxic when cell permeability is increased.[10][17] | [2][10][17] |
| Poor Quality of Nucleic Acids or RNP Complex | Use high-purity, endotoxin-free plasmid DNA or high-quality sgRNA and Cas9 protein.[10][15] For RNP delivery, ensure the complex is freshly prepared according to the manufacturer's protocol.[4] | [4][10][15] |
High Cell Death Post-Transfection
Problem: A large proportion of my NK-92 cells are dying after the gene-editing procedure.
| Possible Cause | Suggested Solution | References |
| Toxicity of Transfection Reagent or Electroporation | Reduce the concentration of the transfection reagent or the amount of nucleic acid delivered.[1] For electroporation, lower the voltage or shorten the pulse duration to find a balance between efficiency and viability.[12][13] | [1][12][13] |
| Contaminated DNA Preparation | Ensure plasmid DNA is of high purity and free of contaminants like endotoxins, which can induce cell death.[10] | [10] |
| Suboptimal Cell Culture Conditions Post-Transfection | Allow cells to recover in a suitable culture medium with appropriate supplements (e.g., IL-2).[18] Ensure the incubator conditions (temperature, CO2, humidity) are optimal. | [18] |
| Expression of a Toxic Gene Product | If expressing a gene that might be toxic to the cells, consider using an inducible expression system to control the timing and level of expression.[11] | [11] |
Experimental Protocols & Data
Optimized Electroporation Parameters for NK-92 Cells
The following table summarizes empirically determined electroporation parameters that have been shown to be effective for NK-92 cells. Note that optimal conditions may vary between different electroporation systems and cell batches.
| Parameter | Setting | Reference |
| Electroporation System | Lonza® 4D-Nucleofector™ X Unit | [19] |
| Program | EH-100 | [5] |
| Cell Number | 2 x 10^6 cells | [5] |
| RNP Amount | 5 µg Cas9 protein + 2.5 µg sgRNA | [5] |
| Electroporation Buffer | P3 Primary Cell 4D-Nucleofector™ X Kit | [5] |
Note: It is crucial to perform a titration of the RNP amount and to test different pre-programmed settings on your specific electroporation device to find the optimal balance between editing efficiency and cell viability.
Troubleshooting Low Homology Directed Repair (HDR) Efficiency
For precise gene editing, such as knock-ins, efficient Homology Directed Repair (HDR) is required.
| Possible Cause | Suggested Solution | References |
| Cell Cycle State | HDR is most active during the S and G2 phases of the cell cycle. Synchronize cells in these phases before transfection.[20][21] | [20][21] |
| Inefficient Donor Template Design | Use a single-stranded oligodeoxynucleotide (ssODN) as the donor template for small insertions or modifications. Ensure the homology arms are of sufficient length. | [22] |
| Competition with NHEJ Pathway | The Non-Homologous End Joining (NHEJ) pathway is generally more active than HDR.[21][23] Consider using small molecule inhibitors of NHEJ pathway components (e.g., DNA-PKcs inhibitors) to favor HDR.[22][23] | [21][22][23] |
| Low Availability of Donor Template at the Cut Site | Covalently linking the donor template to the Cas9 protein or the gRNA can increase its local concentration at the double-strand break, thereby enhancing HDR efficiency. | [22] |
Visualizations
Experimental Workflow for CRISPR/Cas9 Gene Editing in NK-92 Cells
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. Frontiers | CRISPR Gene Editing of Human Primary NK and T Cells for Cancer Immunotherapy [frontiersin.org]
- 4. Protocol for genomic editing in human resting primary NK cells and NK-92 cells via CRISPR-Cas9 ribonucleoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced NK-92 Cytotoxicity by CRISPR Genome Engineering Using Cas9 Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. wearecellix.com [wearecellix.com]
- 12. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized electroporation protocol applicable to a wide range of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. go.zageno.com [go.zageno.com]
- 16. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. stemcell.com [stemcell.com]
- 20. Methods Favoring Homology-Directed Repair Choice in Response to CRISPR/Cas9 Induced-Double Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Frontiers | Methods for Enhancing Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Mediated Homology-Directed Repair Efficiency [frontiersin.org]
Technical Support Center: Overcoming Resistance to Targeted Therapies
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to two distinct classes of targeted therapies: miR-122 targeted therapies and Natural Killer (NK) cell-based therapies .
Part 1: Overcoming Resistance to miR-122 Targeted Therapies
MicroRNA-122 (miR-122) is a crucial regulator of gene expression, primarily in the liver, and its dysregulation is implicated in various cancers. Therapies aimed at modulating miR-122 levels show promise, but resistance can emerge. This section addresses common challenges in this area.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After transfecting our cancer cell line with a miR-122 mimic, we are not observing the expected downstream effects (e.g., decreased target gene expression, reduced cell viability). What could be the issue?
A1: This is a common issue that can stem from several factors related to transfection efficiency and experimental design. Here’s a troubleshooting guide:
-
Low Transfection Efficiency:
-
Troubleshooting: Verify transfection efficiency using a fluorescently labeled negative control oligo or by RT-qPCR for miR-122 expression post-transfection. Optimize the lipid-to-oligo ratio and cell confluency at the time of transfection. Ensure you are using a transfection reagent suitable for your specific cell line.[1]
-
Tip: For difficult-to-transfect cells, consider alternative methods like electroporation or lentiviral transduction for stable expression.
-
-
Incorrect Mimic Concentration:
-
Timing of Analysis:
-
Troubleshooting: The kinetics of miRNA-mediated gene silencing can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point for observing changes in target mRNA, protein levels, or phenotype.
-
-
Cell Line-Specific Factors:
-
Troubleshooting: The target gene of miR-122 may not be endogenously expressed at a high enough level in your chosen cell line, or the downstream pathway may be constitutively active due to other mutations. Validate target expression in your cell line via Western blot or RT-qPCR.
-
Q2: We observe inconsistent results with our miR-122 inhibitor experiments. Why is this happening?
A2: Inconsistent results with miRNA inhibitors can be due to several factors:
-
Suboptimal Inhibitor Concentration:
-
Endogenous miR-122 Levels:
-
Troubleshooting: Ensure that your cell line has sufficiently high endogenous levels of miR-122 for an inhibitor to have a measurable effect. Quantify endogenous miR-122 levels using RT-qPCR.
-
-
Stability of the Inhibitor:
-
Troubleshooting: Use chemically modified inhibitors (e.g., with locked nucleic acids - LNAs) to increase stability and potency.[5]
-
Q3: Our cells are developing resistance to a chemotherapeutic agent. How can we investigate if miR-122 is involved?
A3: Several studies have implicated miR-122 in chemoresistance.[5][6] Here’s how you can investigate its role:
-
Expression Analysis: Compare miR-122 expression levels in your drug-resistant cell line versus the parental, sensitive cell line using RT-qPCR. A significant down-regulation in resistant cells may suggest a role.[6]
-
Gain-of-Function Studies: Transfect the resistant cells with a miR-122 mimic and assess if this re-sensitizes them to the chemotherapeutic agent. You can measure this by performing a cell viability assay and comparing the IC50 values.
-
Target Identification: Identify potential miR-122 targets that are known to be involved in drug resistance (e.g., multidrug resistance proteins).[7] Validate if these targets are upregulated in your resistant cells and if their expression is reduced upon miR-122 mimic transfection. A luciferase reporter assay is the gold standard for validating direct miRNA-target interactions.[8][9][10][11]
Data Presentation: miR-122 and Chemoresistance
The following table summarizes quantitative data from studies investigating the role of miR-122 in chemoresistance.
| Cancer Type | Cell Line | Chemotherapeutic Agent | miR-122 Expression in Resistant Cells | Effect of miR-122 Mimic | Target Gene(s) |
| Prostate Cancer | LNCaP/Docetaxel | Docetaxel | Significantly decreased | Increased apoptosis, reversed resistance | PKM2 |
| Hepatocellular Carcinoma | Huh7/R | Doxorubicin | Down-regulated | Reversed resistance, induced apoptosis | PKM2 |
| Hepatocellular Carcinoma | HepG2 | Doxorubicin | - | Decreased ABCB1 expression | ABCB1 |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for miR-122 Target Validation
This protocol is used to confirm direct binding of miR-122 to the 3' UTR of a putative target gene.[8][9][11]
-
Construct Preparation: Clone the 3' UTR of the target gene downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK™-2). Create a mutant version of the 3' UTR with alterations in the predicted miR-122 binding site as a negative control.
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfection: Co-transfect the cells with the luciferase reporter construct (either wild-type or mutant 3' UTR) and a miR-122 mimic or a negative control mimic.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the activity of both the primary luciferase (e.g., Firefly) and a control luciferase (e.g., Renilla) using a dual-luciferase assay system.
-
Data Analysis: Normalize the primary luciferase activity to the control luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR construct and the miR-122 mimic compared to controls indicates a direct interaction.
Visualization: Signaling Pathways and Workflows
Caption: Role of miR-122 in chemoresistance and therapeutic intervention.
Caption: Workflow for validating miR-122 targets using a luciferase reporter assay.
Part 2: Overcoming Resistance to Natural Killer (NK) Cell-Based Therapies
NK cells are innate lymphocytes with potent anti-tumor activity. Therapies utilizing NK cells, including adoptive transfer and CAR-NK cells, hold great promise, but tumor resistance is a significant hurdle. This section provides guidance on troubleshooting common issues in NK cell therapy research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our NK cell cytotoxicity assay shows low or inconsistent killing of the target tumor cells. What are the possible reasons?
A1: Several factors can contribute to suboptimal NK cell cytotoxicity in vitro.
-
NK Cell Viability and Activation State:
-
Troubleshooting: Ensure NK cells are viable and in an activated state. For resting NK cells, pre-stimulation with cytokines like IL-2, IL-12, or IL-15 may be necessary to induce robust cytotoxicity.[12] Always check NK cell viability before and after the assay.
-
Tip: Use a positive control target cell line known to be sensitive to NK cell killing, such as K562 cells, to validate your NK cell activity.[12]
-
-
Effector-to-Target (E:T) Ratio:
-
Troubleshooting: Optimize the E:T ratio. Cytotoxicity is generally more effective at higher E:T ratios.[12] Perform a titration of E:T ratios (e.g., 1:1, 5:1, 10:1) to find the optimal range for your specific effector and target cells.
-
-
Incubation Time:
-
Troubleshooting: A 4-6 hour incubation is standard for many cytotoxicity assays, but this may need to be optimized.[13] Very short incubation times may not be sufficient for killing to occur, while very long incubations can lead to non-specific cell death.
-
-
Target Cell Resistance:
-
Troubleshooting: The target cells may have intrinsic or acquired resistance mechanisms. This can include downregulation of activating ligands (e.g., MICA/B, ULBPs) or upregulation of inhibitory ligands (e.g., MHC class I molecules like HLA-E).[14][15] Analyze the expression of these molecules on your target cells by flow cytometry.
-
Q2: We are developing a CAR-NK cell therapy, but the CAR-NK cells are not effectively killing the target tumor cells that express the target antigen. What should we investigate?
A2: In addition to the points in Q1, CAR-NK cell dysfunction can have specific causes:
-
Suboptimal CAR Construct Design:
-
Troubleshooting: The single-chain variable fragment (scFv) may have low affinity for the target antigen, or the co-stimulatory domains within the CAR may not be optimal for NK cell activation. Consider testing different scFv variants and co-stimulatory domains (e.g., 2B4, DAP12).
-
-
Antigen Escape or Low Expression:
-
Troubleshooting: Verify the expression level of the target antigen on the tumor cells using flow cytometry. Tumor cells can downregulate the target antigen to escape CAR-mediated recognition.
-
-
NK Cell Exhaustion:
-
Troubleshooting: Prolonged stimulation can lead to NK cell exhaustion. Analyze the expression of exhaustion markers (e.g., PD-1, TIM-3) on your CAR-NK cells.
-
Q3: How can we model and study the development of tumor resistance to NK cell therapy in our experiments?
A3: You can model the development of resistance through long-term co-culture experiments.
-
Co-culture: Continuously co-culture your tumor cell line with NK cells over an extended period.
-
Selection: The surviving tumor cells are likely to be those that have developed resistance mechanisms.
-
Isolation and Characterization: Isolate and expand the surviving tumor cell clones. Characterize these resistant clones by comparing them to the parental cell line in terms of:
-
Susceptibility to NK cell killing in a standard cytotoxicity assay.
-
Expression of activating and inhibitory ligands for NK cell receptors.
-
Gene expression profiling to identify pathways associated with resistance.[15]
-
Data Presentation: Tumor Resistance to NK Cells
The following table summarizes key molecular features that can be altered in tumor cells, leading to resistance to NK cell-mediated killing.
| Resistance Mechanism | Molecular Change in Tumor Cells | Method of Detection | Potential Therapeutic Strategy |
| Inhibition of NK Cell Activation | Upregulation of MHC-I (HLA-A, B, C, E) | Flow Cytometry, IHC | Blocking antibodies against inhibitory receptors (e.g., anti-NKG2A) |
| Evasion of Recognition | Downregulation/shedding of activating ligands (e.g., MICA/B) | Flow Cytometry, ELISA | Cytokine stimulation to upregulate ligands, combination with drugs that increase ligand expression |
| Induction of NK Cell Suppression | Secretion of immunosuppressive cytokines (e.g., TGF-β) | ELISA, Cytokine Bead Array | TGF-β inhibitors |
| Resistance to Apoptosis | Upregulation of anti-apoptotic proteins (e.g., Bcl-2) | Western Blot, RT-qPCR | Combination with pro-apoptotic drugs (e.g., SMAC mimetics) |
Experimental Protocols
Protocol 2: Flow Cytometry-Based NK Cell Degranulation Assay (CD107a Assay)
This assay measures the degranulation of NK cells upon encountering target cells, which is a key indicator of their cytotoxic potential.[16][17][18][19]
-
Cell Preparation: Prepare effector (NK cells) and target cells at the desired E:T ratio.
-
Co-culture Setup: In a 96-well U-bottom plate, co-culture NK cells and target cells in the presence of a fluorochrome-conjugated anti-CD107a antibody. Also include a protein transport inhibitor (e.g., Monensin) to prevent the internalization of CD107a after it is expressed on the cell surface.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Surface Staining: After incubation, stain the cells with antibodies against NK cell surface markers (e.g., CD3, CD56) to distinguish NK cells from target cells. A viability dye should also be included.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the live, single NK cell population (e.g., CD3-CD56+) and quantify the percentage of cells that are positive for CD107a.
Visualization: Signaling Pathways and Workflows
Caption: Balance of activating and inhibitory signals in NK cell function.
Caption: General workflow for an NK cell cytotoxicity assay.
References
- 1. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for transfection of miRNA [qiagen.com]
- 4. Frontiers | Transfection of microRNA Mimics Should Be Used with Caution [frontiersin.org]
- 5. MicroRNA-122 regulates docetaxel resistance of prostate cancer cells by regulating PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-122 in human cancers: from mechanistic to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing microRNA therapeutics with new delivery methods | CAS [cas.org]
- 8. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. scilit.com [scilit.com]
- 10. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Degranulation and cytokine production (functional assay) [protocols.io]
- 17. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
challenges in NK-122 functional assay reproducibility
A Note on Terminology: This guide focuses on the widely-used NK-92 cell line. It is presumed that "NK-122" was a typographical error. The principles and troubleshooting advice provided here are tailored for researchers, scientists, and drug development professionals working with NK-92 cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving reproducible results with NK-92 functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for maintaining healthy NK-92 cells for functional assays?
A1: NK-92 cells are dependent on Interleukin-2 (IL-2) for proliferation and cytotoxic activity.[1][2] For optimal growth, they should be cultured in a medium containing 100-200 U/mL of IL-2.[2] The cells grow in suspension, often forming clusters, which is a sign of healthy cells.[1][3] It is recommended to change the medium every 2-3 days.[1][2] Due to their sensitivity to centrifugation, alternating between partial and complete medium changes can reduce stress on the cells.[1]
Q2: Can NK-92 cells be cultured in serum-free media?
A2: Yes, NK-92 cells can be adapted to and cultured in serum-free media. However, this may impact their functional capacity. Studies have shown that while viability and proliferation are not significantly altered, NK-92 cells cultured in serum-free conditions may exhibit reduced degranulation and cytotoxicity.[4][5][6] Interestingly, the cytotoxic function can often be restored by reintroducing serum for a short period before the assay.[4][5]
Q3: How does cryopreservation affect NK-92 cell function and assay reproducibility?
A3: Cryopreservation can significantly impact the viability and function of NK-92 cells, which are known to be sensitive to freezing and thawing.[7][8] Poor post-thaw recovery can lead to inconsistent assay results.[8] To improve reproducibility, it is crucial to optimize cryopreservation protocols, including cooling rates and the choice of cryoprotectants.[9][10][11] Using DMSO-free cryoprotectants is also being explored to improve safety for clinical applications.[7]
Q4: What are the key differences between the parental NK-92 cell line and its derivatives (e.g., NK-92MI)?
A4: The NK-92MI cell line is an IL-2-independent derivative of the parental NK-92 line, genetically modified to produce its own IL-2.[1] While both cell lines share many characteristics, their culture requirements differ. NK-92 cells are highly dependent on exogenous IL-2 for survival and function.[1] While NK-92MI cells are IL-2 independent, their growth can still benefit from supplemental IL-2 if their condition deteriorates.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Q: My replicate wells in the cytotoxicity assay show high variability. What could be the cause?
A: High variability can undermine the reliability of your results. Common causes include:
-
Inconsistent Cell Seeding: Uneven distribution of effector (NK-92) or target cells across the plate.
-
Solution: Ensure thorough mixing of cell suspensions before and during plating. Use calibrated pipettes and consistent technique.
-
-
Pipetting Errors: Inaccurate dispensing of cells, antibodies, or reagents.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
-
-
Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate reagents and affect cell viability.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Cell Clumping: NK-92 cells naturally form clusters.[3] Large clumps can lead to uneven distribution.
Issue 2: Low Target Cell Lysis in Cytotoxicity Assays
Q: I'm observing lower than expected cytotoxicity in my assays. What are the potential reasons and how can I improve it?
A: Low cytotoxicity can be due to a variety of factors related to both the effector and target cells.
-
Suboptimal Effector-to-Target (E:T) Ratio: The ratio of NK-92 cells to target cells is a critical parameter.
-
Poor NK-92 Cell Health: The cytotoxic potential of NK-92 cells is dependent on their health and activation state.
-
Solution: Ensure cells are in the logarithmic growth phase. Do not let the culture become over-confluent. Stimulating the cells with IL-2 the night before the assay can enhance their killing capacity.[3]
-
-
Target Cell Resistance: Some target cell lines are inherently resistant to NK-cell mediated killing.[15]
-
Assay Incubation Time: The duration of the co-culture may not be sufficient for significant cell lysis to occur.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal incubation time for your assay.[13]
-
Issue 3: Inconsistent Degranulation (CD107a) or Cytokine Release
Q: My CD107a expression or IFN-γ secretion is highly variable between experiments. What should I check?
A: Variability in these functional readouts can be frustrating. Consider the following:
-
IL-2 Withdrawal: The presence or absence of IL-2 during the assay can impact results.
-
Solution: Be consistent with your protocol. Some protocols recommend IL-2 withdrawal overnight before the assay to better distinguish between direct cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC).[14] However, NK-92 cells are sensitive to IL-2 removal, so this step must be carefully controlled.[17]
-
-
Reagent Variability: Lot-to-lot differences in antibodies, cytokines, or media supplements can introduce variability.
-
Solution: Qualify new lots of critical reagents against a standard lot. Purchase reagents in larger batches to minimize lot changes.
-
-
Stimulation Method: The method used to stimulate the NK-92 cells can affect the outcome.
-
Solution: Ensure consistent co-culture conditions (E:T ratio, incubation time) when using target cells for stimulation.[18] If using chemical stimuli like PMA/Ionomycin, ensure accurate and consistent concentrations.
-
Data Presentation
Table 1: Factors Influencing NK-92 Cytotoxicity Assay Results
| Parameter | Factor | Observation | Potential Impact on Reproducibility | Reference |
| Effector Cells | Culture Medium | Serum-free medium can decrease cytotoxicity. | High | [4][5] |
| IL-2 Presence | IL-2 is critical for NK-92 cytotoxic function. | High | [1][17] | |
| Cryopreservation | Can reduce post-thaw viability and function. | High | [8][9] | |
| Target Cells | Cell Line | Susceptibility to NK-92 lysis varies greatly. | Medium | [15][19] |
| Assay Conditions | E:T Ratio | Cytotoxicity is highly dependent on the E:T ratio. | High | [12][13] |
| Incubation Time | Lysis increases with time, up to a plateau. | Medium | [13] |
Experimental Protocols
Protocol 1: NK-92 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing NK-92 cells to maintain their health and functionality for assays.
-
Media Preparation:
-
Prepare a complete growth medium consisting of Alpha Minimum Essential Medium (α-MEM) supplemented with 12.5% Fetal Bovine Serum (FBS), 12.5% Horse Serum, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol, and 200 U/mL recombinant human IL-2.[20]
-
Alternatively, RPMI-1640 medium supplemented with 10% FBS and 200 U/mL IL-2 can also be used.[18][20]
-
-
Cell Thawing:
-
Rapidly thaw a cryovial of NK-92 cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-150 x g for 5-7 minutes. NK-92 cells are sensitive to high-speed centrifugation.[1]
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 flask.
-
-
Cell Maintenance:
-
Maintain cell density between 0.3 x 10^6 and 1.0 x 10^6 cells/mL.[4]
-
Change the medium every 2-3 days by either splitting the culture or performing a partial medium change.[1][2]
-
For a partial medium change, allow the cells to settle, carefully aspirate half of the medium, and replace it with fresh, pre-warmed medium containing IL-2.[1]
-
When subculturing, gently pipette the cell suspension to break up large clusters.[2]
-
Protocol 2: Flow Cytometry-Based Cytotoxicity Assay
This protocol uses a fluorescent dye to label target cells and a viability dye to quantify killing by NK-92 cells.
-
Target Cell Preparation:
-
Harvest target cells (e.g., K562) and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in PBS and add a cell proliferation dye (e.g., CFSE at 1 µM or CellTrace Violet).
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.
-
Wash the cells twice with complete medium to remove excess dye.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well U-bottom plate at a density of 2 x 10^4 cells/well.
-
Harvest NK-92 cells, count them, and resuspend in assay medium.
-
Add NK-92 cells to the wells at the desired E:T ratios (e.g., 10:1 would be 2 x 10^5 NK-92 cells).
-
Include control wells:
-
Spontaneous lysis: Target cells only.
-
Maximum lysis: Target cells with a lysis agent (e.g., 1% Triton X-100).
-
-
-
Incubation and Staining:
-
Centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE).
-
Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Mandatory Visualizations
Caption: General workflow for NK-92 functional assays.
Caption: Troubleshooting decision tree for low cytotoxicity.
Caption: Simplified NK cell activation signaling pathway.
References
- 1. Key Considerations for Culturing NK-92 and and NK-92MI Cells [procellsystem.com]
- 2. NK-92 Cell Culture Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells | MDPI [mdpi.com]
- 6. Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural killer-92 cells maintain cytotoxic activity after long-term cryopreservation in novel DMSO-free media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms [frontiersin.org]
- 9. Successful expansion and cryopreservation of human natural killer cell line NK-92 for clinical manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. Successful expansion and cryopreservation of human natural killer cell line NK-92 for clinical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-invasive image-based cytometry for high throughput NK cell cytolysis analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NK Cytotoxicity Mediated by NK-92 Cell Lines Expressing Combinations of Two Allelic Variants for FCGR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NK-92: an ‘off-the-shelf therapeutic’ for adoptive natural killer cell-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. NK-92 cells retain vitality and functionality when grown in standard cell culture conditions | PLOS One [journals.plos.org]
- 19. Genome-wide analyses and functional profiling of human NK cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
how to increase the yield of purified NK-122 protein
Technical Support Center: Purified NK-122 Protein
This guide provides troubleshooting and frequently asked questions to help researchers, scientists, and drug development professionals increase the yield of purified this compound protein.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low purified protein yield?
Low protein yield can stem from a variety of factors throughout the production workflow. The most common issues include suboptimal gene expression, protein insolubility leading to the formation of inclusion bodies, protein degradation by host cell proteases, and inefficient purification strategies.[1] Each step, from vector design to final elution, presents challenges that can impact the final yield.[2][3]
Q2: How does gene sequence design impact protein expression?
The sequence of the gene encoding this compound is a critical factor. One common issue is "codon bias," where the codons in the gene are infrequently used by the E. coli expression host, leading to slow or terminated translation.[4] Synthesizing the gene with codons optimized for the expression host can significantly enhance translation efficiency and protein yield.[4][5]
Q3: Can the choice of fusion tag affect the yield of this compound?
Yes, fusion tags can significantly influence expression, solubility, and purification.[5] Tags like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) can enhance the solubility of the target protein.[6][7] It is often necessary to test multiple fusion tags, as well as their placement (N-terminal vs. C-terminal), to find the optimal choice for this compound.[4][8]
Q4: How can I prevent my protein from forming insoluble inclusion bodies?
Inclusion bodies are aggregates of misfolded protein that drastically reduce the yield of soluble, functional protein.[6] Key strategies to prevent their formation include:
-
Lowering Expression Temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can promote proper folding.[4][9]
-
Reducing Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and translation, preventing protein aggregation.[4][10]
-
Using Solubility-Enhancing Tags: Fusing this compound to a highly soluble protein partner can help keep it from misfolding.[7]
-
Co-expression with Chaperones: Molecular chaperones like GroEL/GroES can be co-expressed to assist in the correct folding of this compound.[6]
Q5: My protein is expressed well, but I lose most of it during purification. What can I do?
Significant protein loss during purification is a common problem. This can be due to inefficient binding to the chromatography resin, protein precipitation, or harsh elution conditions.[11] To troubleshoot, consider optimizing buffer conditions (pH, salt concentration), ensuring the affinity tag is accessible, and trying different elution strategies, such as a gradient elution or using milder elution buffers.[12][13]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues at different stages of the this compound protein production workflow.
Workflow Diagram: Recombinant Protein Production
Caption: General workflow for recombinant protein production and purification.
Problem: No or Very Low Expression of this compound
If you do not see a band corresponding to this compound on an SDS-PAGE gel of the cell lysate, address the following points.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Details & Rationale |
| Codon Bias | Codon Optimize Gene | The this compound gene may contain codons that are rare in E. coli, hindering translation. Re-synthesize the gene using codons preferred by the host.[4] Alternatively, use a host strain like Rosetta™(DE3) which supplies tRNAs for rare codons.[9] |
| Inefficient Promoter | Select a Stronger Promoter | If using a weak promoter, switch to a vector with a stronger, tightly regulated promoter like T7 or tac to maximize protein yields.[8] |
| Protein Toxicity | Use a Tightly Regulated System | Basal or "leaky" expression of a toxic protein can inhibit cell growth.[2] Use strains like BL21-AI or vectors with promoters like araBAD for tighter expression control.[2] Adding glucose to the media can also help suppress basal expression from the lac promoter.[7] |
| Incorrect Vector Sequence | Sequence the Plasmid | Verify the this compound gene is in the correct reading frame and that no mutations were introduced during cloning.[7] |
| Inefficient Induction | Optimize Induction | Ensure the cell density (OD600) is optimal (typically 0.4-0.8) before adding the inducer. Confirm the inducer (e.g., IPTG) is fresh and used at an effective concentration.[7] |
Problem: this compound is Expressed but is Insoluble (Inclusion Bodies)
If this compound is present in the total cell lysate but absent in the soluble fraction after centrifugation, it is likely forming inclusion bodies.
Possible Causes & Solutions
| Parameter | Recommended Change | Rationale |
| Expression Temperature | Lower temperature to 15-25°C | Slower cell processes reduce the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[4][10] |
| Inducer Concentration | Decrease IPTG to 0.05-0.1 mM | High rates of transcription can overwhelm the cell's folding machinery. Reducing the inducer concentration slows down expression.[4][10] |
| Solubility Tag | Add an N-terminal MBP or GST tag | Large, highly soluble fusion partners can help keep the target protein soluble. It may be necessary to test multiple tags.[6][7] |
| Host Strain | Use specialized strains | Strains like Rosetta-gami can promote disulfide bond formation in the cytoplasm, which may be required for this compound folding.[9] |
| Co-expression | Co-express molecular chaperones | Chaperone proteins (e.g., DnaK/DnaJ, GroEL/GroES) can assist in the correct folding of newly synthesized proteins.[6] |
Troubleshooting Flowchart for Low Protein Yield
Caption: A step-by-step decision tree for troubleshooting low protein yield.
Problem: Significant Loss of this compound During Purification
If this compound is soluble but the final yield after chromatography is low, focus on optimizing the purification steps.
Possible Causes & Solutions
| Observation | Possible Cause | Troubleshooting Step | Details & Rationale |
| Protein in Flow-through | Inefficient Binding | Optimize Binding Buffer | Ensure the pH and ionic strength of your lysis/binding buffer are compatible with the resin. For His-tags, avoid high concentrations of imidazole (>10-20 mM) or chelating agents like EDTA in the binding step.[12][13] |
| Protein in Flow-through | Inaccessible Tag | Re-clone with a different tag location or a longer linker | The affinity tag may be buried within the folded protein.[14] Moving the tag to the other terminus or adding a flexible linker between the tag and the protein can improve accessibility. |
| Protein in Wash Fractions | Premature Elution | Reduce Wash Buffer Stringency | If using imidazole in the wash buffer for His-tag purification, lower its concentration.[12] If using high salt, consider reducing the salt concentration. |
| No Protein Elutes | Binding is Too Strong | Use Harsher Elution Conditions | Increase the concentration of the competitive eluent (e.g., imidazole) or change the pH to disrupt the protein-ligand interaction.[11] For very strong binding, denaturing elution may be required.[10] |
| Broad Elution Peak | Slow Dissociation | Optimize Elution Method | Try a step elution instead of a gradient to get a more concentrated peak. Alternatively, pause the flow during elution to allow more time for the protein to dissociate from the resin.[15] |
| Low Final Yield with Good Elution | Protein Degradation or Precipitation | Add Protease Inhibitors & Stabilizers | Add protease inhibitors to the lysis buffer to prevent degradation.[1] Protein may be unstable or precipitate in the elution buffer; try eluting into a buffer with stabilizers like glycerol or L-arginine, or immediately exchange the buffer.[3][16] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions
This protocol allows for the rapid testing of different temperatures and inducer concentrations to find the optimal conditions for soluble this compound expression.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the this compound expression plasmid.
-
LB medium with appropriate antibiotic.
-
IPTG stock solution (e.g., 1 M).
-
Shaking incubators set to different temperatures (e.g., 37°C, 25°C, 18°C).
-
50 mL culture tubes.
Procedure:
-
Inoculate a 5 mL starter culture of the transformed E. coli and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate 9 tubes, each containing 10 mL of fresh LB medium with antibiotic (1:100 dilution).
-
Grow all cultures at 37°C with shaking (220 rpm) until the OD600 reaches 0.5-0.7.
-
Label the tubes for three different temperatures (37°C, 25°C, 18°C) and three different final IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Induce the cultures by adding the appropriate amount of IPTG. Place one set of three concentrations at each of the three temperatures.
-
Incubate the 37°C cultures for 3-4 hours. Incubate the 25°C and 18°C cultures for 16-18 hours (overnight).
-
After incubation, normalize the cell density of all cultures by OD600 and harvest 1 mL from each by centrifugation.
-
Lyse the cell pellets (e.g., by sonication or chemical lysis).
-
Centrifuge the lysates at high speed (e.g., >13,000 x g) for 20 minutes at 4°C to separate soluble and insoluble fractions.
-
Analyze the total lysate, soluble fraction, and insoluble pellet for each condition by SDS-PAGE to determine which condition yields the highest amount of soluble this compound.
Protocol 2: On-Column Refolding of His-tagged this compound from Inclusion Bodies
If this compound is found exclusively in inclusion bodies, this protocol can be used to purify and refold the protein directly on the affinity column.
Materials:
-
Cell pellet containing this compound inclusion bodies.
-
IMAC resin (e.g., Ni-NTA).
-
Chromatography column.
-
Denaturing Buffer (Buffer A): 100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 8.0.
-
Native Buffer (Buffer B): 100 mM NaH2PO4, 10 mM Tris, pH 8.0.
-
Native Wash Buffer: Buffer B + 20 mM Imidazole.
-
Native Elution Buffer: Buffer B + 250 mM Imidazole.
Procedure:
-
Solubilization: Resuspend the cell pellet containing inclusion bodies directly in Buffer A. Stir for 1-2 hours at room temperature to completely solubilize the protein.
-
Clarification: Centrifuge the lysate at high speed (>15,000 x g) for 30 minutes to pellet any remaining insoluble debris.
-
Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Buffer A.
-
Binding: Load the clarified, denatured lysate onto the column.
-
Wash: Wash the column with 10 CV of Buffer A to remove unbound proteins.
-
Refolding Gradient: Set up a linear gradient to gradually exchange the denaturing buffer with native buffer. Run a gradient from 100% Buffer A to 100% Buffer B over 20 CV. This slow removal of urea allows the protein to refold while bound to the resin, which can prevent aggregation.[7]
-
Native Wash: Wash the column with 5-10 CV of Native Wash Buffer to remove any weakly bound contaminants.
-
Elution: Elute the now-refolded this compound protein from the column using Native Elution Buffer. Collect fractions and analyze by SDS-PAGE.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Protein purification | Abcam [abcam.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. bonopusbio.com [bonopusbio.com]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 10. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - BR [thermofisher.com]
- 14. cube-biotech.com [cube-biotech.com]
- 15. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 16. How to Increase Soluble Protein Expression - BiologicsCorp [biologicscorp.com]
Technical Support Center: Preventing Off-Target Effects in miR-122 siRNA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in their miR-122 siRNA experiments.
Troubleshooting Guides
Issue: High Off-Target Gene Regulation Observed in Microarray/RNA-Seq Analysis
Off-target effects in siRNA experiments primarily arise from the miRNA-like activity of the siRNA, where the "seed region" (nucleotides 2-8 of the guide strand) binds to partially complementary sequences in the 3' UTR of unintended mRNA targets.[1][2][3] This can lead to the downregulation of numerous genes, complicating data interpretation.
Quantitative Analysis of Off-Target Effect Reduction Strategies:
The following table summarizes the efficacy of various strategies in reducing off-target effects. Data is compiled from studies using different siRNAs and cell lines, and therefore should be used as a guide for optimization.
| Strategy | Modification/Condition | On-Target Knockdown Efficiency | Reduction in Off-Target Effects | Key Considerations |
| Lowering siRNA Concentration | Decrease from 25 nM to 10 nM | Maintained significant knockdown | Reduction from 56 to 30 off-target transcripts (>2-fold change)[1] | Effective for potent siRNAs; requires dose-response optimization.[1][4] |
| Decrease to 1 nM | Maintained significant knockdown for potent siRNAs | Significant reduction in both seed-dependent and independent off-targets[1] | Potency of the specific siRNA is critical for success at low concentrations.[1] | |
| Chemical Modification | 2'-O-methyl modification at position 2 of the guide strand | Unaffected | Reduced silencing of ~80% of off-target transcripts[5][6][7] | Position-specific modification is crucial.[5][6] |
| Unlocked Nucleic Acid (UNA) at position 7 of the guide strand | Not significantly reduced | Potent reduction of off-target effects for all tested sequences[8] | Strongly destabilizes siRNA-target interaction.[8] | |
| 1-ER triazole modification at position 1 of the guide strand | Improved (2-fold reduction in IC50) | Reduced (4-fold increase in off-target IC50)[9] | Selectively reduces miRNA-like off-target activity.[9] | |
| siRNA Pooling | Pool of 4 siRNAs targeting the same gene | Maintained | Reduces the effective concentration of any single off-targeting sequence[10] | Dilutes sequence-specific off-target effects.[4] |
Experimental Workflow for Minimizing Off-Target Effects:
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects in miR-122 siRNA experiments?
A1: The primary mechanism is miRNA-like off-target silencing.[1][2][3] The seed region (nucleotides 2-8) of the siRNA guide strand can bind to partially complementary sequences in the 3' untranslated regions (UTRs) of unintended mRNAs, leading to their degradation or translational repression.[1][3] Off-target effects can also arise from the sense (passenger) strand if it is loaded into the RISC complex.[11] Additionally, high concentrations of siRNA can saturate the endogenous RNAi machinery, leading to global dysregulation of miRNA function.[2]
Q2: How can I design miR-122 siRNAs to have fewer off-target effects?
A2: Several design principles can help minimize off-target effects:
-
Sequence Selection: Utilize design algorithms that filter against sequences with known toxic motifs and those with significant homology to other genes.[9] Aim for a GC content of 40-55%.[9]
-
Chemical Modifications: Incorporate chemical modifications that reduce off-target binding without compromising on-target activity. A 2'-O-methyl modification at position 2 of the guide strand is a well-established method to reduce seed-mediated off-target effects.[5][6][7]
-
Pooling: Using a pool of 3-4 different siRNAs targeting miR-122 can reduce the concentration of any single siRNA, thereby diluting its specific off-target effects.[4][10]
Q3: What are the essential controls for a miR-122 siRNA experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism. This control helps to distinguish sequence-specific knockdown from non-specific effects of the transfection process.[9]
-
Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, PPIB). This control validates the transfection efficiency and the overall functionality of the RNAi machinery in your cells.[6]
-
Untreated Cells: A sample of cells that does not receive any siRNA or transfection reagent. This provides a baseline for cell viability and target gene expression.
-
Transfection Reagent Only Control: Cells treated with the transfection reagent alone (without siRNA) to assess any cytotoxic effects of the reagent itself.[4]
Q4: How do I validate the on-target knockdown of miR-122 and assess off-target effects?
A4: A multi-step validation process is recommended:
-
On-Target mRNA/miRNA Level: Use quantitative real-time PCR (qPCR) to measure the levels of mature miR-122. This is the most direct way to assess knockdown efficiency.[10]
-
On-Target Protein Level: If miR-122 has known protein targets (e.g., in the context of specific pathways), perform a Western blot to confirm the expected downstream effects on protein expression.[12][13]
-
Phenotypic Analysis: Observe the expected biological phenotype associated with miR-122 knockdown.
-
Off-Target Effect Analysis: For comprehensive analysis, perform whole-transcriptome analysis using microarray or RNA-sequencing (RNA-Seq) on cells treated with your miR-122 siRNA and a negative control siRNA.[1][2] Bioinformatic analysis can then identify genes that are unintentionally regulated. The "Sylamer" tool can be used to detect enrichment of seed sequences in the 3'UTRs of downregulated genes, providing evidence for miRNA-like off-target effects.[14][15]
miR-122 Signaling and Off-Target Interaction:
Experimental Protocols
Protocol 1: Transfection of miR-122 siRNA into Hepatocellular Carcinoma (HCC) Cells (e.g., Huh-7, HepG2)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
miR-122 siRNA (and controls)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS, without antibiotics)
-
6-well tissue culture plates
-
Huh-7 or HepG2 cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 2 x 10^5 cells per well).[16]
-
Preparation of siRNA-Lipid Complexes (per well):
-
Solution A: Dilute 20-80 pmol of siRNA (e.g., 1-4 µL of a 20 µM stock) into 100 µL of Opti-MEM™ Medium.[16] Mix gently.
-
Solution B: Dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ Medium.[16] Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow for complex formation.[16]
-
-
Transfection:
-
Wash the cells once with 2 mL of Opti-MEM™ Medium.[16]
-
Aspirate the medium and add the 200 µL of siRNA-lipid complex mixture to the cells.
-
Add 800 µL of antibiotic-free complete medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the downstream application (e.g., 24-48 hours for mRNA analysis, 48-96 hours for protein analysis).[6]
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA extraction for qPCR or protein extraction for Western blotting).
Protocol 2: Validation of miR-122 Knockdown by quantitative RT-PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., miRNeasy Mini Kit)
-
Reverse transcription kit for miRNA (e.g., TaqMan™ MicroRNA Reverse Transcription Kit)
-
TaqMan™ MicroRNA Assay for hsa-miR-122
-
TaqMan™ Universal Master Mix II
-
Real-Time PCR System
Procedure:
-
RNA Extraction: Extract total RNA, including small RNAs, from transfected and control cells using a suitable kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Perform reverse transcription of the miRNA using a specific stem-loop RT primer for miR-122.
-
qPCR:
-
Set up the qPCR reaction using the cDNA from the RT step, the TaqMan™ MicroRNA Assay for miR-122, and the TaqMan™ Universal Master Mix.
-
Run the reaction on a real-time PCR instrument.
-
Include a small nuclear RNA (e.g., RNU6B) as an endogenous control for normalization.
-
-
Data Analysis: Calculate the relative expression of miR-122 using the ΔΔCt method. A significant decrease in miR-122 levels in the siRNA-treated sample compared to the negative control indicates successful knockdown.
Protocol 3: Western Blot Analysis of a miR-122 Target Protein
This protocol provides a general outline for Western blotting. Specific antibody dilutions and incubation times will need to be optimized.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the miR-122 target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Protein Extraction: Lyse the transfected and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the target protein level in the miR-122 siRNA-treated sample would be expected if miR-122 normally represses its expression.
Troubleshooting Logic Diagram:
References
- 1. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 2. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A screen of chemical modifications identifies position-specific modification by UNA to most potently reduce siRNA off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepato-specific microRNA-122 facilitates accumulation of newly synthesized miRNA through regulating PRKRA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of microRNA-122 in mice by systemically administered LNA-antimiR leads to up-regulation of a large set of predicted target mRNAs in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. miR-122 and miR-199 synergistically promote autophagy in oral lichen planus by targeting the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimization of NK Cell Culture Conditions
Frequently Asked Questions (FAQs)
Q1: What is the recommended culture medium for NK cells?
A1: The choice of medium is critical for successful NK cell expansion. Options range from commercially optimized, xeno-free media to supplemented basal media.[1][2][3]
-
Commercial Kits: For robust and reproducible results, specialized media such as NK MACS® Medium or Gibco CTS™ NK-Xpander™ Medium are recommended.[1][4] These are often chemically defined and xeno-free, which minimizes the growth of unwanted cell types like T cells.[1]
-
Basal Media: A common alternative is RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM).[3][5] These require supplementation to support NK cell growth.
Q2: What supplements are necessary for basal media?
A2: If using a basal medium like RPMI-1640, several supplements are crucial for NK cell viability and proliferation.
-
Serum: 10% Human AB Serum is highly recommended over Fetal Bovine Serum (FBS) or other serum replacements for optimal performance.[2][6]
-
Cytokines: Interleukin-2 (IL-2) or Interleukin-15 (IL-15) are essential for NK cell survival and expansion.[2][7][8]
-
Other Additives: L-glutamine (or a stable alternative like GlutaMAX™), Penicillin-Streptomycin, and sometimes Sodium Pyruvate are standard additions.[6][9][10]
Q3: Which cytokines should I use and at what concentration?
A3: IL-2 and IL-15 are the most critical cytokines for NK cell culture.
-
IL-2: Typically used at a concentration of 100-500 U/mL.[6][7][8] It is a cost-effective option that promotes both proliferation and cytotoxicity.[8]
-
IL-15: Often used at 10-100 U/mL (or 10 ng/mL).[6][8] It can lead to slightly higher expansion folds compared to IL-2.[8]
-
IL-21: Used to enhance cytotoxicity but can reduce proliferation.[2][8] It is often used in combination with other cytokines.
Q4: What is the optimal seeding density for NK cells?
A4: Seeding density significantly impacts expansion rates. A study found that an initial density of 2.0 x 10⁶ cells/cm² promoted high expansion and favorable expression of activating receptors.[11][12][13] For routine culture, a density of 0.75-1.0 x 10⁶ cells/mL is often recommended.[6] Densities that are too low can lead to slow growth.
Q5: What is the typical morphology of healthy NK cells?
A5: Healthy NK cells are suspension cells that are round and bright under a microscope. They often grow in clumps or clusters, which is a positive indicator of proliferation.[14]
Data Summary Tables
Table 1: Recommended Media Formulations for NK Cell Culture
| Component | Commercial Medium (Example) | Basal Medium (Example) | Purpose |
| Base Medium | NK MACS® Basal Medium | RPMI-1640 | Provides essential nutrients, salts, and vitamins. |
| Serum | Often serum-free/xeno-free | 10% Human AB Serum | Source of growth factors and hormones.[2] |
| Primary Cytokine | Included in supplement | 100-500 U/mL IL-2 or 10 ng/mL IL-15 | Drives proliferation and survival.[6][7] |
| Supplements | Included in supplement | 1% Penicillin-Streptomycin, 2 mM L-Glutamine | Prevents contamination and provides essential amino acid.[6] |
Table 2: Recommended Seeding Densities for NK Cell Culture
| Culture Vessel | Seeding Density (cells/cm²) | Seeding Density (cells/mL) |
| T-25 Flask | ~1.0 - 2.0 x 10⁶ | 0.5 - 1.0 x 10⁶ |
| T-75 Flask | ~1.0 - 2.0 x 10⁶ | 0.5 - 1.0 x 10⁶ |
| 24-Well Plate | 2.0 x 10⁶[11][12] | 1.0 x 10⁶ |
| 6-Well Plate | 2.0 x 10⁶ | 1.0 x 10⁶ |
Troubleshooting Guide
This guide addresses common issues encountered during NK cell culture.
Problem: Poor Cell Growth or Slow Proliferation
| Question | Possible Cause | Suggested Solution |
| Why are my NK cells not expanding? | Suboptimal Cytokine Support: Insufficient or inactive IL-2/IL-15.[14] | Verify the concentration and activity of your cytokines. Use fresh aliquots and ensure proper storage. Consider using IL-15 for potentially higher expansion rates.[8] |
| Incorrect Seeding Density: Cell density is too low. | Increase the initial seeding density. A density of 2.0 x 10⁶ cells/cm² has been shown to promote high expansion rates.[11][12][13] | |
| Inadequate Medium: The medium formulation is not optimal for NK cells. | Switch to a specialized commercial NK cell medium (e.g., NK MACS®).[1][2] If using basal medium, ensure it is supplemented with 10% Human AB Serum.[2] | |
| Donor Variability: Primary NK cells show significant inter-donor differences in proliferation potential.[11][13] | If possible, screen NK cells from multiple donors to find one with robust proliferation characteristics. | |
| Mycoplasma Contamination: Undetected mycoplasma can severely impact cell growth.[9][15] | Regularly test cultures for mycoplasma. If positive, discard the culture and thoroughly decontaminate the incubator and hood.[9] |
Problem: Low Cell Viability, Especially After Thawing
| Question | Possible Cause | Suggested Solution |
| Why do my cells die after thawing? | Improper Thawing Technique: Thawing too slowly or diluting too quickly can cause osmotic shock. | Thaw the vial rapidly in a 37°C water bath (~60 seconds).[16] Once thawed, slowly dilute the cells drop-wise with pre-warmed medium before centrifugation to remove cryoprotectant.[14] |
| Cryopreservation-Induced Damage: Freezing and thawing are inherently stressful processes that can induce apoptosis and impair cell function.[17][18][19] | Optimize your cryopreservation protocol (see Protocol 3). Allow cells a 24-48 hour recovery period in culture post-thaw before use in functional assays.[19] | |
| High Centrifugation Speed: Post-thaw cells are fragile. | Centrifuge at a lower speed (e.g., 180-200 x g) for 5-7 minutes.[20][21] |
Problem: Excessive Cell Clumping
| Question | Possible Cause | Suggested Solution |
| My cells are forming large clumps. Is this a problem? | Normal Growth: NK cells naturally grow in clumps, which is a sign of healthy proliferation.[14] | Gentle pipetting up and down during media changes or passaging is usually sufficient to maintain manageable clump sizes. |
| Cell Debris: High levels of cell death can release DNA, which is sticky and causes aggregation. | If viability is low, consider treating the culture with DNase I for 15-30 minutes to break down extracellular DNA and reduce clumping.[9] |
Problem: Microbial Contamination
| Question | Possible Cause | Suggested Solution |
| My culture medium turned cloudy/yellow overnight. What should I do? | Bacterial or Yeast Contamination: A rapid pH shift and turbidity are classic signs of microbial contamination.[9][15] | Discard the contaminated culture immediately to prevent cross-contamination. Thoroughly decontaminate all surfaces, including the incubator and biosafety cabinet.[9][22] |
| Poor Aseptic Technique: Contamination is almost always introduced through procedural errors.[22][23] | Review and strictly adhere to aseptic techniques. Regularly clean work surfaces and equipment. Avoid opening the incubator door unnecessarily.[9] |
Visualizations and Workflows
Diagram 1: General NK Cell Culture Workflow
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. A Critical Role of Culture Medium Selection in Maximizing the Purity and Expansion of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. NK Cell Therapy Solutions | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Natural Killer Cell Culture Media | Fisher Scientific [fishersci.com]
- 6. onkologic.com [onkologic.com]
- 7. ajmb.org [ajmb.org]
- 8. mdpi.com [mdpi.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Natural Killer Cells Overview | Thermo Fisher Scientific - CL [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Donor Variability and Seeding Density Shape NK-Cell Proliferation and Surface Receptor Expression: Insights from an Integrated Phenotypic and Genetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NCI-H2122 Cells [cytion.com]
- 17. Cryopreservation impairs 3-D migration and cytotoxicity of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 19. Frontiers | Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms [frontiersin.org]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 23. corning.com [corning.com]
Technical Support Center: NK-122 (CD122/IL-2Rβ) Western Blotting Troubleshooting Guide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with NK-122 (CD122/IL-2Rβ) western blotting experiments. The information is tailored to scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Problem: No Bands or Very Weak Signal
Question: I am not seeing any bands for this compound, or the signal is extremely faint. What could be the cause?
Answer:
A lack of signal is a common issue in western blotting and can stem from several factors throughout the experimental workflow. Here are the most probable causes and a step-by-step troubleshooting guide:
Potential Causes and Solutions:
-
Inactive or Incorrect Antibody:
-
Primary Antibody: The anti-NK-122 (CD122) antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. Confirm the antibody's expiration date and storage conditions. Consider testing the antibody's activity using a dot blot.
-
Secondary Antibody: Ensure the secondary antibody is compatible with the host species of the primary anti-NK-122 antibody (e.g., if the primary is a rabbit polyclonal, use an anti-rabbit secondary). Also, verify the secondary antibody's activity and storage.
-
-
Suboptimal Antibody Concentration:
-
Inefficient Protein Transfer:
-
Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S or a similar reversible stain after transfer.
-
Ensure the PVDF membrane was properly activated with methanol before transfer.
-
Optimize transfer time and voltage, especially for a protein of the size of CD122 (glycosylated form can be 70-75 kDa or higher).[3]
-
-
Low Target Protein Expression:
-
Issues with Detection Reagents:
-
Ensure that the chemiluminescent substrate has not expired and is sensitive enough for the level of protein expression.
-
If using an HRP-conjugated secondary antibody, avoid using sodium azide in your buffers as it inhibits HRP activity.[1]
-
Problem: High Background
Question: My western blot for this compound shows a high background, making it difficult to see my specific bands. How can I reduce the background?
Answer:
High background can obscure your target protein and is often due to non-specific antibody binding. The following are common causes and solutions:
Potential Causes and Solutions:
-
Inadequate Blocking:
-
Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[2]
-
Consider switching your blocking agent. If you are using non-fat milk, try BSA, and vice-versa.
-
-
Antibody Concentration Too High:
-
An overly concentrated primary or secondary antibody can lead to non-specific binding. Reduce the concentration of your antibodies.
-
-
Insufficient Washing:
-
Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
Ensure a detergent like Tween-20 is included in your wash buffer.
-
-
Contamination:
-
Use clean containers and fresh buffers to avoid bacterial or other contamination that can cause speckles and high background.
-
-
Membrane Drying:
-
Ensure the membrane does not dry out at any stage of the experiment, as this can cause high, uneven background.[6]
-
Problem: Non-Specific Bands
Question: I am observing multiple bands in addition to the expected band for this compound. What could be the reason for these non-specific bands?
Answer:
The presence of unexpected bands can be due to several factors, from the sample itself to the antibodies used.
Potential Causes and Solutions:
-
Primary Antibody Specificity:
-
The primary antibody may be cross-reacting with other proteins. Use an affinity-purified antibody if possible.
-
Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity with other proteins.
-
-
High Antibody Concentration:
-
As with high background, excessive primary or secondary antibody concentrations can lead to the detection of non-specific bands. Try further diluting your antibodies.
-
-
Protein Degradation or Modification:
-
The additional bands could be degradation products of this compound. Ensure that protease inhibitors are included in your lysis buffer and that samples are kept on ice.
-
This compound (CD122) is a glycoprotein, and different glycosylation patterns can lead to multiple bands or a smear. The predicted molecular weight is around 61.1 kDa, but it is often observed at 70-75 kDa or even higher due to glycosylation.[3][7]
-
-
Splice Variants:
-
Check the literature for known splice variants of CD122 that might be detected by your antibody.
-
-
Secondary Antibody Cross-Reactivity:
-
Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate.
-
Experimental Protocols & Data
General Western Blotting Protocol for this compound (CD122)
-
Sample Preparation (from Cell Culture):
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors. For a 10 cm dish, use approximately 500 µL of lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate for 10-15 seconds to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per well on an SDS-PAGE gel. The gel percentage should be appropriate for the size of CD122 (a 10% gel is a good starting point).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. Remember to activate the PVDF membrane in methanol for about 30 seconds before assembling the transfer stack.
-
Transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-NK-122 (CD122) antibody diluted in the blocking buffer. The dilution will depend on the specific antibody, but a starting point could be 1:500 to 1:1000.[8] Incubation can be done for 2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (a common dilution is 1:5000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Load | 20-40 µg per well | May need to be optimized based on this compound expression levels in your sample. |
| Primary Antibody Dilution | 1:500 - 1:10,000 | Highly dependent on the specific antibody. Refer to the datasheet. A good starting point is often 1:1000.[5][8] |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | Dependent on the antibody and detection system. |
| Blocking Time | 1-2 hours at RT or overnight at 4°C | |
| Primary Antibody Incubation | 2 hours at RT or overnight at 4°C | Overnight incubation at 4°C can increase signal intensity. |
| Expected Molecular Weight | ~70-75 kDa (glycosylated) | Predicted molecular weight is ~61.1 kDa, but glycosylation increases the apparent size on a western blot.[3][7] |
| Positive Control Cell Lines | NK-92, PANC-1, HeLa | These cell lines are known to express CD122.[4][5] |
Visual Troubleshooting Guides
General Western Blotting Workflow for this compound
Caption: A flowchart of the major steps in a typical this compound (CD122) western blotting experiment.
Troubleshooting Decision Tree for this compound Western Blotting
Caption: A decision tree to help diagnose and solve common issues in this compound western blotting.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 3. InVivoMAb anti-mouse CD122 (IL-2Rβ, 5H4) | Bio X Cell [bioxcell.com]
- 4. CD122 Polyclonal Antibody (PA5-79494) [thermofisher.com]
- 5. CD122/IL-2RB antibody (13602-1-AP) | Proteintech [ptglab.com]
- 6. licorbio.com [licorbio.com]
- 7. biocompare.com [biocompare.com]
- 8. CD122 Polyclonal Antibody (PA5-86323) [thermofisher.com]
Technical Support Center: NK-92 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their protocols for NK-92 cytotoxicity assays.
Troubleshooting Guide
This guide addresses common issues encountered during NK-92 cytotoxicity experiments in a question-and-answer format.
Q1: Why am I observing low or no cytotoxicity from my NK-92 cells?
A1: Several factors can contribute to low cytotoxic activity. Consider the following:
-
Suboptimal NK-92 Cell Health: NK-92 cells are highly dependent on Interleukin-2 (IL-2) for their viability and cytotoxic function.[1] Ensure that the culture medium is supplemented with the appropriate concentration of IL-2 (typically 100-200 U/mL).[2] Poor cell growth, an increased number of dispersed single cells, or a lack of proliferation can indicate insufficient IL-2.[1]
-
Effector-to-Target (E:T) Ratio: The ratio of NK-92 effector cells to target cells is critical. An E:T ratio that is too low will result in minimal target cell lysis. It is recommended to test a range of E:T ratios (e.g., 2.5:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your specific target cell line.[3][4]
-
Target Cell Sensitivity: Not all target cell lines are equally susceptible to NK-92 mediated killing. If possible, include a positive control target cell line known to be sensitive to NK-92 cells, such as K562 cells, to verify the cytotoxic potential of your effector cells.[5]
-
Co-incubation Time: The duration of co-incubation can influence the degree of cytotoxicity. Typical incubation times range from 2 to 6 hours.[3] You may need to optimize this for your specific cell lines.
-
Cell Handling: NK-92 cells are sensitive to centrifugation. To minimize stress, consider alternating between partial and complete medium changes.[1]
Q2: My cytotoxicity results are highly variable between experiments. What could be the cause?
A2: Inconsistent results can stem from several sources of variability:
-
NK-92 Cell Activation State: The cytotoxic potential of NK-92 cells can fluctuate depending on their growth phase and activation status. It is crucial to use NK-92 cells that are in the logarithmic growth phase and are healthy.
-
IL-2 Stability: IL-2 can degrade over time, especially when stored at 4°C for extended periods (more than two weeks).[1] Use freshly prepared or properly stored IL-2 to ensure consistent NK-92 cell activation.
-
Target Cell Condition: The health and confluency of your target cells can impact their susceptibility to lysis. Use healthy, sub-confluent target cells for your assays to ensure reproducibility.[3] Stressed target cells can exhibit altered expression of ligands for NK cell activating receptors.[3]
-
Assay Setup: Ensure consistent cell counting and plating densities for both effector and target cells in every experiment. Even small variations can lead to significant differences in the E:T ratio and subsequent cytotoxicity.
Q3: My NK-92 cells are growing in large clumps. Does this affect the assay?
A3: It is normal for healthy NK-92 cells to grow in clusters.[1][6] While this is a sign of good cell health, it is important to gently dissociate these clumps before setting up the cytotoxicity assay to ensure a homogenous single-cell suspension for accurate cell counting and to maximize effector-target cell contact.[6] This can be achieved by gentle pipetting.[6] Avoid harsh trituration, as this can damage the cells.
Q4: Can I use serum-free medium for my NK-92 cytotoxicity assays?
A4: Yes, NK-92 cells can be cultured in serum-free media, which can be beneficial for clinical applications by reducing the risk of xeno-infectious agents and ensuring batch-to-batch consistency.[7][8] However, it's important to note that NK-92 cells cultured in serum-free conditions may initially exhibit decreased degranulation and cytotoxicity.[8][9] This can often be recovered by overnight incubation with serum-containing medium before the assay.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended medium for culturing NK-92 cells?
A1: While specialized media are available, NK-92 cells can be successfully cultured in RPMI medium supplemented with IL-2.[10] The original standard culturing conditions often include a mix of fetal bovine serum (FBS) and horse serum.[8][9]
Q2: How often should I change the medium for my NK-92 cells?
A2: The medium should be changed every 2-3 days.[1] You can alternate between partial medium changes (gently removing and replacing a portion of the supernatant) and complete medium changes involving centrifugation to minimize stress on the cells.[1]
Q3: What are the different methods to measure NK-92 cytotoxicity?
A3: Several methods can be used to quantify cytotoxicity, each with its own advantages and limitations:
-
LDH Release Assay: This colorimetric assay measures the release of lactate dehydrogenase (LDH) from lysed target cells.[3]
-
Calcein AM Release Assay: Target cells are labeled with Calcein AM, a fluorescent dye. Upon cell lysis, the dye is released into the supernatant and can be quantified.[11]
-
Flow Cytometry-Based Assays: This method allows for the simultaneous assessment of target cell death (e.g., using 7-AAD or Annexin V staining) and NK cell activation markers (e.g., CD107a expression).[12]
Q4: How can I activate my NK-92 cells before a cytotoxicity assay?
A4: In addition to IL-2, NK-92 cells can be further activated by co-incubation with certain target cells or by using a combination of cytokines such as IL-12, IL-15, and IL-18.[10] Another approach is to use a lymphocyte-derived cytokine-rich supernatant.[13]
Data Presentation
Table 1: Recommended Effector-to-Target (E:T) Ratios for NK-92 Cytotoxicity Assays
| E:T Ratio | Description |
| 2.5:1 | A lower ratio, suitable for highly sensitive target cells or longer incubation times. |
| 5:1 | A commonly used starting point for many target cell lines. |
| 10:1 | A higher ratio that often results in more robust cytotoxicity.[3] |
| 20:1 | A high ratio used to maximize target cell lysis.[3] |
Table 2: Comparison of Common Cytotoxicity Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| LDH Release | Measures release of cytosolic enzyme from lysed cells.[3] | Non-radioactive, relatively simple and inexpensive. | Indirect measurement of cell death, endpoint assay only.[11] |
| Calcein AM Release | Measures release of a fluorescent dye from pre-labeled target cells.[11] | Non-radioactive, sensitive. | Indirect measurement of cell death, endpoint assay only.[11] |
| Flow Cytometry | Directly measures viable and dead target cells, and can assess NK cell activation markers.[12] | Provides multi-parametric data on both effector and target cells. | Requires a flow cytometer, can be more complex to set up.[11] |
Experimental Protocols
Protocol 1: Standard NK-92 Cell Culture
-
Medium Preparation: Prepare RPMI 1640 medium supplemented with 12.5% Fetal Bovine Serum (FBS), 12.5% horse serum, and 100-200 U/mL recombinant human IL-2.[3][14] Alternatively, specialized serum-free media can be used according to the manufacturer's instructions.[7]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of NK-92 cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-25 flask containing 5-10 mL of pre-warmed complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Medium Change: Change the medium every 2-3 days by either partial replacement of the supernatant or by gentle centrifugation (160 x g for 3 minutes) and resuspension in fresh medium.[1][14]
-
Subculture: When the cell density reaches approximately 1 x 10^6 cells/mL, subculture the cells. Healthy NK-92 cells will form clusters.[1]
Protocol 2: LDH-Based Cytotoxicity Assay
-
Target Cell Preparation: Plate your target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.[3]
-
Effector Cell Preparation: Harvest NK-92 cells that are in the logarithmic growth phase. Wash the cells and resuspend them in the assay medium (the same medium used for target cells) at various concentrations to achieve the desired E:T ratios.
-
Co-incubation: Remove the culture medium from the target cells and add 100 µL of the NK-92 cell suspension to each well. Also include control wells:
-
Target Spontaneous Release: Target cells with medium only.
-
Target Maximum Release: Target cells with a lysis buffer.
-
Effector Spontaneous Release: NK-92 cells with medium only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[3]
-
LDH Measurement: After incubation, centrifuge the plate at 250 x g for 4 minutes. Transfer the supernatant to a new 96-well plate and measure the LDH activity according to the manufacturer's instructions of your LDH cytotoxicity assay kit.
-
Calculation: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] x 100
Mandatory Visualization
References
- 1. Key Considerations for Culturing NK-92 and and NK-92MI Cells [procellsystem.com]
- 2. NK-92 Cell Culture Protocol [protocols.io]
- 3. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NK Cytotoxicity Mediated by NK-92 Cell Lines Expressing Combinations of Two Allelic Variants for FCGR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Cytotoxic and Non-cytotoxic NK-92 Cell Clones – Evaluation of Their Function as Target Cells | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Serum-Free Media Solutions for Cell & Gene Therapy | ExCellBio [excell-artica.com]
- 8. Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NK-92 cells retain vitality and functionality when grown in standard cell culture conditions | PLOS One [journals.plos.org]
- 11. revvity.com [revvity.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
Validation & Comparative
Validating the Therapeutic Target Potential of CD122 on Natural Killer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic strategies targeting the CD122 (IL-2/IL-15 receptor beta subunit) on Natural Killer (NK) cells. We objectively evaluate the performance of CD122-targeted agents against alternative NK cell-based therapies, supported by experimental data and detailed methodologies.
Introduction to CD122 as a Therapeutic Target
CD122 is a critical receptor subunit for both Interleukin-2 (IL-2) and Interleukin-15 (IL-15), two cytokines essential for the development, proliferation, activation, and survival of NK cells and CD8+ T cells. Its central role in activating these potent anti-tumor immune cells makes it a highly attractive target for cancer immunotherapy. Therapeutic strategies targeting CD122 can be broadly categorized into agonists, which stimulate the pathway to enhance anti-tumor immunity, and antagonists, which block the pathway to treat autoimmune diseases. This guide focuses on the agonistic approach for oncology applications.
Comparative Performance of CD122-Targeted Therapies and Alternatives
The following tables summarize the performance of key therapeutic agents targeting the CD122 pathway on NK cells and compare them with other NK cell-based immunotherapies.
Table 1: Clinical Efficacy of CD122-Targeted and Alternative NK Cell Therapies
| Therapeutic Agent | Mechanism of Action | Indication | Objective Response Rate (ORR) | Complete Response (CR) Rate | Key Clinical Findings & Citations |
| Bempegaldesleukin (NKTR-214) + Nivolumab | CD122-preferential IL-2 pathway agonist | 1L Advanced Melanoma | 27.7% | 8.1% | The Phase 3 PIVOT IO 001 trial did not meet its primary endpoints, showing no improvement over nivolumab alone.[1][2] A prior Phase 2 trial had shown a 53% ORR and a 34% CR rate at a 29-month follow-up.[3][4] |
| Bempegaldesleukin (NKTR-214) + Nivolumab | CD122-preferential IL-2 pathway agonist | 1L Advanced Renal Cell Carcinoma | 34.7% | 6.1% | Phase 1/2 study showed preliminary antitumor activity with a median progression-free survival of 7.7 months.[5] However, the Phase 3 PIVOT-09 trial did not show improvement over standard TKI therapy.[6][7][8][9] |
| NKX019 | Anti-CD19 CAR-NK Cells | Relapsed/Refractory Non-Hodgkin's Lymphoma | 80% (at highest doses) | 70% (at highest doses) | High response rates observed in heavily pretreated patients with a favorable safety profile, including no neurotoxicity or severe cytokine release syndrome.[10] |
| Talimogene Laherparepvec (T-VEC) | Oncolytic Virus (HSV-1) | Advanced Melanoma | 26.4% - 31.5% | 10.8% - 16.9% | The first FDA-approved oncolytic virus therapy. Demonstrated a significantly higher durable response rate (16.3% - 19.3%) compared to GM-CSF.[11][12][13][14] |
Table 2: Preclinical Efficacy of CD122-Targeted and Alternative NK Cell Therapies
| Therapeutic Agent | Model System | Key Findings & Citations |
| NKTR-255 (IL-15 agonist) | Humanized rituximab-resistant Burkitt Lymphoma xenograft mouse models | Significantly extended survival when combined with obinutuzumab and NK cells compared to NK cells alone. |
| NKTR-255 (IL-15 agonist) | Mouse lymphoma model | Elicited greater antitumor efficacy and delayed tumor outgrowth in the bone marrow compared to a recombinant IL-15 complex.[15] |
| Anti-TIGIT Antibody | Syngeneic tumor models | Potent single-agent anti-tumor efficacy, reducing regulatory T cells and activating T cells and NK cells.[16] Knockout of TIGIT in NK cells enhances their anti-tumor response.[17][18] |
| Anti-LAG-3 Antibody (Relatlimab) | In vitro studies with patient samples (CLL) | Restored NK and T cell-mediated responses.[19] Blocking LAG-3 on NK cells from lung cancer patients increased cytotoxicity and IFN-γ levels.[20] |
| Anti-TIM-3 Antibody | In vivo neuroblastoma model | Combination with stimulated allogeneic NK cells resulted in prolonged survival and decreased tumor burden.[21] Blockade of TIM-3 on NK cells enhanced cytotoxicity against multiple myeloma cells in vitro and in vivo.[22] |
Signaling Pathways and Experimental Workflows
CD122 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of IL-2 or IL-15 to the receptor complex containing CD122, leading to NK cell activation, proliferation, and enhanced cytotoxic function.
Caption: CD122-mediated signaling cascade.
Experimental Workflow for Validating a CD122-Targeted Therapy
This diagram outlines a typical experimental workflow for the preclinical validation of a therapeutic agent targeting CD122 on NK cells.
Caption: Preclinical validation workflow.
Logical Framework for Therapeutic Development
The following diagram illustrates the logical progression from target validation to clinical development for a CD122-targeted therapeutic.
Caption: Therapeutic development pathway.
Experimental Protocols
In Vitro NK Cell Cytotoxicity Assay (LDH Release Assay)
Objective: To quantify the cytotoxic activity of NK cells against tumor target cells following treatment with a therapeutic agent.
Methodology:
-
Cell Preparation:
-
Culture human NK cells (e.g., NK-92 line or primary NK cells isolated from PBMCs) and a human tumor cell line (e.g., K562 for leukemia or A549 for lung carcinoma).
-
Harvest and wash both effector (NK) and target (tumor) cells, then resuspend in appropriate culture medium.
-
Count the cells and adjust the concentration to the desired effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
-
Co-culture:
-
Plate the target cells (e.g., 1 x 10^4 cells/well) in a 96-well round-bottom plate.
-
Add the therapeutic agent at various concentrations to the appropriate wells.
-
Add the effector NK cells at the desired E:T ratios.
-
Include control wells:
-
Target cells alone (spontaneous LDH release).
-
Effector cells alone.
-
Target cells with lysis buffer (maximum LDH release).
-
Medium alone (background).
-
-
Centrifuge the plate at 250 x g for 3-5 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
LDH Measurement:
-
After incubation, centrifuge the plate at 450 x g for 5 minutes.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CD122-targeted therapeutic agent in a living organism.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG) for xenograft models with human tumor cells and human NK cells, or syngeneic models (e.g., C57BL/6) for murine tumor cells.
-
-
Tumor Cell Implantation:
-
Inject a known number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., via intravenous or intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive a vehicle control.
-
-
Monitoring:
-
Measure the tumor volume (e.g., using calipers) two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
-
Endpoint Analysis:
-
Primary endpoints are typically tumor growth inhibition and overall survival.
-
Excise the tumors and spleens for further analysis, such as immune cell profiling by flow cytometry to assess the infiltration and activation of NK cells and other immune cells within the tumor microenvironment.
-
Flow Cytometry for NK Cell Profiling
Objective: To characterize the phenotype and activation status of NK cells from in vitro or in vivo experiments.
Methodology:
-
Sample Preparation:
-
For in vitro samples, harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
For in vivo samples, prepare single-cell suspensions from tumors (via enzymatic digestion) and spleens (by mechanical dissociation).
-
-
Staining:
-
Stain the cells with a panel of fluorescently labeled antibodies against cell surface markers. A typical panel for NK cells might include:
-
Lineage markers (to exclude other cell types): CD3, CD19, CD14
-
NK cell identification: CD56, NKp46
-
Activation markers: CD69, CD25, CD107a (for degranulation)
-
Inhibitory/Activating receptors: KIRs, NKG2D, TIGIT, LAG-3, TIM-3
-
CD122 to confirm target engagement.
-
-
Incubate the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Intracellular Staining (Optional):
-
For intracellular markers like Granzyme B and Perforin, fix and permeabilize the cells after surface staining.
-
Incubate with antibodies against the intracellular targets.
-
Wash the cells.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the live, single-cell population, then identify the NK cell population (e.g., Lin-, CD56+).
-
Quantify the expression of activation and inhibitory markers on the NK cells to assess the effect of the therapeutic agent.
-
Conclusion
Targeting the CD122 pathway on NK cells represents a promising strategy in cancer immunotherapy. CD122 agonists have demonstrated the ability to potently activate and expand anti-tumor NK and CD8+ T cells. However, clinical translation has faced challenges, as evidenced by the mixed results of bempegaldesleukin in Phase 3 trials. In comparison, alternative NK cell-based therapies, such as CAR-NK cells, are showing remarkable efficacy in early clinical studies for hematological malignancies, albeit with their own set of manufacturing and logistical considerations. Oncolytic viruses also offer a distinct mechanism to stimulate NK cell activity within the tumor microenvironment. The continued exploration of these and other novel approaches, such as combination therapies with NK cell checkpoint inhibitors, will be crucial in fully realizing the therapeutic potential of NK cells in the fight against cancer. The experimental protocols detailed in this guide provide a framework for the rigorous preclinical validation of such innovative therapies.
References
- 1. Previously Untreated Advanced Melanoma Addition of Bempegaldesleukin to Nivolumab - The ASCO Post [ascopost.com]
- 2. Bempegaldesleukin Plus Nivolumab in Untreated Advanced Melanoma: The Open-Label, Phase III PIVOT IO 001 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exciting End of Year Melanoma Clinical Trial Results - Melanoma Research Alliance [curemelanoma.org]
- 4. Novel immunotherapy combination produces durable response in frontline metastatic melanoma | MD Anderson Cancer Center [mdanderson.org]
- 5. Bempegaldesleukin plus nivolumab in first-line renal cell carcinoma: results from the PIVOT-02 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. urotoday.com [urotoday.com]
- 8. Bempegaldesleukin Plus Nivolumab Versus Sunitinib or Cabozantinib in Previously Untreated Advanced Clear Cell Renal Cell Carcinoma: A Phase III Randomized Study (PIVOT-09) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Previously Untreated Advanced Clear Cell RCC Bempegaldesleukin/Nivolumab vs TKI Therapy - The ASCO Post [ascopost.com]
- 10. Nkarta Announces Updated Clinical Data on Anti-CD19 Allogeneic CAR-NK Cell Therapy NKX019 for Patients with Relapsed or Refractory Non-Hodgkin Lymphoma | Nkarta, Inc. [ir.nkartatx.com]
- 11. Oncolytic Virus Therapy Shows Benefit in Patients with Melanoma - NCI [cancer.gov]
- 12. cancerresearch.org [cancerresearch.org]
- 13. Talimogene Laherparepvec Improves Durable Response Rate in Patients With Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Final analyses of OPTiM: a randomized phase III trial of talimogene laherparepvec versus granulocyte-macrophage colony-stimulating factor in unresectable stage III–IV melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OncoMed Announces Early Clinical Data For Anti-TIGIT Antibody [clinicalleader.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Knockout of the inhibitory receptor TIGIT enhances the antitumor response of ex vivo expanded NK cells and prevents fratricide with therapeutic Fc-active TIGIT antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LAG-3 as a Potent Target for Novel Anticancer Therapies of a Wide Range of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Lymphocyte-activation gene 3 in cancer immunotherapy: function, prognostic biomarker and therapeutic potentials [frontiersin.org]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Frontiers | Tim-3 Blockade Elicits Potent Anti-Multiple Myeloma Immunity of Natural Killer Cells [frontiersin.org]
The Rise of Natural Killer Cells: A Comparative Guide to NK Cell Immunotherapies
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, Natural Killer (NK) cells are emerging as a powerful new modality. This guide provides a comparative analysis of investigational NK cell-based therapies, contextualized with existing immunotherapeutic options, to offer researchers, scientists, and drug development professionals a comprehensive overview of the current state of the field. While the term "NK-122" does not correspond to a specific known immunotherapy, this document will delve into various classes of NK cell therapies that are under active investigation, comparing their efficacy and mechanisms of action.
A New Wave in Immunotherapy: An Overview of NK Cell Approaches
Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, capable of recognizing and killing malignant cells without prior sensitization. Their inherent anti-tumor activity has made them an attractive platform for cancer immunotherapy. Several distinct strategies are being employed to harness the power of NK cells, each with its unique advantages and challenges. This guide will focus on a comparison of the following key NK cell therapy types:
-
Adoptive NK Cell Therapy: This approach involves the infusion of ex vivo expanded NK cells into patients. These cells can be autologous (from the patient) or allogeneic (from a healthy donor).
-
CAR-NK Cells: Chimeric Antigen Receptor (CAR) T-cell therapy has revolutionized the treatment of hematological malignancies. Applying this technology to NK cells, CAR-NK cells are genetically engineered to express receptors that target specific tumor antigens, enhancing their tumor-killing specificity and potency.
-
NK Cell Engagers: These are typically bispecific antibodies designed to form a bridge between an NK cell and a tumor cell, thereby activating the NK cell to kill the cancer cell.
This guide will compare the efficacy of these emerging NK cell therapies with established immunotherapies in relevant cancer types, including glioblastoma, acute myeloid leukemia (AML), and B-cell lymphomas.
Comparative Efficacy of NK Cell Therapies and Other Immunotherapies
The following tables summarize the clinical trial data for various NK cell therapies and their respective comparator immunotherapies. It is important to note that many NK cell therapies are in early-phase clinical trials, and direct head-to-head comparisons with approved therapies are not yet available.
Recurrent Glioblastoma (GBM)
| Therapy | Mechanism of Action | Trial Phase | Number of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| CYNK-001 | Adoptive allogeneic NK cell therapy | Phase 1 | N/A (trial ongoing) | Data not yet reported | Data not yet reported |
| Nivolumab | Anti-PD-1 checkpoint inhibitor | Phase 3 (CheckMate 143) | 184 | 7.8%[1] | 9.8 months[1] |
| Pembrolizumab | Anti-PD-1 checkpoint inhibitor | Phase 1b (KEYNOTE-028) | 26 | 8%[2] | 13.1 months[2] |
Note: Clinical data for CYNK-001 in glioblastoma is not yet publicly available.
Relapsed/Refractory Acute Myeloid Leukemia (AML)
| Therapy | Mechanism of Action | Trial Phase | Number of Patients | Composite Response Rate (CR+CRi) | Key Outcomes |
| IGNK001 | Adoptive allogeneic NK cell therapy | Phase 2b | 40 (in NK arm) | Data not fully reported | Lower 30-month cumulative incidence of disease progression (35% vs 61% in control arm)[3] |
| Gemtuzumab Ozogamicin | Anti-CD33 antibody-drug conjugate | Real-world data | 15 | 20%[4] | Median OS of 4.8 months[4] |
Relapsed/Refractory B-Cell Lymphomas
| Therapy | Mechanism of Action | Trial Phase | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| CD19 CAR-NK Cells | CAR-NK cells targeting CD19 | Phase 1/2 | 37 | 48.6%[5][6] | N/A |
| AFM13 + NK Cells | CD30/CD16A bispecific antibody + allogeneic NK cells | Phase 1 | 42 | 92.9%[7] | 66.7%[7] |
| Yescarta® (axicabtagene ciloleucel) | CD19 CAR T-cell therapy | Real-world data (second-line) | 446 | 79%[8] | 64%[8] |
| Kymriah® (tisagenlecleucel) | CD19 CAR T-cell therapy | Phase 2 (JULIET) | 93 | 52%[9] | 40%[9] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and processes involved in NK cell immunotherapy, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.
Caption: A diagram illustrating the signaling pathways that govern NK cell activation and inhibition.
Caption: A generalized workflow for the production and administration of adoptive NK cell therapy.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the clinical trials of the discussed therapies.
Adoptive NK Cell Therapy (e.g., CYNK-001)
-
Patient Selection: Patients with recurrent glioblastoma who have failed prior therapies. Key inclusion criteria often include a Karnofsky Performance Status (KPS) of ≥60 and measurable disease.
-
Cell Source and Manufacturing: CYNK-001 is an allogeneic, off-the-shelf NK cell product derived from placental CD34+ hematopoietic stem cells. The cells are expanded ex vivo and cryopreserved.[10][11]
-
Treatment Regimen: Patients typically undergo lymphodepleting chemotherapy, commonly with cyclophosphamide, to create a favorable environment for the infused NK cells.[10][11] CYNK-001 is then administered intravenously or intratumorally in multiple doses.[10][11]
-
Response Assessment: The primary endpoint is typically safety and feasibility. Secondary endpoints include overall response rate (ORR), duration of response, progression-free survival (PFS), and overall survival (OS), assessed using imaging criteria such as RANO for glioblastoma.[10]
CAR-NK Cell Therapy (e.g., CD19 CAR-NK)
-
Patient Selection: Patients with relapsed or refractory CD19-positive B-cell malignancies, such as non-Hodgkin's lymphoma or chronic lymphocytic leukemia.[12]
-
Cell Source and Manufacturing: The CAR-NK cells are derived from cord blood. These cells are transduced with a retroviral vector to express a CAR targeting CD19, along with IL-15 for enhanced persistence and a safety switch (inducible caspase 9). The engineered cells are then expanded ex vivo.[12]
-
Treatment Regimen: Patients receive lymphodepleting chemotherapy followed by a single infusion of the CAR-NK cells at various dose levels.[12]
-
Response Assessment: Safety is a primary endpoint, with a focus on the absence of cytokine release syndrome (CRS) and graft-versus-host disease (GvHD). Efficacy is evaluated by ORR and CR rates, with persistence of CAR-NK cells monitored in the peripheral blood.[12]
NK Cell Engager with Adoptive NK Cells (e.g., AFM13 + NK Cells)
-
Patient Selection: Patients with relapsed or refractory CD30-positive lymphomas, such as Hodgkin lymphoma.[7]
-
Treatment Regimen: Patients receive lymphodepleting chemotherapy followed by an infusion of allogeneic NK cells that have been pre-complexed with the bispecific antibody AFM13. This is followed by subsequent infusions of AFM13 alone.[7]
-
Response Assessment: The primary endpoints include safety and determining the recommended phase 2 dose. Secondary endpoints are ORR, CR rate, duration of response, event-free survival (EFS), and OS.[7]
Future Directions and Conclusions
NK cell-based immunotherapies represent a promising frontier in the fight against cancer. Early clinical data, particularly for CAR-NK cells and the combination of NK cells with engager antibodies, have shown remarkable efficacy in heavily pretreated patient populations with a favorable safety profile, notably the low incidence of severe cytokine release syndrome and neurotoxicity often associated with CAR T-cell therapies.
While challenges remain, including optimizing NK cell persistence and overcoming the immunosuppressive tumor microenvironment, the ongoing research and clinical trials are paving the way for a new class of potent and potentially safer immunotherapies. As more data from later-phase trials become available, the role of NK cell therapies in the broader landscape of cancer treatment will become clearer. This guide serves as a foundational resource for understanding and comparing these exciting new therapeutic modalities.
References
- 1. Effect of Nivolumab vs Bevacizumab in Patients With Recurrent Glioblastoma: The CheckMate 143 Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with pembrolizumab in programmed death ligand 1-positive recurrent glioblastoma: Results from the multicohort phase 1 KEYNOTE-028 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cgtlive.com [cgtlive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mylotarg.pfizerpro.com [mylotarg.pfizerpro.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. gilead.com [gilead.com]
- 9. ajmc.com [ajmc.com]
- 10. RTID-07. HUMAN PLACENTAL HEMATOPOIETIC STEM CELL DERIVED NATURAL KILLER CELLS (CYNK-001) FOR TREATMENT OF RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of CAR-Transduced Natural Killer Cells in CD19-Positive Lymphoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Killer Cell Receptors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Natural Killer (NK) cells are at the forefront of innate immunity and cancer immunosurveillance. Their ability to recognize and eliminate malignant cells without prior sensitization makes them a compelling focus for cancer immunotherapy. This activity is governed by a sophisticated interplay of signals from a diverse array of activating and inhibitory receptors on the NK cell surface. This guide provides a detailed comparison of key NK cell receptors, with a special focus on the emerging significance of CD122, to inform research and therapeutic development. While the term "NK-122" is not found in current scientific literature, it is likely a reference to CD122 (IL-2/IL-15 receptor beta chain) , a critical component for NK cell function and a promising therapeutic target.
Key NK Cell Receptors: A Comparative Overview
The function of NK cells is dictated by the integration of signals from various receptor families. Below is a summary of some of the most extensively studied NK cell receptors in the context of cancer.
| Receptor Family | Primary Function in Cancer | Ligand(s) | Signaling Pathway Highlights | Therapeutic Relevance |
| NKG2D | Activating | MICA/B, ULBP1-6 | Associates with DAP10, activating the PI3K/Akt and Grb2/Vav1 pathways, leading to cytotoxicity and cytokine production.[1][2] | A promising target for cancer treatment due to the stress-induced expression of its ligands on tumor cells.[2][3][4] |
| Natural Cytotoxicity Receptors (NCRs) | Activating | B7-H6 (NKp30), Viral hemagglutinins (NKp46), PCNA (NKp44) | Associate with ITAM-containing adaptors (CD3ζ, FcεRIγ, DAP12) to trigger potent cytotoxic responses.[5] | NKp30 is a prospective target for new cancer immunotherapy strategies.[5][6] |
| DNAM-1 (CD226) | Activating | CD155 (PVR), Nectin-2 (CD112) | Co-stimulation enhances cytotoxicity and cytokine release.[7][8] | The DNAM-1/TIGIT/CD96 axis is a key area of investigation for cancer immunotherapy.[7] |
| Killer-cell Immunoglobulin-like Receptors (KIRs) | Primarily Inhibitory | HLA-A, -B, -C | ITIMs recruit phosphatases (SHP-1, SHP-2) to dampen activating signals.[9] | Blocking inhibitory KIRs can enhance NK cell-mediated killing of tumor cells.[10] |
| NKG2A | Inhibitory | HLA-E | Forms a heterodimer with CD94; ITIMs in the cytoplasmic tail recruit phosphatases to inhibit NK cell function.[11][12] | A key immune checkpoint for both NK and T cells; targeted by monoclonal antibodies like monalizumab.[12] |
| CD122 (IL-2/IL-15Rβ) | Activating/Modulatory | IL-2, IL-15 | Part of the IL-2 and IL-15 receptor complexes, signaling through the JAK/STAT pathway to promote NK cell proliferation, survival, and activation. | Targeting CD122 with IL-2 or IL-15 superkines is a strategy to enhance NK cell anti-tumor activity. |
In-Depth Receptor Analysis
NKG2D: The "Stress Sensor"
NKG2D is a potent activating receptor that recognizes stress-induced ligands frequently upregulated on tumor cells, including MICA/B and ULBP proteins.[2][3] This "induced-self" recognition allows NK cells to identify and eliminate malignant cells. Upon ligand binding, NKG2D associates with the DAP10 adaptor protein, which contains a YINM motif.[1] Phosphorylation of this motif leads to the recruitment of PI3K and Grb2, activating downstream signaling cascades that result in cytotoxicity and cytokine secretion.[1][2]
Natural Cytotoxicity Receptors (NCRs): Key Players in Tumor Recognition
The NCR family, comprising NKp30, NKp44, and NKp46, plays a crucial role in the direct recognition and lysis of tumor cells.[5] These receptors signal through ITAM-containing adaptor proteins, such as CD3ζ and FcεRIγ for NKp30 and NKp46, and DAP12 for NKp44.[5] Ligand binding triggers phosphorylation of ITAMs, leading to the recruitment and activation of Syk and ZAP70 kinases, which initiate a signaling cascade culminating in potent anti-tumor responses.[13] For instance, NKp30 recognizes B7-H6, a ligand expressed on various tumor cells.[5][6]
DNAM-1 (CD226): A Co-stimulatory Powerhouse
DNAM-1 is an activating receptor that contributes to the elimination of tumor cells by recognizing its ligands, CD155 and Nectin-2, which are often overexpressed on malignant tissues.[7][8] DNAM-1 plays a significant role in mediating the killing of tumor cells that may be resistant to other NK cell activation pathways.[8] Its function is tightly regulated by competing inhibitory receptors like TIGIT and CD96, which share the same ligands.[7]
KIRs and NKG2A: The "Missing-Self" and "Induced-Self" Inhibitors
To prevent autoimmunity, NK cells are equipped with inhibitory receptors that recognize "self" molecules, primarily MHC class I. The KIR family of receptors recognizes the highly polymorphic classical MHC class I molecules (HLA-A, -B, and -C).[9] In contrast, the NKG2A receptor, in a heterodimer with CD94, recognizes the non-classical and less polymorphic HLA-E molecule.[11][12] Tumor cells often downregulate MHC class I to evade T cell recognition, a phenomenon known as "missing-self," which in turn can relieve the inhibition of NK cells through KIRs. However, some tumors upregulate HLA-E as an immune escape mechanism to engage the inhibitory NKG2A receptor.[12] Both KIRs and NKG2A contain ITIMs in their cytoplasmic tails, which, upon phosphorylation, recruit phosphatases to counteract activating signals.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. The Rise of NK Cell Checkpoints as Promising Therapeutic Targets in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting novel inhibitory receptors in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. NK Cell Anti-Tumor Surveillance in a Myeloid Cell-Shaped Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling NK Cell Responses: Integration of Signals for Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NK Cell-Fc Receptors Advance Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Developmental and Functional Control of Natural Killer Cells by Cytokines [frontiersin.org]
- 12. CD122-directed interleukin-2 treatment mechanisms in bladder cancer differ from αPD-L1 and include tissue-selective γδ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
The Prognostic Potential of miR-122 and Natural Killer Cell Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable prognostic markers is a cornerstone of oncology research, driving personalized medicine and the development of targeted therapies. This guide provides a comprehensive comparison of two prominent classes of prognostic markers: the liver-specific microRNA, miR-122, and various Natural Killer (NK) cell markers. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate an objective evaluation of their potential clinical utility.
Section 1: Validation of miR-122 as a Prognostic Marker
MicroRNA-122 (miR-122) is the most abundant miRNA in the liver, playing a crucial role in hepatic function.[1] Its dysregulation has been implicated in the pathogenesis of various cancers, particularly hepatocellular carcinoma (HCC).[1]
Comparative Performance of miR-122
The prognostic value of miR-122 has been investigated in numerous studies, often in comparison to the established tumor marker Alpha-fetoprotein (AFP) for liver cancer.
| Prognostic Marker | Cancer Type | Key Findings | Sensitivity | Specificity | Hazard Ratio (HR) for Overall Survival (OS) | Citation |
| miR-122 | Hepatocellular Carcinoma (HCC) | Low expression in HCC tissues is associated with unfavorable OS and Progression-Free Survival (PFS). | 90% (vs. healthy) | - | 1.48 (Low vs. High) | [2][3] |
| Can distinguish HCC from liver cirrhosis. | 82% | 74% | - | [4] | ||
| Combination with AFP improves diagnostic accuracy for HCC. | - | - | - | [3][5] | ||
| Breast Cancer | High circulating levels associated with decreased overall and progression-free survival. | 93.33% (vs. controls) | 90% | - | [6] | |
| AFP | Hepatocellular Carcinoma (HCC) | Standard biomarker for HCC diagnosis and prognosis. | 86% (vs. healthy) | - | Higher levels associated with worse OS. | [3][7] |
| Less effective than miR-122 in distinguishing early-stage HCC from high-risk patients. | 36.17% | - | - | [5] |
Signaling Pathways Involving miR-122
The prognostic significance of miR-122 is rooted in its regulatory role in key signaling pathways that govern cancer cell proliferation, apoptosis, and metastasis. In HCC, miR-122 acts as a tumor suppressor by targeting multiple oncogenic pathways.[8]
Caption: miR-122 signaling pathways in cancer.
Experimental Protocol: Quantification of Serum miR-122 by qRT-PCR
This protocol outlines the key steps for measuring circulating miR-122 levels from serum samples.
Caption: Workflow for serum miR-122 quantification.
Detailed Method:
-
Sample Collection and Processing: Collect peripheral blood in EDTA-coated tubes. Centrifuge at 3000g for 10 minutes at room temperature to separate plasma. Carefully transfer the supernatant to a new tube and centrifuge again for 10 minutes at 4°C to remove any remaining cellular debris. Store the resulting serum at -80°C.[9]
-
RNA Isolation: Extract total RNA, including miRNAs, from serum samples using a commercial kit such as the miRNeasy Serum/Plasma Kit (Qiagen), following the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a miRNA-specific reverse transcription kit. This typically involves using a specific stem-loop primer for miR-122.[10]
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a TaqMan-based assay with specific primers and probes for miR-122. The reaction conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40-45 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[11]
-
Data Analysis: Determine the expression level of miR-122. This can be done through relative quantification using a reference miRNA (e.g., cel-miR-39 as a spike-in control) or absolute quantification using a standard curve of synthetic miR-122.[11]
Section 2: Validation of Natural Killer (NK) Cell Markers as Prognostic Indicators
Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in tumor surveillance. The density and phenotype of tumor-infiltrating NK cells, identified by specific cell surface markers, have been associated with patient prognosis in various cancers.[12]
Comparative Performance of NK Cell Markers
Several NK cell markers have been evaluated for their prognostic significance. High expression of these markers within the tumor microenvironment is generally associated with a favorable prognosis.[13][14]
| Prognostic Marker | Cancer Type | Key Findings | Hazard Ratio (HR) for Overall Survival (OS) | Citation |
| High NK Cell Infiltration (General) | Solid Tumors (Meta-analysis) | Increased NK cell infiltration is associated with a decreased risk of death. | 0.34 (High vs. Low) | [12] |
| CD56+ NK Cells | Solid Tumors (Meta-analysis) | High levels are significantly correlated with better OS. | 0.473 (High vs. Low) | [13][14] |
| Hepatocellular Carcinoma (HCC) | No significant association with OS in a meta-analysis. | 0.69 (High vs. Low) | [15] | |
| CD57+ NK Cells | Solid Tumors (Meta-analysis) | High levels are significantly correlated with better OS. | 0.484 (High vs. Low) | [13] |
| Hepatocellular Carcinoma (HCC) | Better prognostic value for OS compared to CD56+ NK cells. | 0.70 (High vs. Low) | [15] | |
| NKp46+ NK Cells | Solid Tumors (Meta-analysis) | High levels are significantly correlated with better OS. | 0.622 (High vs. Low) | [13][14] |
| CD16+CD56+ NK Cells | Colorectal Cancer | The percentage of post-chemotherapy circulating cells effectively predicts prognosis. | Odds Ratio for survival: 0.12 | [16] |
NKG2D Signaling in NK Cell Activation
The activating receptor NKG2D, expressed on NK cells, plays a critical role in recognizing and eliminating stressed and malignant cells. Its signaling pathway is central to NK cell-mediated anti-tumor immunity.[17]
Caption: NKG2D signaling pathway in NK cells.
Experimental Protocol: Immunohistochemistry for CD56 in Tumor Tissue
This protocol provides a general workflow for detecting CD56-positive NK cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Caption: Immunohistochemistry workflow for CD56.
Detailed Method:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections (4-5 µm thick) mounted on positively charged slides.[18]
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[18]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker or water bath. Optimal results for CD56 are often achieved with non-enzymatic, heat-based methods.[19][20]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution.[21]
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against CD56 (e.g., clone 123C3 or 56C04) at an appropriate dilution for 30-60 minutes at room temperature or overnight at 4°C.[21]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Visualize the staining using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.[18]
-
Counterstaining, Dehydration, and Mounting: Counterstain the slides with hematoxylin to visualize cell nuclei. Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.[21]
-
Analysis: Examine the slides under a light microscope to assess the presence, distribution, and intensity of CD56 staining in tumor-infiltrating lymphocytes.
Conclusion
Both miR-122 and NK cell markers show considerable promise as prognostic indicators in various cancers.
-
miR-122 appears particularly valuable in the context of liver cancer, where it can outperform or complement existing markers like AFP. Its role as a regulator of multiple oncogenic pathways provides a strong biological basis for its prognostic significance. The ability to measure miR-122 in circulation offers a non-invasive approach to patient monitoring.
-
NK cell markers , such as CD56, CD57, and NKp46, provide a snapshot of the host's anti-tumor immune response within the tumor microenvironment. A higher density of these cells is generally indicative of a better prognosis across a range of solid tumors.
The choice of the most appropriate prognostic marker will likely depend on the specific cancer type, the clinical question being addressed, and the available resources. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these markers in different clinical settings. This guide provides a foundational framework for researchers to navigate the validation and potential clinical implementation of these promising prognostic tools.
References
- 1. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical significance of microRNA-122 in predicting the prognosis of patients with hepatocellular carcinoma: A meta-analysis validated by the Cancer Genome Atlas dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical value of miRNA-122 in the diagnosis and prognosis of various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POSSIBLE DIAGNOSTIC AND PROGNOSTIC ROLE OF microRNA-122 IN HEPATOCELLULAR CARCINOMA | Egyptian Journal of Genetics And Cytology [journal.esg.net.eg]
- 5. Improving the Detection of Hepatocellular Carcinoma Using Serum AFP Expression in Combination with GPC3 and Micro-RNA MiR-122 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prognostic value of serum microRNA-122 in hepatocellular carcinoma is dependent on coexisting clinical and laboratory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Expression Level of MicroRNA-122 and Its Significance in Patients with Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of serum microRNA‐122 in a randomized controlled trial of N‐acetylcysteine for treatment of antituberculosis drug‐induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NK cell infiltration is associated with improved overall survival in solid cancers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Prognostic Significance of Tumor-Infiltrating Natural Killer Cells in Solid Tumors: A Systematic Review and Meta-Analysis [frontiersin.org]
- 14. Prognostic Significance of Tumor-Infiltrating Natural Killer Cells in Solid Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prognostic Value of Natural Killer Cells and Their Receptors/Ligands in Hepatocellular Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circulating CD16+CD56+ nature killer cells indicate the prognosis of colorectal cancer after initial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genomeme.ca [genomeme.ca]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. dianova.com [dianova.com]
- 21. genomeme.ca [genomeme.ca]
A Comparative Analysis of Neurokinin-1 Receptor (NK-1R) Inhibitors
A Guide for Researchers and Drug Development Professionals
The neurokinin-1 receptor (NK-1R), the primary receptor for the neuropeptide Substance P (SP), has emerged as a significant therapeutic target for a range of conditions. Primarily known for their role in preventing chemotherapy-induced and postoperative nausea and vomiting, NK-1R antagonists are now being explored for their potential in oncology, neuroinflammation, and psychiatric disorders. This guide provides a comparative analysis of key NK-1R inhibitors, presenting their performance based on available experimental data to aid researchers and drug development professionals in their investigations.
Mechanism of Action
NK-1R antagonists function through competitive binding to the NK-1 receptor, thereby blocking the binding of its endogenous ligand, Substance P. This action prevents the transmission of signals that lead to emesis and other physiological responses mediated by the SP/NK-1R pathway. The binding of SP to NK-1R, a G protein-coupled receptor, activates several downstream signaling cascades, including phosphoinositide hydrolysis, calcium mobilization, and mitogen-activated protein kinase (MAPK) activation. By inhibiting this initial step, NK-1R antagonists effectively disrupt these signaling pathways.
Comparative Performance of NK-1R Inhibitors
The following tables summarize the quantitative data on the binding affinity and anticancer activity of several prominent NK-1R inhibitors.
Table 1: Comparative Binding Affinity of NK-1R Inhibitors
| Inhibitor | Receptor Binding Affinity (Kᵢ or IC₅₀) | Species/System | Reference(s) |
| Aprepitant | IC₅₀: 0.1 nM | Human NK-1R | [N/A] |
| Netupitant | High binding affinity (qualitative) | Human NK-1R | [1] |
| Rolapitant | Kᵢ: 0.66 nM | Human NK-1R | [1] |
| L-733,060 | Estimated affinity: 0.8 nM (calcium mobilization) | Human NK-1R in CHO cells | [N/A] |
| L-732,138 | IC₅₀: 2.3 nM | Human NK-1R in CHO cells | [N/A] |
| Casopitant | High affinity (qualitative) | Human NK-1R | [N/A] |
| CP-99,994 | High affinity (qualitative) | Human NK-1R | [2] |
Note: Direct comparative studies using identical assay conditions are limited. The presented values are sourced from various studies and should be interpreted with consideration of the different experimental setups.
Table 2: Comparative In Vitro Anticancer Activity of NK-1R Inhibitors (IC₅₀)
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Aprepitant | MG-63 | Osteosarcoma | 31.55 (24h) | [3] |
| Aprepitant | HUVEC | Endothelial Cells | ~31.6 (24h) | [N/A] |
| Aprepitant | Cervical Cancer Cells | Cervical Cancer | 31.6 (24h) | [N/A] |
| Aprepitant | Pancreatic Ductal Adenocarcinoma (various) | Pancreatic Cancer | Dose-dependent growth reduction | [4] |
| L-732,138 | SW-403 | Colon Carcinoma | 75.28 | [N/A] |
| L-732,138 | 23132-87 | Gastric Carcinoma | 76.8 | [N/A] |
Pharmacokinetic Properties
Beyond receptor affinity and cellular activity, the pharmacokinetic profiles of NK-1R inhibitors are crucial for their clinical efficacy.
Table 3: Comparative Pharmacokinetic Parameters
| Inhibitor | Half-life (t₁₂) | Protein Binding | Metabolism | Reference(s) |
| Aprepitant | 9-13 hours | >95% | Primarily CYP3A4, minor CYP1A2, CYP2C19 | [1] |
| Netupitant | ~90 hours | >99% | Primarily CYP3A4 | [1] |
| Rolapitant | ~180 hours | High | Not a significant inhibitor or inducer of CYP3A4 | [1] |
Netupitant and rolapitant exhibit significantly longer half-lives compared to aprepitant, which may contribute to their sustained clinical effects.[1] Notably, rolapitant is highlighted as not significantly interacting with the CYP3A4 enzyme system, a common pathway for drug metabolism, potentially reducing the risk of drug-drug interactions.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: NK-1R signaling pathway activated by Substance P.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of NK-1R inhibitors.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of an inhibitor to the NK-1R.
-
Membrane Preparation: Cell membranes expressing the human NK-1R are prepared and stored frozen.
-
Reagent Preparation:
-
Assay Buffer: Typically a HEPES buffer (pH 7.4) containing MgCl₂, CaCl₂, and a protease inhibitor like bacitracin.
-
Radioligand: A radiolabeled form of Substance P (e.g., ¹²⁵I-SP) is diluted in assay buffer to a concentration at or below its dissociation constant (Kd).
-
Competitors: Serial dilutions of the unlabeled test inhibitors and a known NK-1R ligand (for positive control) are prepared.
-
-
Assay Procedure:
-
In a 96-well plate, the cell membranes, radioligand, and competitor (or buffer for total and non-specific binding) are combined.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The contents of each well are rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of inhibitor that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) can then be derived from the IC₅₀ using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of NK-1R inhibitors on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., MG-63 osteosarcoma cells) are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Treatment: The cells are treated with various concentrations of the NK-1R inhibitor for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the inhibitor that reduces cell viability by 50%, is then calculated.[3]
Apoptosis Assay (DAPI Staining)
This assay is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips or in imaging plates and treated with the NK-1R inhibitor at a concentration known to induce cytotoxicity (e.g., the IC₁₀₀).
-
Fixation and Permeabilization: The cells are fixed with a solution like paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow the dye to enter the nucleus.
-
Staining: The cells are incubated with a solution of 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
Imaging: The cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniform, less intense staining of the nuclei in healthy cells.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic morphology relative to the total number of cells in several fields of view.
Conclusion
The landscape of NK-1R inhibitors is evolving, with established antiemetic agents being repurposed and new compounds under investigation for a variety of therapeutic applications. This guide provides a comparative overview of key inhibitors, highlighting differences in their binding affinities, anticancer activities, and pharmacokinetic profiles. The provided experimental protocols and diagrams offer a foundational understanding for researchers entering this promising field of drug discovery. As research continues, a more comprehensive head-to-head comparison of these inhibitors in standardized assays will be crucial for delineating their respective therapeutic potentials.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Neurokinin-1 Receptor as Targetable Stratification Factor for Drug Repurposing in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Power of NK-122: A Comparative Guide to CD122-Targeted Immunotherapy in Mouse Tumor Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CD122-targeted immunotherapies, often referred to in preclinical research contexts involving Natural Killer (NK) cells and the IL-2 receptor beta subunit (CD122), against other emerging cancer therapies in murine tumor models. We delve into the experimental data, detailed protocols, and underlying mechanisms to offer a clear perspective on their potential in oncology.
Recent advancements in immunotherapy have highlighted the crucial role of Natural Killer (NK) cells in tumor immunosurveillance and elimination. A key pathway for activating these potent innate lymphocytes is through the stimulation of the CD122 receptor, a component of the IL-2 and IL-15 receptor complexes. This guide focuses on therapeutic strategies that target CD122 to enhance NK cell anti-tumor activity, comparing them with alternative approaches such as checkpoint inhibition and novel molecular agents.
Performance Comparison in Murine Tumor Models
The efficacy of CD122-targeted therapies, including IL-2/anti-IL-2 complexes (IL-2c) and the CD122-biased cytokine NKTR-214, has been demonstrated across various mouse tumor models. These agents have shown significant anti-tumor effects, primarily by expanding and activating NK and CD8+ T cell populations within the tumor microenvironment. For a clear comparison, their performance is presented alongside another immunomodulatory agent, CC-122, which operates through a distinct mechanism.
| Therapeutic Agent | Mouse Model | Cancer Type | Key Efficacy Metrics | Reference |
| IL-2/anti-IL-2 Complex (IL-2c) | Orthotopic MB49 & MBT-2 | Bladder Cancer | Reduced tumor burden and extended survival.[1][2] | [1][2] |
| B16-F10 | Melanoma | In combination with αPD-L1, improved survival in lung metastasis model. | [1] | |
| ID8agg | Ovarian Cancer | Reduced tumor burden and malignant ascites; induced complete tumor regressions when combined with anti-PD-L1.[3] | [3] | |
| NKTR-214 (CD122-biased IL-2) | B16F10 | Melanoma | Significant tumor growth inhibition (80% inhibition at day 9).[4] Increased CD8/Treg ratio in the tumor to >400, compared to 18 for aldesleukin (high-dose IL-2).[5][6][7][8] | [4][5][6][7][8] |
| CT26 | Colon Cancer | Single-agent treatment led to 10% tumor-free animals; combination with anti-PD-1 resulted in 90% tumor-free animals. | [9] | |
| CC-122 (Cereblon Modulator) | OCI-LY10 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Significant dose-dependent decrease in tumor growth.[9] | [9] |
| WSU-DLCL2 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Significant reduction in tumor growth.[9] | [9] | |
| FOCUS Xenograft | Hepatocellular Carcinoma (HCC) | Tumor volume in the CC-122 treated group was 40.5% of the control group after 19 days.[10] | [10] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these therapies exert their effects is critical for their strategic development and application.
CD122-Targeted Therapy Signaling Pathway
CD122-targeted agents, such as IL-2c and NKTR-214, are designed to preferentially activate the heterodimeric IL-2 receptor (CD122/CD132), which is expressed on NK cells and CD8+ T cells, while minimizing the activation of the high-affinity trimeric IL-2 receptor (CD25/CD122/CD132) that is abundant on immunosuppressive regulatory T cells (Tregs).[5][6][7][8] This biased signaling leads to the downstream activation of the JAK-STAT pathway, promoting the proliferation, maturation, and cytotoxic function of anti-tumor effector cells.
Experimental Workflows
The evaluation of these novel immunotherapies in preclinical models follows a structured workflow to ensure robust and reproducible data.
In Vivo Efficacy Assessment of a CD122-Targeted Agent
This diagram outlines the typical experimental procedure for assessing the in vivo anti-tumor efficacy of a CD122-targeted therapeutic in a mouse model.
Comparative Overview of Therapeutic Strategies
A logical comparison of CD122-targeted therapies with other immunotherapeutic approaches highlights their distinct and potentially synergistic roles in cancer treatment.
Comparison of Immunotherapy Mechanisms
This diagram illustrates the primary mechanisms of action for CD122-targeted therapy, immune checkpoint inhibition, and CC-122, providing a clear visual distinction between these strategies.
References
- 1. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. CD122-selective IL-2 complexes reduce immunosuppression, promote Treg fragility, and sensitize tumor response to PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Data from NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - Clinical Cancer Research - Figshare [figshare.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Drug, CC-122, Inhibits Tumor Growth in Hepatocellular Carcinoma through Downregulation of an Oncogenic TCF-4 Isoform - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-CD122 Monoclonal Antibodies for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of preclinical monoclonal antibodies targeting the Interleukin-2 and Interleukin-15 receptor beta subunit (CD122). CD122 is a critical receptor for the function and homeostasis of Natural Killer (NK) cells and various T cell subsets, making it a key target in immunology and oncology research. The following sections detail the characteristics, functional performance, and experimental methodologies for evaluating anti-CD122 antibodies, with a focus on clones frequently cited in preclinical studies.
Introduction to CD122
CD122, also known as IL-2Rβ, is a type I transmembrane glycoprotein that is a shared component of the intermediate-affinity receptor for IL-2 and the high-affinity receptor for IL-15. It is constitutively expressed on NK cells and subsets of T cells. By associating with the common gamma chain (γc or CD132), CD122 plays a crucial role in mediating the signaling of IL-2 and IL-15, which are vital for the proliferation, survival, and activation of these immune cells. The signaling cascade is primarily mediated through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Given its central role in immune regulation, antibodies targeting CD122 are valuable tools for studying immune responses and are being investigated as potential therapeutics for autoimmune diseases and cancer.
Comparative Analysis of Preclinical Anti-CD122 Antibodies
This section provides a comparative overview of three well-characterized anti-CD122 monoclonal antibodies used in preclinical research: ANB033, TM-beta 1, and ChMBC7.
Antibody Characteristics
| Feature | ANB033 | TM-beta 1 | ChMBC7 |
| Reactivity | Human, Cynomolgus Monkey | Mouse | Mouse |
| Isotype | Humanized IgG1 | Rat IgG2b, kappa | Rat-Mouse Chimeric IgG |
| Reported Applications | Functional Assays, In vivo studies | Flow Cytometry, in vivo NK cell depletion, IL-2R blockade | Functional Assays, In vivo studies |
| Antagonist/Agonist | Antagonist | Antagonist | Antagonist |
Functional Performance
Direct head-to-head quantitative comparisons of these specific clones are limited in publicly available literature. However, individual studies provide insights into their functional performance.
| Parameter | ANB033 | TM-beta 1 | ChMBC7 |
| Binding Affinity (Kd) | High affinity (exact value not publicly available) | Nanomolar range (exact value not publicly available) | Nanomolar range (exact value not publicly available)[1] |
| IL-2 Signaling Inhibition | Yes[2] | Yes[3] | Yes[1] |
| IL-15 Signaling Inhibition | Yes[2] | Yes | Yes[1] |
| Inhibition of NK Cell Proliferation | Yes[2] | Yes | Yes[1] |
| Inhibition of T Cell Proliferation | Yes[2] | Yes | Yes[1] |
| In vivo Cell Depletion | Reduces CD122+ NK and T cells | Depletes CD122+ NK cells | Reduces NK and CD8+ memory T cells[4] |
| Effect on Regulatory T cells (Tregs) | Spares high-affinity IL-2R on Tregs[5] | Modestly affects IL-2-induced Treg survival[1] | Does not suppress Treg cells[4] |
| IC50 (RLI-mediated CTLL-2 proliferation) | Not available | 0.3 µg/ml[1] | 0.3 µg/ml[1] |
| IC50 (IL-2-mediated CTLL-2 proliferation) | Not available | > 20 µg/ml[1] | > 20 µg/ml[1] |
Note: RLI is a human IL-15/human IL-15Rα sushi domain complex.
Signaling Pathways and Experimental Workflows
CD122 Signaling Pathway
The following diagram illustrates the central role of CD122 in IL-2 and IL-15 signaling pathways in NK cells.
Caption: CD122 signaling cascade in NK cells.
Experimental Workflow: NK Cell Proliferation Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of an anti-CD122 antibody on NK cell proliferation.
Caption: Workflow for an NK cell proliferation inhibition assay.
Detailed Experimental Protocols
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of an anti-CD122 antibody to its target.
Methodology:
-
Immobilization of Antigen: Recombinant CD122 protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the anti-CD122 antibody are flowed over the chip surface.
-
Data Acquisition: The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (ka and kd) and the affinity constant (KD = kd/ka).
STAT5 Phosphorylation Inhibition Assay by Flow Cytometry
Objective: To measure the ability of an anti-CD122 antibody to block IL-2 or IL-15-induced STAT5 phosphorylation in NK cells.
Methodology:
-
Cell Preparation: Isolate primary NK cells or use an NK cell line (e.g., NK-92).
-
Antibody Incubation: Pre-incubate the cells with serial dilutions of the anti-CD122 antibody.
-
Cytokine Stimulation: Stimulate the cells with a fixed concentration of IL-2 or IL-15 for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization to allow intracellular staining.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and quantify the median fluorescence intensity (MFI) of pSTAT5 in the NK cell population.
-
Data Analysis: Plot the pSTAT5 MFI against the antibody concentration to determine the IC50 value.
NK Cell Proliferation Inhibition Assay
Objective: To assess the functional consequence of CD122 blockade on NK cell proliferation.
Methodology:
-
Cell Preparation and Staining: Isolate NK cells and label them with a proliferation-tracking dye (e.g., CFSE or CellTrace™ Violet).
-
Cell Culture: Plate the labeled NK cells in a culture medium containing a suboptimal concentration of IL-15 to induce proliferation.
-
Treatment: Add serial dilutions of the anti-CD122 antibody to the cell cultures.
-
Incubation: Culture the cells for an extended period (e.g., 5-7 days) to allow for several rounds of cell division.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye, which corresponds to the extent of cell division.
-
Data Analysis: Calculate the percentage of proliferating cells or the proliferation index for each antibody concentration and determine the EC50 value.
This guide provides a framework for comparing and selecting anti-CD122 antibodies for preclinical research. The choice of antibody will depend on the specific experimental needs, including the species of interest and the desired functional outcome. Researchers are encouraged to perform in-house validation to ensure the suitability of the chosen antibody for their specific application.
References
- 1. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anaptysbio.com [anaptysbio.com]
- 3. InVivoMAb anti-mouse CD122 (IL-2Rβ, TM-Beta 1) | Bio X Cell [bioxcell.com]
- 4. jn-bio.com [jn-bio.com]
- 5. ANB-033, a novel anti-human CD122 MAb for T-cell-mediated inflammatory autoimmune disorders | BioWorld [bioworld.com]
Validating the Specificity of CD122 Binding Partners: A Comparative Guide for Researchers
Initial Note: The term "NK-122" did not correspond to a specific, publicly documented biological molecule in the context of Natural Killer (NK) cell binding partners. However, based on the crucial role of the IL-2 and IL-15 receptor beta subunit, CD122 , in NK cell biology, this guide proceeds under the strong assumption that "this compound" is a reference to this protein. This document provides a comprehensive comparison of CD122's binding partners, methods for validating these interactions, and a review of alternative therapeutic strategies targeting this pathway.
This guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of NK cell activation and therapeutic modulation.
Understanding CD122 and Its Primary Binding Partners
CD122, also known as the interleukin-2 receptor beta subunit (IL-2Rβ) or interleukin-15 receptor beta subunit (IL-15Rβ), is a type I transmembrane protein crucial for the signaling of two key cytokines: IL-2 and IL-15. On its own, CD122 does not bind these cytokines with high affinity. Its primary function is to form heterodimeric or heterotrimeric receptor complexes that enable high-affinity binding and subsequent signal transduction, which is vital for the development, survival, proliferation, and activation of NK cells and certain T cell subsets.[1][2][3]
The formation of these functional receptor complexes involves the following key binding partners:
-
Common gamma chain (γc or CD132): This is the most frequent binding partner for CD122. The CD122/CD132 heterodimer forms the intermediate-affinity receptor for both IL-2 and IL-15.[1][3] This complex is constitutively expressed on NK cells and is the primary conduit for IL-15 signaling.
-
IL-15 Receptor alpha (IL-15Rα): IL-15Rα binds IL-15 with very high affinity and typically presents it in trans to a neighboring cell expressing the CD122/CD132 heterodimer. This trans-presentation is the primary mechanism of IL-15 signaling in vivo.[1]
-
IL-2 Receptor alpha (IL-2Rα or CD25): In the context of IL-2 signaling, CD122 and CD132 can associate with CD25 to form the high-affinity trimeric IL-2 receptor. While critical for regulatory T cells (Tregs), this high-affinity receptor is less central to the function of resting NK cells, which primarily rely on the intermediate-affinity receptor for IL-2 signaling.[1]
The interaction of these components leads to the activation of downstream signaling pathways, most notably the JAK/STAT pathway, which is essential for the biological effects of IL-2 and IL-15.[4]
Experimental Validation of Binding Specificity
Confirming the specific interactions between CD122 and its binding partners is fundamental to understanding its function and developing targeted therapies. Two widely used techniques for this purpose are Co-Immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR).
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions within a cell lysate. The principle involves using an antibody to capture a specific "bait" protein (e.g., CD122), which in turn pulls down its interacting "prey" proteins (e.g., CD132).
Experimental Protocol:
-
Cell Lysis:
-
Culture cells expressing the target proteins (e.g., NK-92 cells which endogenously express CD122 and CD132).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells using a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with freshly added protease inhibitors) to preserve protein complexes.
-
Incubate on ice and then centrifuge to pellet cellular debris. The supernatant is the protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the lysate with protein A/G beads for 1-2 hours at 4°C.
-
Centrifuge and discard the beads. This step reduces non-specific binding of proteins to the beads.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to the bait protein (e.g., anti-CD122 antibody) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting using an antibody against the expected binding partner (e.g., anti-CD132 antibody).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time, quantitative analysis of biomolecular interactions. It is ideal for determining the binding affinity (KD), and association (ka) and dissociation (kd) rates of protein-protein interactions.
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip).
-
Activate the chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize the "ligand" (e.g., purified recombinant CD122) onto the chip surface. A reference channel should be prepared in parallel (e.g., by deactivating the surface without ligand) to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the "analyte" (e.g., purified recombinant IL-15) in a suitable running buffer.
-
Inject the analyte solutions over the ligand-immobilized and reference surfaces at a constant flow rate.
-
The binding of the analyte to the ligand causes a change in the refractive index at the chip surface, which is measured in real-time as a response unit (RU).
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte, preparing the chip for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to various binding models to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).
-
Quantitative Comparison of Binding Affinities
The affinity of the interactions within the IL-2 and IL-15 receptor complexes dictates the biological response. The table below summarizes the reported binding affinities.
| Ligand | Receptor Complex | Binding Affinity (KD) | Notes |
| IL-2 | High-affinity (CD25/CD122/CD132) | ~10 pM | Primarily on Tregs and activated T cells.[5] |
| IL-2 | Intermediate-affinity (CD122/CD132) | ~1 nM | Present on NK cells and memory T cells.[5] |
| IL-15 | High-affinity (IL-15Rα/CD122/CD132) | ~10 pM | Mediated by trans-presentation of IL-15 by IL-15Rα.[6] |
| IL-15 | Intermediate-affinity (CD122/CD132) | ~10 nM | Less physiologically relevant than trans-presentation.[6] |
Comparison of Therapeutic Alternatives Targeting the CD122 Pathway
The central role of the CD122-mediated signaling pathway in NK cell function has made it an attractive target for immunotherapy. Several alternative strategies have been developed to either enhance or inhibit this pathway for therapeutic benefit.
| Therapeutic Strategy | Example(s) | Mechanism of Action | Intended Effect on NK Cells |
| IL-15 Superagonists | N-803 (ALT-803), RLI | These are fusion proteins that combine an IL-15 variant with the IL-15Rα sushi domain, mimicking trans-presentation. This leads to enhanced stability, longer half-life, and more potent stimulation of the CD122/CD132 complex.[7][8][9] | Potent activation, proliferation, and enhanced anti-tumor cytotoxicity.[7][10] |
| CD122-selective IL-2 Variants | IL-2/anti-IL-2 complexes (e.g., with S4B6 mAb) | Modified IL-2 molecules or complexes that are designed to preferentially bind to the intermediate-affinity CD122/CD132 receptor, thereby avoiding the high-affinity receptor on Tregs. | Enhanced activation and proliferation, with reduced stimulation of immunosuppressive Tregs compared to wild-type IL-2.[11] |
| Anti-CD122 Antagonist Antibodies | ANB033 | Monoclonal antibodies that bind to CD122 and block the binding of both IL-2 and IL-15, thereby inhibiting downstream signaling.[1][12] | Inhibition of proliferation and effector functions. Primarily used for autoimmune diseases or to prevent graft-versus-host disease.[1][12] |
Preclinical and Clinical Efficacy Summary
| Therapy Type | Key Findings |
| N-803 (IL-15 Superagonist) | In preclinical models, N-803 has been shown to enhance the proliferation and cytotoxicity of NK cells against various cancers, including SCLC and ovarian cancer.[7][13] In clinical trials, it has demonstrated a good safety profile and the ability to expand NK and CD8+ T cells, showing promising activity in non-muscle-invasive bladder cancer and in combination with checkpoint inhibitors for NSCLC.[14][15][16] |
| CD122-selective IL-2 Variants | Preclinical studies show that these complexes can augment the function of CD122-high cells like NK cells and memory CD8+ T cells, leading to tumor rejection in various models. They can also make tumors more sensitive to checkpoint blockade by reducing Treg suppression.[11] |
| Anti-CD122 Antibodies | In preclinical models of autoimmune diseases like type 1 diabetes, anti-CD122 antibodies have been shown to restore immune tolerance by depleting pathogenic NK and memory CD8+ T cells.[5] ANB033 has shown a profound survival benefit in a preclinical GvHD model.[1][12] |
Signaling Pathways and Logical Relationships
IL-15/CD122 Signaling Pathway in NK Cells
This diagram illustrates the trans-presentation of IL-15 and the subsequent activation of the JAK/STAT signaling cascade in an NK cell.
Logical Comparison of Therapeutic Alternatives
This diagram provides a high-level comparison of the different therapeutic strategies targeting the CD122 pathway.
References
- 1. anaptysbio.com [anaptysbio.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Common gamma chain - Wikipedia [en.wikipedia.org]
- 4. Cytokines in Focus: IL-2 and IL-15 in NK Adoptive Cell Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9028830B2 - Antibodies to CD122 - Google Patents [patents.google.com]
- 7. An Interleukin-15 Superagonist Enables Antitumor Efficacy of Natural Killer Cells Against All Molecular Variants of SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. New interleukin-15 superagonist (IL-15SA) significantly enhances graft-versus-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD122-selective IL-2 complexes reduce immunosuppression, promote Treg fragility, and sensitize tumor response to PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANB-033, a novel anti-human CD122 MAb for T-cell-mediated inflammatory autoimmune disorders | BioWorld [bioworld.com]
- 13. IL-15 superagonist N-803 improves IFNγ production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 15. ALT-803, an IL-15 superagonist, in combination with nivolumab in patients with metastatic non-small cell lung cancer: a non-randomised, open-label, phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of CD122-Expressing Natural Killer (NK) Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the transcriptional landscape of Natural Killer (NK) cells is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the transcriptomics of NK cells characterized by the expression of CD122 (the beta subunit of the IL-2 and IL-15 receptors), a critical marker for their development, survival, and activation.
This document summarizes key quantitative data from transcriptomic studies, details relevant experimental protocols, and visualizes critical signaling pathways to offer a comprehensive overview for advancing research and development in NK cell-based immunotherapies.
Data Presentation: Comparative Gene Expression in NK Cell Subsets
The following tables summarize differential gene expression between distinct populations of CD122-expressing NK cells, highlighting key markers and regulators of their function and maturation.
Table 1: Differentially Expressed Genes in NK Cells with Superior Cytotoxic Activity
| Gene | Regulation in "Excellent" Donors | Putative Function |
| B3GAT1 (CD57) | Upregulated | NK cell maturation marker, correlates with higher granzyme B and perforin levels.[1] |
| Granzyme B | Upregulated | Key cytotoxic molecule for inducing apoptosis in target cells. |
| Perforin | Upregulated | Pore-forming protein that facilitates granzyme entry into target cells. |
| CCNA1 | Downregulated | Cell cycle-related gene; its lower expression may indicate a more mature, less proliferative state.[1] |
Table 2: Key Transcription Factors and Markers in NK Cell Development
| Gene | Expression Stage | Role in NK Cell Development |
| RUNX3 | Early NK cell commitment | Induction of CD122 expression.[2] |
| T-bet | NK cell maturation | Contributes to CD122 expression.[2] |
| Eomes | NK cell maturation | Predominant role in maintaining CD122 expression.[2] |
| Zhx2 | Mature NK cells | Restricts NK cell maturation and antitumor immunity.[3] |
| E4BP4 | Early development | Induced by IL-15, crucial for NK cell development.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of findings in comparative transcriptomics. Below are summaries of typical experimental protocols used in the analysis of CD122-expressing NK cells.
NK Cell Isolation and Culture
Primary human NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads. For studies on NK cell development, hematopoietic stem cells (HSCs) can be cultured and differentiated in vitro.[5] Expansion of NK cells for therapeutic applications often involves stimulation with cytokines such as IL-2 or IL-15.[6]
RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful tool for genome-wide transcriptomic analysis. The general workflow includes:
-
RNA Extraction: Total RNA is extracted from isolated NK cell populations.
-
Library Preparation: mRNA is enriched, fragmented, and reverse-transcribed to cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is then performed between different NK cell groups to identify up- and down-regulated genes.[1][7]
Flow Cytometry
Flow cytometry is used to analyze the expression of cell surface and intracellular proteins, allowing for the characterization and sorting of different NK cell subsets. A typical staining protocol involves:
-
Cell Preparation: Isolated cells are washed and resuspended in a staining buffer.
-
Surface Staining: Cells are incubated with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD56, CD122, CD16).
-
Intracellular Staining (optional): For intracellular targets (e.g., granzyme B, perforin, transcription factors), cells are fixed and permeabilized before incubation with specific antibodies.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and the data is processed using software like FlowJo to quantify different cell populations.[5][8]
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of CD122-expressing NK cells.
Caption: Activating signaling pathway in NK cells.
Caption: IL-15 signaling pathway in NK cells.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. Bulk and single-cell transcriptomics identify gene signatures of stem cell-derived NK cell donors with superior cytolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcription factor Zhx2 restricts NK cell maturation and suppresses their antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTORC1 and mTORC2 coordinate early NK cell development by differentially inducing E4BP4 and T-bet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Deconvoluting global cytokine signaling networks in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-cell RNA-sequencing highlights a curtailed NK cell function in convalescent COVID-19 pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal and Handling of "NK-122": A Guide for Laboratory Professionals
Disclaimer: The term "NK-122" is not a standard scientific identifier for a specific chemical or biological agent. Based on current research and pharmaceutical development landscapes, this document addresses two plausible interpretations relevant to researchers, scientists, and drug development professionals: the investigational drug CC-122 (Avadomide) and the immunological target CD122 on Natural Killer (NK) cells . It is imperative to verify the precise identity of any substance before handling and disposal.
Interpretation 1: CC-122 (Avadomide) - An Investigational Anti-Cancer Agent
CC-122, also known as Avadomide, is a novel oral immunomodulatory agent that has been evaluated in clinical trials for various hematological malignancies and solid tumors.[1][2][3] As a chemical compound used in research and development, its handling and disposal are governed by regulations for hazardous chemical waste.
Quantitative Data Summary: CC-122 (Avadomide)
For easy reference, the following table summarizes key data for CC-122.
| Identifier | Value | Reference |
| Chemical Name | 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione | [3] |
| Synonyms | Avadomide, CC-122 | [4] |
| CAS Number | 1015474-32-4 | [4] |
| Molecular Formula | C14H14N4O3 | N/A |
| Primary Hazard | Under investigation; handle with caution as a potentially hazardous compound. | [4] |
Proper Disposal Procedures for CC-122
Disposal of CC-122 and its contaminated materials must adhere to local, state, and federal regulations for hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste contaminated with CC-122, including unused compound, empty vials, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes).
-
Waste Container: Place all solid waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect any liquid waste containing CC-122 in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "Avadomide (CC-122)," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste containers in a designated, secure area, away from incompatible materials, until collection by trained EHS personnel.
-
Documentation: Maintain a log of all CC-122 waste generated, including quantities and disposal dates, as required by your institution.
-
Consult EHS: Always consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Experimental Protocol: Handling CC-122 in a Laboratory Setting
The following is a general protocol for the safe handling of CC-122 for in vitro experiments.
-
Personnel Protection: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Reconstitution: Reconstitute the lyophilized CC-122 powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: Prepare working concentrations by performing serial dilutions of the stock solution with the appropriate cell culture medium.
-
Cell Treatment: Add the desired concentration of CC-122 to your cell cultures. For example, in studies with diffuse large B-cell lymphoma (DLBCL) cell lines, various concentrations would be tested to determine the anti-proliferative activity.[2]
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Post-Treatment Analysis: After incubation, cells can be harvested for various downstream analyses, such as viability assays, flow cytometry, or western blotting.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate cleaning agent after handling CC-122.
Logical Workflow for Chemical Handling and Disposal
Caption: Workflow for handling and disposal of CC-122.
Interpretation 2: CD122 and Natural Killer (NK) Cells - A Focus on Immunotherapy
In the context of immunotherapy, "NK" refers to Natural Killer cells, and "122" likely refers to CD122, the beta subunit of the interleukin-2 (IL-2) receptor. CD122 is a critical component of the IL-2 and IL-15 receptor complexes and plays a key role in the activation and proliferation of NK cells.[5][6] Research in this area often involves the use of primary NK cells or established NK cell lines (e.g., NK-92), which are typically handled at Biosafety Level 2 (BSL-2).
Biosafety Data Summary: NK Cell Lines (e.g., NK-92)
The following table outlines key biosafety considerations for working with human-derived NK cell lines.
| Parameter | Guideline | Reference |
| Biosafety Level | BSL-2 | [7] |
| Primary Hazards | Potential for exposure to bloodborne pathogens. | [7] |
| PPE Requirements | Lab coat, gloves, eye protection. | [8] |
| Engineering Controls | Biosafety cabinet (BSC) for all manipulations. | [7] |
| Decontamination | 10% bleach solution or other approved disinfectant. | [9] |
Proper Disposal Procedures for NK Cell Cultures and Associated Waste
Disposal of biological waste must be done in accordance with institutional biosafety guidelines and local regulations.
Step-by-Step Disposal Protocol:
-
Liquid Waste Decontamination: Aspirate liquid waste (e.g., spent culture media) into a flask containing a final concentration of 10% bleach. Allow a contact time of at least 20 minutes before disposal down the sanitary sewer with copious amounts of water.[9]
-
Solid Waste Segregation: Collect all solid biohazardous waste (e.g., culture flasks, pipette tips, gloves) in a designated biohazard bag within a rigid, leak-proof container with a lid.[8]
-
Autoclaving: Once the biohazard bag is three-quarters full, loosely seal it and place it in a secondary, leak-proof, autoclavable container. Transport it to an autoclave for steam sterilization.
-
Final Disposal: After a successful autoclave cycle, the decontaminated waste can typically be disposed of in the regular municipal trash.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, serological pipettes) in a designated, puncture-resistant sharps container.[8]
Experimental Protocol: In Vitro Stimulation of NK Cells via IL-2/CD122
This protocol provides a general method for activating NK cells in culture using IL-2.
-
Cell Culture: Culture NK cells (e.g., primary human NK cells or an NK cell line) in a suitable complete culture medium in a humidified incubator at 37°C and 5% CO2.
-
Stimulation Preparation: Prepare a stock solution of recombinant human IL-2. Dilute the IL-2 in the complete culture medium to the desired final concentration (e.g., 100 IU/mL).
-
Cell Stimulation: Add the IL-2-containing medium to the NK cell cultures.
-
Incubation: Incubate the cells for the desired period to allow for activation and proliferation (e.g., 24-72 hours).
-
Analysis of Activation: Assess NK cell activation through various methods, such as:
-
Flow Cytometry: Stain for activation markers like CD69 and CD25.
-
Cytotoxicity Assay: Co-culture the stimulated NK cells with target tumor cells to measure their killing capacity.
-
Cytokine Release Assay (ELISA or CBA): Measure the secretion of effector cytokines like Interferon-gamma (IFN-γ).
-
Signaling Pathway: IL-2 Activation of NK Cells via CD122
Caption: IL-2 signaling pathway in Natural Killer cells.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-122 - Safety Data Sheet [chemicalbook.com]
- 5. Frontiers | Developmental and Functional Control of Natural Killer Cells by Cytokines [frontiersin.org]
- 6. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. biosafety.utk.edu [biosafety.utk.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Logistical Information for Handling NK-122
For researchers, scientists, and drug development professionals, the proper handling of laboratory materials is paramount to ensuring both personal safety and experimental integrity. The designation "NK-122" has been associated with the microorganism Streptomyces rishiriensis this compound, which is known to produce a metallo-proteinase inhibitor, FMPI. This guide provides essential safety and logistical information for handling materials related to this compound, addressing the microorganism and general guidance for handling similar protein-based inhibitors.
Data Presentation: Quantitative Information
Due to the limited publicly available specific quantitative safety data for substances directly labeled "this compound," the following table summarizes general safety parameters for handling microorganisms of the Streptomyces genus, which are typically classified as Biosafety Level 1 (BSL-1).
| Parameter | Guideline | Source |
| Biosafety Level | BSL-1 | ATCC |
| Incubation Temperature | 26°C - 30°C | ATCC,[1] Journal of microbiology, biotechnology and food sciences[2] |
| Salt Tolerance of S. rishiriensis | Up to 5% | Journal of microbiology, biotechnology and food sciences[2] |
| Optimal pH Range for S. rishiriensis | 6 - 8 | Journal of microbiology, biotechnology and food sciences[2] |
Experimental Protocols: Handling Streptomyces rishiriensis this compound
Streptomyces rishiriensis is a Gram-positive bacterium.[3] Standard microbiological practices for BSL-1 organisms should be followed.
Personal Protective Equipment (PPE):
-
Lab coat
-
Safety glasses
-
Disposable gloves
Procedure for Culturing:
-
Rehydration and Inoculation:
-
Open the vial containing the lyophilized culture according to the supplier's instructions.
-
Using a sterile pipette, add approximately 0.5 to 1.0 ml of appropriate broth (e.g., #1877) to the pellet.[1]
-
Aseptically transfer the rehydrated suspension back into the broth tube and mix well.[1]
-
Use a few drops of the cell suspension to inoculate a fresh broth tube, agar slant, or plate.[1]
-
-
Incubation:
-
Incubate cultures at 26°C for 7-10 days.[1]
-
-
Storage:
-
For long-term storage, prepare glycerol stocks of spores or mycelia and store at -80°C.
-
Handling of Metalloproteinase Inhibitors (General Guidance for FMPI)
Personal Protective Equipment (PPE):
-
Lab coat
-
Safety glasses
-
Disposable gloves
Handling Procedures:
-
Handle in a well-ventilated area.
-
Avoid inhalation of aerosols or dust. Use a fume hood or biological safety cabinet for procedures that may generate them.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Weigh and handle the solid form in a manner that minimizes dust generation.
-
Prepare solutions in a designated area.
Disposal Plan
For Streptomyces rishiriensis this compound (BSL-1):
-
All contaminated materials (e.g., culture plates, tubes, loops, gloves) must be decontaminated before disposal.
-
Decontamination can be achieved by autoclaving at 121°C for at least 20 minutes.
-
Liquid cultures should be treated with a suitable disinfectant (e.g., 10% bleach solution) for a sufficient contact time before being discarded down the drain with copious amounts of water, in accordance with local regulations.
For Metalloproteinase Inhibitors (General Guidance):
-
Dispose of unused inhibitors and contaminated materials as chemical waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of down the drain unless specifically permitted by local authorities.
Mandatory Visualization: this compound Handling and Disposal Workflow
The following diagram illustrates the general workflow for the safe handling and disposal of materials associated with this compound.
Caption: Workflow for handling and disposal of this compound materials.
References
- 1. atcc.org [atcc.org]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. Streptomyces rishiriensis 404Y3 | Type strain | DSM 40489, ATCC 14812, CBS 708.72, IFO 13407, ISP 5489, JCM 4821, NBRC 13407, RIA 1368, BCRC 12333, CGMCC 4.1793, NCIMB 11890, NRRL B-3239, VKM Ac-1188 | BacDiveID:15552 [bacdive.dsmz.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
